molecular formula C5H2ClN2NaO2 B1326296 Sodium 6-chloropyridazine-3-carboxylate CAS No. 89799-77-9

Sodium 6-chloropyridazine-3-carboxylate

Cat. No.: B1326296
CAS No.: 89799-77-9
M. Wt: 180.52 g/mol
InChI Key: SZIZZPDMABOKHD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 6-chloropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C5H2ClN2NaO2 and its molecular weight is 180.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;6-chloropyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2.Na/c6-4-2-1-3(5(9)10)7-8-4;/h1-2H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIZZPDMABOKHD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647551
Record name Sodium 6-chloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89799-77-9
Record name Sodium 6-chloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Pyridazine Moiety in Modern Chemistry

Pyridazine and its derivatives are a cornerstone in the fields of medicinal chemistry and agrochemicals, exhibiting a wide array of biological activities including antihypertensive, antiviral, and anticancer properties.[1] The unique electronic and structural features of the pyridazine ring make it a privileged scaffold in the design of novel therapeutic agents and functional materials. Among these, Sodium 6-chloropyridazine-3-carboxylate stands out as a crucial synthetic intermediate. Its reactive sites—the chloro group and the carboxylate—offer versatile handles for further molecular elaboration, enabling the construction of more complex and potent molecules. This guide provides a comprehensive overview of the synthesis of this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Approaches to the Synthesis of 6-chloropyridazine-3-carboxylic Acid: The Precursor to the Sodium Salt

The synthesis of this compound is predicated on the successful preparation of its corresponding carboxylic acid. Two principal retrosynthetic disconnections are commonly explored in the literature: the oxidation of a methyl group at the 3-position and the hydrolysis of a nitrile or ester functionality at the same position.

Route 1: Oxidation of 3-chloro-6-methylpyridazine

A robust and frequently employed method for the synthesis of 6-chloropyridazine-3-carboxylic acid involves the direct oxidation of the readily available starting material, 3-chloro-6-methylpyridazine.[2] This approach is favored for its atom economy and relatively straightforward execution.

Causality Behind Experimental Choices: The selection of a strong oxidizing agent is paramount for the efficient conversion of the relatively stable methyl group to a carboxylic acid. The reaction is typically carried out in a strongly acidic medium, such as concentrated sulfuric acid, which serves to both activate the oxidizing agent and protonate the pyridazine ring, rendering the methyl group more susceptible to oxidation.

A general workflow for this synthetic transformation is depicted below:

Oxidation_of_3_chloro_6_methylpyridazine start 3-chloro-6-methylpyridazine intermediate Reaction Mixture start->intermediate Addition at low temp. reagent Oxidizing Agent (e.g., K2Cr2O7 or KMnO4) in H2SO4 reagent->intermediate workup Aqueous Work-up & Extraction intermediate->workup Reaction at 20-80 °C product 6-chloropyridazine-3-carboxylic acid workup->product Purification

Caption: Oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid.

Materials:

  • 3-chloro-6-methylpyridazine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Dichromate (K₂Cr₂O₇) or Potassium Permanganate (KMnO₄)

  • Ice

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, cautiously add 3-chloro-6-methylpyridazine (1 equivalent) to concentrated sulfuric acid.

  • While maintaining the temperature in the ice bath, slowly add the oxidizing agent (potassium dichromate, 2 equivalents, or potassium permanganate, 4 equivalents) in portions.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C for 2 hours.[2]

  • Cool the reaction mixture and carefully pour it into a beaker containing ice water for dilution.

  • Extract the aqueous solution multiple times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from methanol to obtain pure 6-chloropyridazine-3-carboxylic acid.[2]

Trustworthiness of the Protocol: This protocol incorporates a controlled addition of the strong oxidizing agent at low temperatures to manage the exothermic nature of the reaction. The subsequent heating provides the necessary energy to drive the oxidation to completion. The aqueous work-up and extraction are standard procedures for isolating an organic acid from an acidic reaction medium. Recrystallization is a robust method for purifying the solid product.

Starting MaterialOxidizing AgentReaction TemperatureYieldReference
3-chloro-6-methylpyridazinePotassium Dichromate50 °C65%[2]
3-chloro-6-methylpyridazinePotassium Permanganate80 °C52%[2]
Route 2: Hydrolysis of 6-chloropyridazine-3-carbonitrile

An alternative synthetic strategy involves the hydrolysis of 6-chloropyridazine-3-carbonitrile. This method is particularly useful if the nitrile is a more accessible starting material. The hydrolysis can be performed under either acidic or basic conditions.

Mechanistic Insight: Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile group, leading to the formation of an intermediate imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylate salt. Acidic hydrolysis involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating attack by a water molecule.

The general workflow for this hydrolysis is as follows:

Hydrolysis_of_Nitrile start 6-chloropyridazine-3-carbonitrile intermediate Hydrolysis Reaction start->intermediate Heating reagent Acid or Base (e.g., HCl or NaOH) reagent->intermediate workup Neutralization & Purification intermediate->workup product 6-chloropyridazine-3-carboxylic acid workup->product

Caption: Hydrolysis of 6-chloropyridazine-3-carbonitrile.

Final Step: Formation of this compound

The conversion of 6-chloropyridazine-3-carboxylic acid to its sodium salt is a straightforward acid-base neutralization reaction. This is a critical step as the salt form often exhibits improved solubility and stability, which is advantageous for subsequent reactions or for formulation purposes.

Experimental Protocol: Salt Formation

Materials:

  • 6-chloropyridazine-3-carboxylic acid

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Ethanol (or another suitable anti-solvent)

Procedure:

  • Dissolve 6-chloropyridazine-3-carboxylic acid in a minimal amount of deionized water or a suitable alcohol.

  • Slowly add a stoichiometric amount of an aqueous solution of sodium hydroxide or sodium bicarbonate while stirring.

  • Monitor the pH of the solution to ensure complete neutralization (pH ~7-8).

  • The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure, or an anti-solvent such as ethanol can be added to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Self-Validation: The successful formation of the salt can be confirmed by various analytical techniques. A significant shift in the carbonyl stretching frequency in the infrared (IR) spectrum is expected. Furthermore, the disappearance of the acidic proton signal in the ¹H NMR spectrum is a clear indicator of salt formation.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with multiple viable routes. The choice of a particular synthetic pathway will often depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. The oxidation of 3-chloro-6-methylpyridazine offers a direct and efficient method, while the hydrolysis of the corresponding nitrile provides a valuable alternative. The final salt formation is a simple and high-yielding step. As the demand for novel pyridazine-based compounds continues to grow in the pharmaceutical and agrochemical industries, the efficient and scalable synthesis of key intermediates like this compound will remain a critical area of research and development.

References

  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

Sources

6-chloropyridazine-3-carboxylic acid sodium salt properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloropyridazine-3-Carboxylic Acid Sodium Salt: Properties, Synthesis, and Applications in Research and Development

Executive Summary

6-Chloropyridazine-3-carboxylic acid and its corresponding sodium salt represent a class of highly functionalized heterocyclic compounds pivotal to advancements in medicinal chemistry and analytical science. The parent acid is a versatile synthetic building block, notable for the activated chlorine atom on the electron-deficient pyridazine ring, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is harnessed by synthetic chemists to construct complex molecular architectures.

The conversion of the parent carboxylic acid to its sodium salt is a critical and strategic step in drug development, often employed to enhance aqueous solubility, improve stability, and facilitate handling and formulation.[1][2] This guide provides a comprehensive technical overview of the sodium salt's properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and contextualize its utility as both a key intermediate in pharmaceutical synthesis and a critical analytical standard.

Physicochemical Profile

The properties of 6-chloropyridazine-3-carboxylic acid sodium salt are directly derived from its parent acid. The formation of the salt primarily modifies properties related to ionization, such as solubility and melting point, while the core molecular structure and spectroscopic features remain largely predictable.

Property6-Chloropyridazine-3-carboxylic Acid (Parent Compound)6-Chloropyridazine-3-carboxylic Acid Sodium Salt (Target Compound)
CAS Number 5096-73-1[3][4][5]Not commonly assigned; typically managed by internal corporate numbering systems.
Alternate Names 3-Carboxy-6-chloropyridazine; 3-Carboxy-6-chloro-1,2-diazine[5]Sodium 6-chloro-pyridazine-3-carboxylate
Molecular Formula C₅H₃ClN₂O₂[5]C₅H₂ClN₂NaO₂
Molecular Weight 158.54 g/mol [5]180.52 g/mol
Appearance Off-white to beige crystalline powderTypically a white to off-white solid or crystalline powder.
Melting Point High, with decomposition. Reported ranges vary, e.g., >300 °C.Expected to be higher than the parent acid and will likely decompose without melting, which is characteristic of many organic salts.
Solubility Slightly soluble in water; soluble in organic solvents like DMSO and methanol.[6]Significantly enhanced aqueous solubility compared to the parent acid. Soluble in water; sparingly soluble in non-polar organic solvents. This is a primary reason for its preparation in pharmaceutical contexts.[1][2]
Chemical Stability Stable under recommended storage conditions.[6] Incompatible with strong oxidizing agents.[6]Generally stable. Hygroscopic nature is possible. Should be stored in a dry environment. The carboxylate is less reactive than the corresponding carboxylic acid in many reactions (e.g., esterification).

Synthesis and Manufacturing Considerations

The synthesis of the sodium salt is a straightforward two-stage process: first, the preparation of the parent carboxylic acid, followed by its neutralization to form the salt.

Stage 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

The parent acid can be synthesized via the oxidation of an alkyl-substituted precursor, such as 3-chloro-6-methylpyridazine. This method leverages readily available starting materials and robust oxidizing agents.[7]

Experimental Protocol: Oxidation of 3-Chloro-6-methylpyridazine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-chloro-6-methylpyridazine (1.0 eq) to concentrated sulfuric acid (5-10 vol) under an ice bath to maintain a temperature below 10 °C.

  • Addition of Oxidant: While stirring vigorously, slowly add an oxidant such as potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) (2.0-2.5 eq) portion-wise, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the reaction to 50-60 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.[7]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (10-20 vol).

  • Extraction: Extract the resulting aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x 5 vol).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can be purified by recrystallization from a solvent like methanol or an ethanol/water mixture to yield pure 6-chloropyridazine-3-carboxylic acid.[7]

Stage 2: Formation of the Sodium Salt

This is a standard acid-base neutralization. The choice of base can influence the purity and handling of the final product.

Experimental Protocol: Neutralization

  • Dissolution: Dissolve the purified 6-chloropyridazine-3-carboxylic acid (1.0 eq) in a suitable solvent, such as ethanol or methanol.

  • Titration: Slowly add a stoichiometric amount (1.0 eq) of a sodium base, such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe), dissolved in the same solvent. Monitor the pH of the solution, titrating to a neutral pH (~7.0).

  • Isolation: The sodium salt will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Drying: The resulting solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum to yield the final 6-chloropyridazine-3-carboxylic acid sodium salt.

SynthesisWorkflow A Start: 3-Chloro-6-methylpyridazine B Oxidation (e.g., K₂Cr₂O₇, H₂SO₄) A->B Step 1 C Intermediate: 6-Chloropyridazine-3-carboxylic Acid B->C Purification D Neutralization (e.g., NaOH, EtOH) C->D Step 2 E Final Product: Sodium Salt D->E Isolation & Drying SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products Reactant Reactant Intermediate Intermediate Product Product Intermediate->Product Elimination Cl Cl Nu Nu Nu->Reactant Addition

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Discovery and Agrochemical Science

A Core Scaffold in Medicinal Chemistry

The pyridazine moiety is a recognized pharmacophore present in numerous biologically active compounds. 6-Chloropyridazine-3-carboxylic acid serves as a key starting material for the synthesis of novel therapeutic agents. For instance, derivatives have been synthesized and tested for their affinity toward neuronal nicotinic acetylcholine receptors (nAChRs), highlighting their potential in developing treatments for neurological disorders. [8]The ability to easily modify the 6-position via SNAr chemistry allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

DrugDevWorkflow A 6-Chloropyridazine- 3-carboxylic Acid Sodium Salt B SNAr Reaction (Diverse Nucleophiles) A->B C Library of Substituted Pyridazines B->C D Biological Screening (e.g., nAChR binding) C->D E Lead Compound Identification D->E F SAR Optimization E->F F->B Iterative Design

Caption: Role as a building block in a drug discovery workflow.

Analytical Standard for Environmental and Biological Monitoring

6-Chloropyridazine-3-carboxylic acid is a known metabolite of widely used neonicotinoid insecticides, such as imidacloprid and acetamiprid. [6][9]As these pesticides are used extensively in agriculture, monitoring their environmental fate and human exposure is a significant public health concern. The compound is therefore used as a certified analytical reference standard for the quantification of this metabolite in various matrices, including soil, water, and biological samples like urine. [9][10]Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS) rely on this standard for accurate calibration and validation. [9][10]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the sodium salt.

TechniqueExpected Observations
Infrared (IR) Spectroscopy The characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will be absent. The sharp C=O stretch (around 1700-1730 cm⁻¹) will be replaced by two distinct absorptions for the carboxylate anion (COO⁻): an asymmetric stretch (~1550-1610 cm⁻¹) and a symmetric stretch (~1400-1440 cm⁻¹). [11]
¹H NMR Spectroscopy The acidic proton of the carboxylic acid (typically >10 ppm) will be absent. The two aromatic protons on the pyridazine ring will remain, appearing as doublets in the aromatic region (typically 7.5-8.5 ppm).
¹³C NMR Spectroscopy The carbonyl carbon of the carboxylate group will appear in the range of 165-185 ppm. Other carbon signals corresponding to the pyridazine ring will also be present. [11]
Purity Analysis (HPLC) Protocol Example:Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile. • Flow Rate: 1.0 mL/min. • Detection: UV at 254 nm. • Result: A single major peak indicates high purity. Assay ≥98.0% is a common specification. [10]

Safety, Handling, and Storage

While safety data for the sodium salt is not as prevalent as for the parent acid, prudent handling should be based on the hazards associated with the parent compound.

  • Hazard Identification: The parent acid is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. [3][12][13]It may also cause respiratory irritation. [3][12][13]* Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [14][15][16]For handling bulk powder, a dust mask (e.g., N95) is recommended. [14]* First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. [3][15] * Skin: Wash off with soap and plenty of water. [3][12] * Inhalation: Move person to fresh air. Seek medical attention if symptoms persist. [3][12] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]Given its potential hygroscopicity, storage with a desiccant may be advisable.

Conclusion

6-Chloropyridazine-3-carboxylic acid sodium salt is more than just a salt derivative; it is an enabling chemical tool for researchers and developers. Its enhanced aqueous solubility and stable solid form make it a superior alternative to the parent acid for many applications, particularly in the formulation-driven environment of drug development. Its core value lies in the synthetically versatile chloro-pyridazine scaffold, which serves as a launchpad for the creation of novel molecules with significant biological potential. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any scientist working at the interface of chemistry, biology, and pharmaceutical science.

References

  • SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 6-Chloropyridazine-4-carboxylic acid.

  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%. Retrieved from

  • RecSupply. (n.d.). Safety Data Sheet. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 6-Chloropyridazine-3-carboxylic acid. Retrieved from

  • TCI Chemicals. (n.d.). Safety Data Sheet: Sodium Isonicotinate. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%. Retrieved from

  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid. Retrieved from

  • Chem-Impex. (n.d.). 6-Chloronicotinic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%. Retrieved from

  • BLD Pharm. (n.d.). 5096-73-1|6-Chloropyridazine-3-carboxylic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid PESTANAL®, analytical standard. Retrieved from

  • Fisher Scientific. (n.d.). Active chloro-heterocycles. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid PESTANAL®, analytical standard. Retrieved from

  • ResearchGate. (2018). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%. Retrieved from

  • ChemicalBook. (n.d.). METHYL 6-CHLOROPYRIDAZINE-3-CARBOXYLATE synthesis. Retrieved from

  • Chem-Impex. (n.d.). 2-Chloropyridine-3-carboxylic acid. Retrieved from

  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from

  • ChemicalBook. (n.d.). 6-Chloronicotinic acid. Retrieved from

  • Gualtieri, F., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7.

  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 6-Chloropyridazine-3-carboxylic acid. Retrieved from

  • Merck. (n.d.). 6-Chloropyridine-3-carboxylic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid PESTANAL®, analytical standard. Retrieved from

  • Reddy, L. H., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 4, 100311.

  • Aslam, M. S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1695-1725.

  • Kumar, L., et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(4).

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119-1128.

  • ResearchGate. (2019). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Retrieved from

  • LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from

  • University of Calgary. (n.d.). Sample IR spectra. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Hydroxypyridine-3-carboxylic acid 98%. Retrieved from

  • Fisher Scientific. (n.d.). Carboxylic acids and derivatives. Retrieved from

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of Sodium 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazine nucleus is a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The unique physicochemical properties of the pyridazine ring, such as its polarity, hydrogen bonding capacity, and metabolic stability, make it an attractive component in drug design.[1][4] Sodium 6-chloropyridazine-3-carboxylate is a salt of 6-chloropyridazine-3-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules.[5][6] While the specific mechanism of action for this sodium salt is not extensively documented, the known activities of related pyridazine compounds allow us to propose and experimentally validate a hypothesized mechanism.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound. We will proceed from a plausible, literature-derived hypothesis to a detailed, step-by-step experimental plan designed to identify its molecular target and elucidate its effects on cellular signaling pathways.

Hypothesized Mechanism of Action: Kinase Inhibition in Oncogenic and Inflammatory Pathways

Based on extensive research into pyridazine derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of protein kinases that are critical regulators of cell proliferation and survival.[2] Many pyridazine-containing compounds have been shown to target kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (MAPK), and Cyclin-Dependent Kinases (CDKs).[1][2] Additionally, some pyridazine derivatives are potent inhibitors of enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[3]

Therefore, our central hypothesis is that this compound exerts its biological effects by inhibiting one or more protein kinases involved in oncogenic signaling and/or key enzymes in inflammatory pathways.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., VEGF) VEGFR2 VEGFR-2 Growth_Factor->VEGFR2 Binds Downstream_Kinases Downstream Kinases (e.g., PI3K/Akt/mTOR) VEGFR2->Downstream_Kinases Activates Compound Sodium 6-chloropyridazine- 3-carboxylate Compound->VEGFR2 Inhibits p38_MAPK p38 MAPK Compound->p38_MAPK Inhibits COX2 COX-2 Compound->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Produces Transcription_Factors Transcription Factors (e.g., NF-κB) Downstream_Kinases->Transcription_Factors Activates Inflammation Inflammation Prostaglandins->Inflammation Mediates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell Proliferation, Angiogenesis Gene_Expression->Cell_Proliferation Leads to

Caption: Hypothesized mechanism of this compound.

Experimental Validation of the Mechanism of Action

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to first identify the molecular target(s) of this compound and then to characterize its effects on the relevant cellular pathways.

Part 1: Target Identification and Engagement

The initial step is to determine if the compound physically interacts with and stabilizes a protein target within the cell.

Protocol 1: Kinase Profiling Assay

  • Objective: To screen this compound against a broad panel of purified kinases to identify potential targets.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of 100-400 human kinases at a fixed concentration (e.g., 10 µM).

    • The service will perform in vitro kinase activity assays, typically using a radiometric or fluorescence-based method, to measure the percent inhibition for each kinase.

    • Analyze the results to identify "hits" – kinases that are significantly inhibited by the compound (e.g., >50% inhibition).

  • Causality: This unbiased screen provides a broad overview of the compound's selectivity and points towards the most likely kinase families to investigate further.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the compound binds to the identified kinase "hits" in a cellular context.

  • Methodology:

    • Culture an appropriate cell line (e.g., a cancer cell line known to overexpress a hit kinase).

    • Lyse the cells to prepare a protein extract.

    • Divide the lysate into two aliquots: one treated with vehicle (control) and the other with this compound.

    • Heat both aliquots across a range of temperatures (e.g., 40-70°C).

    • Centrifuge the samples to pellet aggregated proteins.

    • Analyze the supernatant (soluble protein fraction) by Western blotting using an antibody specific for the target kinase.

  • Causality: Ligand binding stabilizes a protein, increasing its melting temperature. A shift to a higher temperature for the compound-treated sample compared to the control indicates direct target engagement.

Part 2: In Vitro Enzymatic Assays

Once potential targets are identified, their inhibition must be quantified.

Protocol 3: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the potency of this compound against the validated target kinase(s).

  • Methodology:

    • Prepare a kinase assay buffer (e.g., containing HEPES, MgCl2, DTT).[1]

    • In a 96-well plate, add the purified target kinase, its specific substrate (peptide or protein), and ATP.

    • Add this compound in a series of dilutions (e.g., from 1 nM to 100 µM).

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and quantify kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • Causality: The IC50 value provides a quantitative measure of the compound's inhibitory potency, which is crucial for structure-activity relationship (SAR) studies.[1]

Potential Kinase Target Reported Pyridazine IC50 Range
VEGFR-20.05 - 1 µM
p38 MAPK1 - 20 nM
CDK20.4 - 1 µM
mTOR0.06 - 0.07 µM
EGFRNanomolar range
Table 1: Examples of IC50 values for various pyridazine derivatives against different kinases.[2]
Part 3: Cellular Assays

The final step is to assess whether the compound's effect on the target protein translates into a functional cellular response.

Protocol 4: Western Blotting for Downstream Signaling

  • Objective: To determine if the compound inhibits the phosphorylation of downstream substrates of the target kinase in cells.

  • Methodology:

    • Culture cells and treat them with various concentrations of this compound for a specific time.

    • If the pathway is stimulated by a growth factor (e.g., VEGF for the VEGFR-2 pathway), add the growth factor to the appropriate wells.

    • Lyse the cells and quantify total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (autophosphorylation) and key downstream proteins (e.g., phospho-Akt, phospho-ERK).

    • Also, probe for the total protein levels of these targets as a loading control.

    • Visualize the bands using a chemiluminescence-based detection system.

  • Causality: A decrease in the phosphorylation of downstream proteins in a dose-dependent manner provides strong evidence that the compound is inhibiting the target kinase's activity within the cell.

Western_Blot_Workflow A Cell Culture & Treatment (with compound) B Cell Lysis & Protein Quantification A->B C SDS-PAGE (Protein Separation by Size) B->C D Protein Transfer to Membrane C->D E Antibody Incubation (Primary & Secondary) D->E F Chemiluminescent Detection E->F G Data Analysis (Band Densitometry) F->G

Caption: A typical workflow for Western blot analysis.

Protocol 5: Cell Proliferation Assay

  • Objective: To assess the impact of the compound on the growth of cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HepG-2, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for 48-72 hours.

    • Add a viability reagent such as MTT or Sulforhodamine B (SRB) and measure the absorbance according to the manufacturer's protocol.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

  • Causality: If the compound inhibits a kinase essential for cell proliferation, a dose-dependent decrease in cell viability is expected.[2]

Protocol 6: Anti-inflammatory Assay

  • Objective: To evaluate the compound's ability to suppress inflammatory responses in a cellular model.

  • Methodology:

    • Use a cell line such as RAW 264.7 macrophages.

    • Pre-treat the cells with this compound.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS).

    • After incubation, collect the cell culture supernatant.

    • Measure the levels of inflammatory mediators such as prostaglandin E2 (PGE2) or cytokines like TNF-α and IL-6 using ELISA kits.[2][3]

  • Causality: A reduction in the production of these inflammatory mediators would support a mechanism involving the inhibition of inflammatory pathways, potentially through enzymes like COX-2.[3]

Conclusion

This guide outlines a systematic and robust strategy for elucidating the mechanism of action of this compound. By starting with a broad, unbiased screen and progressively narrowing the focus through target validation, in vitro characterization, and cellular functional assays, researchers can build a comprehensive and well-supported model of how this compound exerts its biological effects. The inherent versatility of the pyridazine scaffold suggests that this compound could hold significant therapeutic potential, and a thorough understanding of its mechanism is the critical first step in realizing that potential.

References

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. [Link]

  • Some biologically active pyridazine derivatives and their application. ResearchGate. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]

  • Synthetic pathways to substituted/heterocyclic pyridazines. ResearchGate. [Link]

  • 6-Chloropyridine-3-carboxylic acid (99%). Amerigo Scientific. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. [Link]

  • Methyl 6-chloropyridazine-3-carboxylate. PubChem. [Link]

  • 6-Chloropyridazine-3-carboxamide. Chemsrc. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 6-Chloropyridazine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridazine-3-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its structural framework is of significant interest to medicinal chemists and material scientists, as the arrangement of its atoms in the solid state dictates its physicochemical properties and, consequently, its utility in drug design and development. This guide provides a comprehensive overview of the synthesis, and a detailed, field-proven protocol for the determination of its single-crystal X-ray structure. Furthermore, we delve into a predictive analysis of its crystal packing and intermolecular interactions, drawing authoritative parallels from the crystallographic data of analogous pyridazine derivatives. This document is intended to be a vital resource for researchers engaged in the structural analysis and application of pyridazine-based compounds.

Introduction: The Significance of 6-Chloropyridazine-3-Carboxylic Acid

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] The pyridazine nucleus is a key pharmacophore found in several commercial drugs.[1] 6-Chloropyridazine-3-carboxylic acid (C₅H₃ClN₂O₂) is a particularly important intermediate, valued for its reactive sites that allow for further molecular elaboration.[3][4] The presence of a chlorine atom, a carboxylic acid group, and the pyridazine ring itself provides multiple points for synthetic modification, making it a valuable precursor for novel therapeutic agents.[5]

The crystal structure of a molecule provides the most definitive understanding of its three-dimensional arrangement and the non-covalent interactions that govern its assembly in the solid state. These interactions, including hydrogen bonds and halogen bonds, are crucial in molecular recognition processes, such as a drug binding to its target protein.[6] Therefore, a detailed knowledge of the crystal structure of 6-chloropyridazine-3-carboxylic acid is essential for structure-activity relationship (SAR) studies and for the rational design of new drug candidates.

Synthesis and Crystallization

Synthesis of 6-Chloropyridazine-3-Carboxylic Acid

A common and efficient method for the synthesis of 6-chloropyridazine-3-carboxylic acid involves the oxidation of a suitable precursor, such as 3-chloro-6-methylpyridazine.[3]

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid.

  • Oxidation: While maintaining a low temperature, slowly add an oxidizing agent, such as potassium permanganate or potassium dichromate, to the stirred solution.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to the appropriate temperature (e.g., 50-80°C) and stir for a designated period (e.g., 2 hours) to ensure complete conversion.[3]

  • Workup: Cool the reaction mixture and carefully pour it into ice water to quench the reaction and precipitate the product.

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like methanol to yield white crystalline powder.[3]

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction studies. The choice of solvent and crystallization technique is paramount.

Experimental Protocol:

  • Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetone, acetonitrile, and mixtures with water) to determine the optimal solvent for slow crystallization.

  • Slow Evaporation: Prepare a saturated solution of the purified 6-chloropyridazine-3-carboxylic acid in the chosen solvent at a slightly elevated temperature. Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound. In the same container, place a larger volume of a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent will slowly diffuse into the solution of the compound, inducing crystallization.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor using a nylon loop and immediately mount them on the goniometer of the diffractometer.

Single-Crystal X-ray Diffraction: A Methodological Workflow

The following outlines the standard procedure for determining the crystal structure of a small molecule like 6-chloropyridazine-3-carboxylic acid.

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Structural Analysis crystal_mounting Crystal Mounting data_collection X-ray Data Collection crystal_mounting->data_collection space_group Space Group Determination data_collection->space_group structure_solution Structure Solution (Direct Methods) space_group->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement molecular_geometry Molecular Geometry Analysis structure_refinement->molecular_geometry intermolecular_interactions Intermolecular Interaction Analysis molecular_geometry->intermolecular_interactions crystallographic_database Deposition in CSD intermolecular_interactions->crystallographic_database

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Data Reduction and Space Group Determination: The raw diffraction data are processed to yield a set of unique reflections with their intensities and standard uncertainties. The crystal system and space group are determined from the symmetry of the diffraction pattern.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule's position and orientation in the unit cell.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using a least-squares minimization procedure. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

  • Structural Analysis and Validation: The final refined structure is analyzed to determine bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonds and halogen bonds, are identified and characterized. The quality of the final structure is validated using crystallographic software.

Predicted Crystal Structure and Intermolecular Interactions

While the specific crystal structure of 6-chloropyridazine-3-carboxylic acid is not publicly available at the time of writing, we can predict its key structural features based on the known crystal structures of related pyridazine derivatives and halogenated carboxylic acids.[7][8][9]

Molecular Geometry

The pyridazine ring is expected to be essentially planar.[8][10] The carboxylic acid group may be slightly twisted out of the plane of the pyridazine ring. The bond lengths and angles within the pyridazine ring are anticipated to be consistent with those of other pyridazine derivatives.

Intermolecular Interactions and Crystal Packing

The crystal packing of 6-chloropyridazine-3-carboxylic acid will likely be dominated by a network of intermolecular interactions.

  • Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form dimeric structures through O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules.[11] This is a very common and stable motif for carboxylic acids in the solid state. Additionally, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors.[12]

  • Halogen Bonding: The chlorine atom on the pyridazine ring can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom, such as a nitrogen or oxygen atom of an adjacent molecule.[9] This type of interaction can play a significant role in directing the crystal packing.

  • π-π Stacking: The aromatic pyridazine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

intermolecular_interactions mol1 6-Chloropyridazine-3-Carboxylic Acid COOH Cl N mol2 6-Chloropyridazine-3-Carboxylic Acid COOH Cl N mol1:cooh->mol2:cooh O-H···O Hydrogen Bond (Dimer) mol3 6-Chloropyridazine-3-Carboxylic Acid COOH Cl N mol1:head->mol3:head π-π Stacking mol2:cl->mol3:n C-Cl···N Halogen Bond

Caption: Predicted intermolecular interactions in the crystal structure.

Tabulated Predicted Crystallographic Data

The following table summarizes the predicted crystallographic parameters for 6-chloropyridazine-3-carboxylic acid based on analogous structures.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, P-1, or Pbca
Z (molecules/unit cell)2 or 4
Hydrogen Bonding MotifCarboxylic acid dimer (R²₂(8))
Key Intermolecular ForcesO-H···O, C-Cl···N/O, π-π stacking

Structure-Property Relationships and Drug Development Implications

The precise arrangement of 6-chloropyridazine-3-carboxylic acid molecules in the solid state, as dictated by the intermolecular interactions discussed above, will influence its key physicochemical properties:

  • Solubility: The strength and nature of the intermolecular interactions will affect how readily the compound dissolves in various solvents, a critical parameter for formulation and bioavailability.

  • Melting Point: A more extensive and stronger network of intermolecular interactions will lead to a higher melting point.

  • Polymorphism: The ability of the molecule to adopt different crystal packing arrangements (polymorphism) can have profound implications for its stability, solubility, and ultimately, its therapeutic efficacy.

For drug development professionals, understanding the crystal structure provides a blueprint for designing derivatives with improved properties. For instance, by modifying substituents on the pyridazine ring, it is possible to modulate the intermolecular interactions to enhance solubility or to introduce new interactions that could improve binding affinity to a biological target.

Conclusion

While a definitive crystal structure of 6-chloropyridazine-3-carboxylic acid awaits experimental determination, this guide has provided a robust framework for its synthesis, crystallization, and structural analysis. Based on established principles of crystallography and the known structures of related compounds, we have presented a well-reasoned prediction of its molecular geometry and the key intermolecular interactions that will govern its crystal packing. This in-depth analysis underscores the importance of single-crystal X-ray diffraction in elucidating the structure-property relationships that are fundamental to the rational design of new pharmaceuticals. The methodologies and insights presented herein offer a valuable resource for researchers working with this important heterocyclic building block.

References

  • Fanfani, L., Zanazzi, P. F., & Sabelli, C. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. II. The structure of 1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1178-1182. [Link]

  • Google Patents. (2011). Synthesis process of 6-methoxy pyridazine-3-carboxylic acid. CN101508676B.
  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • ResearchGate. (n.d.). Pyridazines and their Benzo Derivatives. [Link]

  • ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. [Link]

  • National Institutes of Health. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]

  • National Institutes of Health. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • ResearchGate. (n.d.). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. [Link]

  • Amerigo Scientific. (n.d.). 6-Chloropyridine-3-carboxylic acid (99%). [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. [Link]

  • MDPI. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. [Link]

  • Cambridge MedChem Consulting. (n.d.). Molecular Interactions. [Link]

  • National Institutes of Health. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Stevens Institute of Technology. (n.d.). Role of intermolecular interactions in the coverage- and configuration-dependent adsorption of carboxylic acids on Pt(111). [Link]

Sources

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Sodium 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and executing the thermogravimetric analysis (TGA) of Sodium 6-chloropyridazine-3-carboxylate. As direct experimental data for this specific molecule is not widely published, this document leverages first-principles analysis based on its constituent chemical moieties—a sodium carboxylate salt and a chlorinated pyridazine heterocycle. We present a predictive analysis of its thermal behavior, a detailed, self-validating experimental protocol, and a guide to interpreting the resulting data. This paper is intended for researchers, chemists, and drug development professionals who utilize thermal analysis to characterize novel compounds, assess thermal stability, and ensure material quality.

Introduction: The Imperative for Thermal Analysis

In pharmaceutical development and materials science, understanding a compound's thermal stability is not merely an academic exercise; it is a critical component of safety, efficacy, and quality control.[1][2] Thermogravimetric Analysis (TGA) is an essential technique that measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This data reveals crucial information about decomposition temperatures, moisture and solvent content, and the overall thermal profile of a material.[1]

This compound is a heterocyclic organic salt. Its structure, featuring a pyridazine ring, a chloro substituent, and an ionic carboxylate group, suggests a complex thermal decomposition profile. Pyridazine derivatives are foundational in medicinal chemistry and materials science, often prized for their thermal stability.[4][5] The sodium salt form is expected to exhibit distinct thermal properties compared to its parent carboxylic acid, primarily due to the ionic bond between the carboxylate and the sodium ion.[6][7]

This guide will deconstruct the anticipated thermal behavior of this molecule and provide the scientific rationale for designing a robust TGA experiment to characterize it.

Predicted Thermal Behavior: A First-Principles Approach

The thermal decomposition of this compound can be predicted by analyzing its two primary structural components.

  • The Sodium Carboxylate Moiety: Sodium salts of carboxylic acids are generally more thermally stable than their acidic precursors.[7] Their decomposition often proceeds via decarboxylation at elevated temperatures. In an oxidative (air) atmosphere, the ultimate residue is typically an inorganic salt like sodium carbonate (Na₂CO₃) or sodium oxide (Na₂O), formed after the complete combustion of the organic components.[6]

  • The 6-Chloropyridazine Ring: The pyridazine ring is a nitrogen-containing heterocycle known for its relative thermal stability. However, thermal degradation, when it occurs, is expected to proceed through complex radical pathways, leading to the fragmentation of the ring and the release of gaseous products such as nitrogen oxides (NOx), hydrogen chloride (HCl), and various hydrocarbons.[8] Some pyridazine derivatives have also been shown to sublime before decomposing, a phenomenon that would manifest as a complete mass loss in the TGA without leaving a residue.[4]

Based on this, a multi-step decomposition is anticipated:

  • Dehydration: An initial mass loss at temperatures below 150°C, corresponding to the release of lattice or adsorbed water.

  • Organic Decomposition: A significant, potentially multi-stage mass loss at higher temperatures (>250°C) as the chloropyridazine ring and carboxylate group fragment.

  • Residue Formation: The formation of a stable inorganic residue in an oxidative atmosphere.

Designing a Self-Validating TGA Experiment

The validity of TGA results hinges on a meticulously designed experiment. Every parameter choice must be deliberate and justified to ensure the data is reproducible and accurately reflects the material's properties.

Causality Behind Experimental Parameter Selection
  • Atmosphere (The "What"): The choice of purge gas fundamentally alters the chemical reactions observed.

    • Inert (Nitrogen, 99.99%): An inert atmosphere is essential for studying the intrinsic thermal decomposition (pyrolysis) of the molecule without the influence of oxidation. This allows for the isolation of bond-breaking events inherent to the compound's structure.

    • Oxidative (Air): An oxidative atmosphere is used to assess the compound's stability in the presence of air and to determine the final inorganic residue (ash content) after complete combustion. Running the analysis in both atmospheres provides a more complete characterization.

  • Heating Rate (The "How Fast"): The rate at which the temperature increases affects the resolution of thermal events.

    • Rationale: A slower heating rate (e.g., 10 °C/min) is recommended. This provides better separation between consecutive thermal events, such as dehydration and the onset of decomposition, yielding a more detailed thermogram. Faster rates can shift decomposition events to artificially high temperatures and merge distinct steps.

  • Sample Mass (The "How Much"):

    • Rationale: A small sample mass of 5-10 mg is optimal.[7][9] This minimizes thermal gradients within the sample, ensuring that the entire sample is at the recorded temperature. It also prevents the evolving gases from interfering with heat transfer to the remaining sample.

  • Crucible Type (The "Where"):

    • Rationale: An alumina or platinum crucible is required.[3] These materials are inert at the high temperatures needed for full decomposition and will not react with the sample or its decomposition products.

TGA Experimental Workflow Diagram

The following diagram outlines the logical flow for a comprehensive TGA investigation.

TGA_Workflow cluster_prep 1. Pre-Analysis cluster_run 2. TGA Execution cluster_analysis 3. Data Analysis start Start: Obtain Sample calib Instrument Calibration (Weight & Temperature) start->calib prep Sample Preparation (Grind to fine powder, 5-10 mg) calib->prep run_n2 Run 1: Nitrogen Atmosphere (25°C to 800°C @ 10°C/min) prep->run_n2 run_air Run 2: Air Atmosphere (25°C to 800°C @ 10°C/min) prep->run_air analyze Analyze TGA/DTG Curves (Identify Tonset, Tpeak, % Mass Loss) run_n2->analyze run_air->analyze compare Compare N2 vs. Air Results analyze->compare validate Validate Residue (Compare experimental vs. theoretical) compare->validate report End: Generate Report validate->report Decomposition_Pathway cluster_initial cluster_step1 cluster_step2 cluster_step3 parent This compound (Hydrated Form: C₅H₂ClN₂NaO₂·nH₂O) dehydrated Anhydrous Salt (C₅H₂ClN₂NaO₂) parent->dehydrated ΔT (50-150°C) water nH₂O (gas) inert_gas Volatile Fragments (CO₂, N₂, CₓHᵧCl₂) dehydrated->inert_gas ΔT (>250°C) In N₂ inert_residue Char + NaCl dehydrated->inert_residue ΔT (>250°C) In N₂ oxid_gas Combustion Products (CO₂, H₂O, N₂, HCl) dehydrated->oxid_gas ΔT (>250°C) In Air/O₂ oxid_residue Sodium Carbonate (Na₂CO₃) dehydrated->oxid_residue ΔT (>250°C) In Air/O₂

Caption: Plausible multi-step thermal decomposition pathway.

Trustworthiness Through Validation: The Residue Calculation

A key step in validating the experimental result is to compare the observed final residue (in an oxidative atmosphere) with the theoretical value.

  • Molecular Formula: C₅H₂ClN₂NaO₂

  • Molecular Weight: ~180.53 g/mol

  • Assumed Final Residue: Sodium Carbonate (Na₂CO₃), MW = 105.99 g/mol

The stoichiometry dictates that 2 moles of the starting salt will produce 1 mole of Na₂CO₃. Theoretical % Residue = (Mass of Na₂CO₃) / (Mass of 2 moles of Salt) x 100 Theoretical % Residue = (105.99 g/mol ) / (2 * 180.53 g/mol ) x 100 ≈ 29.35%

If the experimental residue in air is close to this value, it provides strong confidence in the identification of the final product and the overall accuracy of the analysis.

Conclusion

The thermogravimetric analysis of this compound is predicted to reveal a multi-step thermal profile, beginning with dehydration, followed by a complex organic decomposition, and culminating in the formation of a stable inorganic residue in an oxidative environment. By employing the rigorous, scientifically-justified protocol detailed in this guide, researchers can obtain high-quality, reproducible data. This information is paramount for determining the compound's thermal stability limits, which directly informs its potential applications, storage conditions, and safety protocols in pharmaceutical and materials science research.

References

  • Kinetics study of thermal decomposition of sodium carboxylate salts. (2012). ResearchGate. [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (n.d.). MDPI. [Link]

  • Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. (2021). RSC Publishing. [Link]

  • Kinetics study of thermal decomposition of sodium carboxylate salts. (2012). OSTI.GOV. [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). University of New Haven. [Link]

  • How to Interpret a TGA Curve: An Expert Guide. (n.d.). Torontech. [Link]

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (n.d.). RSC Publishing. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research. [Link]

  • 6-Chloropyridazine-3-carboxamide. (n.d.). PubChem. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PMC - NIH. [Link]

  • Experimental conditions for modulated temperature TGA measurements. (n.d.). ResearchGate. [Link]

  • 6-Chloropyridazine-3-carboxamide. (n.d.). Chemsrc. [Link]

  • Thermogravimetric analysis by TGA. (n.d.). 6NAPSE Laboratory. [Link]

  • Determination of Volatility Parameters of Secondary Organic Aerosol Components via Thermal Analysis. (n.d.). MDPI. [Link]

  • 6-Chloropyridazine-3-carbonyl chloride. (n.d.). PubChem. [Link]

  • Pyridazine. (n.d.). University of Florida. [Link]

  • Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. (2021). Science Publishing Group. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2018). ResearchGate. [Link]

  • Process for producing 3-amino-6-chloropyridazine. (2007).
  • 6-Amino-3-chloropyridazine. (n.d.). PubChem. [Link]

Sources

The Chloropyridazine Ring: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Chemical Reactivity for Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has solidified its position as a "privileged structure" in the field of medicinal chemistry.[1] Its distinct physicochemical properties, such as its dipole moment and hydrogen bonding capabilities, make it a valuable core for designing novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the chemical reactivity of the chloropyridazine ring, a critical building block for functionalization and development of new drug candidates.

Core Principles of Chloropyridazine Reactivity

The chemical behavior of the chloropyridazine ring is largely dictated by the presence of two adjacent nitrogen atoms. These atoms exert a strong electron-withdrawing effect, rendering the ring electron-deficient. This electronic characteristic is the primary driver of its reactivity, making it susceptible to a range of chemical transformations.

The introduction of a chlorine atom provides a versatile handle for synthetic chemists. This halogen acts as an excellent leaving group, opening the door to a wide array of substitution and cross-coupling reactions.

Key Chemical Transformations of the Chloropyridazine Ring
2.1. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for modifying the chloropyridazine core. The electron-deficient nature of the ring facilitates this reaction by stabilizing the intermediate formed during the process.[3][4]

Mechanism: The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring.[3]

Experimental Protocol: General SNAr with an Amine

Materials:

  • Chloropyridazine derivative (e.g., 3,6-dichloropyridazine)

  • Amine nucleophile

  • Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the chloropyridazine in the anhydrous solvent under an inert atmosphere.

  • Add the amine (1.0-1.2 equivalents) to the solution.

  • Add the non-nucleophilic base (1.5-2.0 equivalents).

  • Stir the reaction at room temperature or heat as necessary, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Avoids hydrolysis of the chloropyridazine starting material.

  • Non-nucleophilic Base: Neutralizes the HCl generated without competing with the amine nucleophile.

Table 1: Examples of SNAr Reactions on Chloropyridazines

ChloropyridazineNucleophileConditionsProduct
3-ChloropyridazineMorpholineK₂CO₃, DMF, 80 °C3-Morpholinopyridazine
3,6-DichloropyridazineBenzylamineDIPEA, Dioxane, 100 °C3-Benzylamino-6-chloropyridazine
3-Chloro-6-methylpyridazineSodium methoxideMethanol, reflux3-Methoxy-6-methylpyridazine
2.2. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and chloropyridazines are excellent substrates for these transformations.[5]

The Suzuki-Miyaura reaction couples the chloropyridazine with a boronic acid to form a biaryl or heteroaryl compound.[5][6] The choice of palladium catalyst and ligand is critical for success, especially with electron-deficient heteroaryl chlorides.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Chloropyridazine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere

Procedure:

  • Combine the chloropyridazine, arylboronic acid, palladium catalyst, ligand, and base in a reaction vessel under an inert atmosphere.

  • Add the degassed solvent.

  • Heat the reaction mixture, monitoring for completion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl Ar-Pd(II)-Cl Oxidative_Addition->Ar-Pd(II)-Cl Transmetalation Transmetalation Ar-Pd(II)-Cl->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R Drug_Discovery_Workflow Chloropyridazine_Scaffold Chloropyridazine Scaffold Chemical_Transformations Chemical Transformations (SNAr, Cross-Coupling) Chloropyridazine_Scaffold->Chemical_Transformations Library_Synthesis Library Synthesis Chemical_Transformations->Library_Synthesis Biological_Screening Biological Screening Library_Synthesis->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization Clinical_Candidate Clinical Candidate Lead_Optimization->Clinical_Candidate

Caption: A general workflow illustrating the role of chloropyridazines in drug discovery.

Conclusion

The chloropyridazine ring is a highly valuable and versatile building block in modern medicinal chemistry. Its predictable reactivity, dominated by nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of diverse and complex molecules. As the demand for novel therapeutics continues to grow, the strategic application of chloropyridazine chemistry will undoubtedly remain a key driver of innovation in drug discovery.

References

A comprehensive list of references can be compiled from the citations throughout this document.

Sources

Sodium 6-chloropyridazine-3-carboxylate as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sodium 6-chloropyridazine-3-carboxylate: A Versatile Intermediate in Modern Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry. Its strategic placement of a reactive chlorine atom and a versatile carboxylate group on the pyridazine scaffold makes it an invaluable starting point for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, core reactivity, and applications in drug discovery. We will delve into detailed, field-proven experimental protocols, explain the causality behind synthetic choices, and illustrate its utility through case studies of advanced pharmaceutical intermediates. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

The Pyridazine Scaffold: A Privileged Motif in Medicinal Chemistry

Nitrogen-containing heterocycles are the cornerstone of modern drug discovery, with over 60% of FDA-approved small-molecule drugs featuring at least one such ring system. Among these, the 1,2-diazine structure of pyridazine is a particularly compelling scaffold. Its unique electronic properties, ability to engage in hydrogen bonding as an acceptor, and defined conformational influence make it a "privileged" structure for targeting a wide array of biological targets.

This compound emerges as a superior starting material for several key reasons:

  • Orthogonal Reactivity: It possesses two distinct and chemoselectively addressable functional groups. The chlorine at the C6 position is primed for nucleophilic aromatic substitution (SNAr), while the carboxylate at C3 is a handle for amide bond formation, esterification, or reduction.

  • Synthetic Efficiency: This dual functionality allows for the rapid construction of molecular complexity and the generation of diverse chemical libraries from a single, reliable intermediate.[1][2]

  • Proven Pharmacophore: The chloropyridazine core is present in numerous biologically active compounds, including kinase inhibitors, anti-cancer agents, and insecticides.[3][4]

This guide will focus on unlocking the full synthetic potential of this versatile building block.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. The properties for this compound and its parent acid are summarized below.

PropertyThis compound6-Chloropyridazine-3-carboxylic acid
CAS Number 89799-77-9[5]5096-73-1[6]
Molecular Formula C₅H₂ClN₂NaO₂[5]C₅H₃ClN₂O₂[6]
Molecular Weight 180.52 g/mol [5]158.54 g/mol [6]
Appearance Typically an off-white to white solidWhite crystalline powder[7]
Solubility Soluble in water, polar protic solventsSoluble in methanol, ethyl acetate[7]
Spectroscopic Profile (Anticipated)

While a dedicated spectrum for the sodium salt is not readily published, its characterization can be confidently inferred from its structure and data on closely related analogues.[8][9]

  • ¹H NMR: The pyridazine ring will exhibit two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two adjacent ring protons. The coupling constant (J) between them would be characteristic of an ortho-relationship on a six-membered heteroaromatic ring.

  • ¹³C NMR: Four distinct signals for the pyridazine ring carbons are expected, along with a signal for the carboxylate carbon (typically δ 160-170 ppm). The carbon bearing the chlorine atom (C6) will be significantly influenced by the halogen's electronegativity.[8]

  • IR Spectroscopy: Key stretches would include C=O (carboxylate, ~1600-1550 cm⁻¹), C=N and C=C (aromatic ring, ~1580-1400 cm⁻¹), and C-Cl (~850-750 cm⁻¹).

  • Mass Spectrometry (MS): In negative ion mode ESI-MS, the parent anion at m/z ~157.0 would be observed, corresponding to the deprotonated carboxylic acid. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a definitive feature.

Synthesis and Manufacturing Pathway

The reliable and scalable synthesis of the title compound is crucial for its application. The most common industrial route involves the oxidation of an inexpensive starting material, followed by salt formation.

Synthesis_Workflow Start 3-Chloro-6-methylpyridazine Acid 6-Chloropyridazine-3-carboxylic Acid Start->Acid Oxidation (KMnO4 or K2Cr2O7) H2SO4, 20-80°C Salt This compound Acid->Salt Neutralization (NaOH or NaHCO3) Suitable Solvent

Caption: General synthetic workflow for this compound.
Experimental Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

This protocol is adapted from established patent literature and represents a robust method for gram-to-kilogram scale synthesis.[7]

A. Materials & Reagents:

  • 3-Chloro-6-methylpyridazine

  • Concentrated Sulfuric Acid (98%)

  • Potassium Dichromate (K₂Cr₂O₇) or Potassium Permanganate (KMnO₄)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Methanol

  • Ice

B. Step-by-Step Procedure:

  • Equip a jacketed glass reactor with an overhead stirrer, thermocouple, and addition funnel.

  • Charge concentrated sulfuric acid (approx. 7.5 volumes relative to starting material) to the reactor and cool to 0-5°C using an ice bath.

  • Slowly add 3-chloro-6-methylpyridazine (1.0 eq) to the cold sulfuric acid while maintaining the internal temperature below 10°C.

  • In portions, add potassium dichromate (2.0 eq) over 1-2 hours, ensuring the internal temperature does not exceed 50-60°C.

  • After the addition is complete, allow the reaction to stir at 50°C for 2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then slowly pour it onto a stirred slurry of ice/water (approx. 25 volumes).

  • Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from methanol to afford 6-chloropyridazine-3-carboxylic acid as a white crystalline powder. A typical yield is 60-70%.[7]

C. Expert Insights & Causality:

  • Choice of Oxidant: Both KMnO₄ and K₂Cr₂O₇ are effective. K₂Cr₂O₇ is often preferred on larger scales as it can be easier to handle and the reaction can be less exothermic, offering better control.

  • Sulfuric Acid as Solvent: The highly acidic and oxidative medium is necessary to activate the benzylic-like methyl group for oxidation while preventing decomposition of the pyridazine ring.

  • Temperature Control: This is critical. Uncontrolled exotherms during oxidant addition can lead to side reactions and degradation, significantly lowering the yield and purity.

  • Workup: Quenching on ice serves to dilute the acid and precipitate the product while dissipating heat. Ethyl acetate is an excellent solvent for extracting the moderately polar carboxylic acid product.

Experimental Protocol 2: Preparation of this compound
  • Dissolve the 6-chloropyridazine-3-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Slowly add a solution of sodium hydroxide (1.0 eq) or sodium methoxide (1.0 eq) in the same solvent.

  • Monitor the pH of the mixture, aiming for a final pH of 7-8 to ensure complete neutralization.

  • The sodium salt will often precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Filter the resulting solid, wash with a small amount of cold solvent or a non-polar solvent like diethyl ether, and dry under vacuum to yield the final product.

Core Reactivity and Synthetic Utility

The synthetic power of this intermediate lies in the ability to selectively functionalize its two key reactive sites.

Reactivity_Hub Core This compound Carboxylate (C3) C6-Chloro SNAr S_NAr Reactions Core:portCl->SNAr Nucleophilic Attack Amide Amide Coupling Core:portC->Amide Activation Ester Esterification Core:portC->Ester (via Acid) ROH R-OH / R-O- SNAr->ROH O-Arylation RNH2 R-NH2 SNAr->RNH2 N-Arylation RSH R-SH SNAr->RSH S-Arylation Amine2 R'R''NH Amide->Amine2 + Coupling Agent (HATU, EDC)

Caption: Key reactive pathways of the 6-chloropyridazine-3-carboxylate core.
A. Nucleophilic Aromatic Substitution (SNAr) at C6

The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the C6 position for nucleophilic attack, facilitating the displacement of the chloride.

Experimental Protocol 3: O-Arylation (Methoxylation)

This reaction demonstrates a typical SNAr process to introduce diversity.[7]

  • In a round-bottom flask, suspend 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (2.0-2.5 eq) and stir the mixture.

  • Heat the reaction to reflux and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ice water and acidify with concentrated HCl to a pH of 3-4 to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from water to obtain 6-methoxypyridazine-3-carboxylic acid.

Expert Insight: The use of excess base (sodium methoxide) is crucial for two reasons: first, to deprotonate the carboxylic acid, and second, to act as the nucleophile for the substitution reaction. This strategy is broadly applicable for introducing various alkoxy, aryloxy, amino, and thioether functionalities, which is a cornerstone of library synthesis in drug discovery.[4]

B. Reactions at the Carboxylate Group

The carboxylate is most commonly used for amide bond formation, a critical linkage in pharmaceuticals.

Experimental Protocol 4: Amide Coupling via an Activated Intermediate
  • Suspend 6-chloropyridazine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an activator like HOBt (1.2 eq).

  • Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (typically 2-16 hours).

  • Upon completion, dilute the reaction with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 6-chloropyridazine-3-carboxamide derivative.

Applications in Drug Discovery: A Case Study

The true value of this compound is demonstrated by its application in synthesizing complex, biologically active molecules.

Case Study: Synthesis of Novel PARP-1 Inhibitors

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key target in oncology. A recent study detailed the synthesis of novel chloropyridazine hybrids as potent PARP-1 inhibitors.[4] The synthetic strategy hinged on using the chloropyridazine core as a scaffold.

Case_Study Start 3,6-Dichloropyridazine Intermediate1 4-((6-chloropyridazin-3-yl)oxy) benzaldehyde Start->Intermediate1 S_NAr Reaction (with 4-hydroxybenzaldehyde) Final Target Chalcone Hybrid (PARP-1 Inhibitor) Intermediate1->Final Claisen-Schmidt Condensation

Caption: Logical workflow from a simple precursor to a complex PARP-1 inhibitor.

In this example, while not starting directly from the carboxylate, the precursor 3,6-dichloropyridazine undergoes a selective SNAr reaction—a core reactivity shared with our title compound's parent acid—to build the key intermediate.[4] This demonstrates how the C-Cl bond on the pyridazine ring serves as a critical anchor point for elaboration into molecules with therapeutic potential. The carboxylate version provides an alternative and powerful handle for diversification through amide coupling, enabling access to a different vector of chemical space.

Safety, Handling, and Storage

As with any chlorinated heteroaromatic compound, proper safety precautions are essential.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Hazards: Based on similar structures, this compound may be harmful if swallowed and can cause skin and serious eye irritation.[10][11] Always consult the supplier-specific Safety Data Sheet (SDS) before use.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its well-defined and orthogonal reactivity allows for the efficient and predictable synthesis of novel compound libraries. By providing reliable access to both SNAr and amide coupling chemistries, this building block empowers medicinal chemists to rapidly explore structure-activity relationships and optimize lead compounds. Its proven utility in the synthesis of advanced intermediates for targets like PARP-1 underscores its significant potential in the development of next-generation therapeutics.

References

  • Source: Google Patents (CN101508676B)
  • Title: Synthesis of Methyl 6-Chloropyridazine-3-carboxylate Source: ResearchGate / Chinese Journal of Organic Chemistry URL: [Link]

  • Title: this compound Source: BIOFOUNT URL: [Link]

  • Title: 6-Chloropyridazine-3-carboxamide | C5H4ClN3O | CID 12577557 Source: PubChem URL: [Link]

  • Title: Patent Application Publication (US 2013/0178478 A1) Source: Google APIs URL: [Link]

  • Title: Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy Source: RSC Medicinal Chemistry / NIH PMC URL: [Link]

  • Title: Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Methyl 6-chloropyridazine-3-carboxylate Source: PubChem URL: [Link]

  • Title: 6-Amino-3-chloropyridazine Source: PubChem URL: [Link]

  • Title: Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis Source: ACS Medicinal Chemistry Letters / NIH URL: [Link]

  • Title: An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Structural, Vibrational, Electronic and NMR Spectral Analysis of 3-chloro-6-methoxypyridazine by DFT Calculations Source: PubMed URL: [Link]

Sources

Methodological & Application

The Versatile Scaffold: Application Notes for Sodium 6-chloropyridazine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of core chemical scaffolds is paramount to the successful development of novel therapeutics. Among the heterocyclic building blocks available to the medicinal chemist, the pyridazine nucleus, and specifically its functionalized derivatives, has emerged as a privileged structure. This document provides an in-depth guide to the application of Sodium 6-chloropyridazine-3-carboxylate, a key intermediate for the synthesis of a diverse array of biologically active compounds.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles and biological rationale, empowering the user to not only replicate but also innovate upon the methodologies presented.

Core Concepts: The Utility of the 6-Chloropyridazine-3-carboxylate Moiety

The chemical architecture of this compound offers a unique combination of features that make it a valuable starting material in medicinal chemistry. The pyridazine ring is a bioisostere for other aromatic systems and is known to engage in favorable interactions with various biological targets.[1] The two key functional handles are the carboxylate and the chlorine atom.

  • The Carboxylate Group: This moiety can be readily converted into amides, esters, and other functionalities. This allows for the introduction of diverse substituents to probe the target's binding pocket and modulate physicochemical properties such as solubility and cell permeability.

  • The Chlorine Atom: Positioned at the 6-position of the electron-deficient pyridazine ring, this chlorine atom is highly susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This reactivity provides a reliable and versatile handle for introducing a wide range of nitrogen, oxygen, and sulfur nucleophiles, which is a cornerstone of library synthesis and lead optimization.[4] The electron-withdrawing nature of the pyridazine nitrogens and the carboxylate group enhances the electrophilicity of the carbon bearing the chlorine, facilitating this key reaction.[3]

The interplay of these two functional groups allows for the systematic and efficient construction of novel chemical entities with tailored biological activities.

Key Therapeutic Applications and Mechanistic Insights

Derivatives of 6-chloropyridazine-3-carboxylate have shown promise in several therapeutic areas. The following sections detail the mechanistic basis for these applications and provide a rationale for the design of molecules incorporating this scaffold.

Anticancer Agents: PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[5][6] In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. These SSBs are converted to toxic double-strand breaks (DSBs) during replication, which cannot be repaired in HR-deficient cells, ultimately leading to cell death through a concept known as synthetic lethality.[7][8]

The 6-chloropyridazine-3-carboxylate scaffold has been successfully employed to generate potent PARP-1 inhibitors.[9] The general strategy involves the formation of an amide at the carboxylate position and substitution of the chlorine atom to introduce moieties that mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP-1.

Signaling Pathway: PARP-1 Inhibition in BRCA-Deficient Cancer Cells

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor DNA_SSB_1 Single-Strand Break (SSB) PARP1_1 PARP-1 Activation DNA_SSB_1->PARP1_1 Replication_1 Replication DNA_SSB_1->Replication_1 BER_1 Base Excision Repair PARP1_1->BER_1 DNA_Repair_1 DNA Repaired BER_1->DNA_Repair_1 Successful DSB_1 Double-Strand Break (DSB) Replication_1->DSB_1 Stalled Fork HR_1 Homologous Recombination DSB_1->HR_1 Cell_Survival_1 Cell Survival HR_1->Cell_Survival_1 DNA_SSB_2 Single-Strand Break (SSB) PARP1_2 PARP-1 Trapping DNA_SSB_2->PARP1_2 Replication_2 Replication DNA_SSB_2->Replication_2 PARPi PARP Inhibitor (e.g., Pyridazine Derivative) PARPi->PARP1_2 BER_2 BER Blocked PARP1_2->BER_2 DSB_2 DSB Accumulation Replication_2->DSB_2 Stalled Fork HR_2 HR Deficient (BRCA1/2 mutation) DSB_2->HR_2 Apoptosis Apoptosis DSB_2->Apoptosis

Caption: PARP-1 inhibition mechanism leading to synthetic lethality.

Neurological Disorders: Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in neurotransmission in the central nervous system.[10][11] Dysregulation of nAChR signaling is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The development of subtype-selective nAChR modulators is a key therapeutic strategy.

The 6-chloropyridazine moiety has been incorporated into ligands targeting nAChRs.[8] The general approach involves the substitution of the chlorine atom with various cyclic amines (e.g., piperazine, diazabicyclooctane) to explore the receptor's ligand-binding domain. The carboxylate can be maintained or modified to fine-tune activity and selectivity.

Signaling Pathway: nAChR Activation and Downstream Effects

nAChR_Pathway Ligand nAChR Agonist (e.g., Pyridazine Derivative) nAChR Nicotinic Acetylcholine Receptor (α4β2/α7) Ligand->nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling NT_Release Neurotransmitter Release (Dopamine, Glutamate) Depolarization->NT_Release PI3K_Akt PI3K/Akt Pathway Ca_Signaling->PI3K_Akt Neuroprotection Neuroprotection & Neuronal Survival PI3K_Akt->Neuroprotection

Caption: Simplified nAChR signaling cascade upon agonist binding.

Infectious Diseases: Inhibition of Bacterial Type III Secretion Systems (T3SS)

The Type III Secretion System (T3SS) is a sophisticated molecular machinery used by many Gram-negative pathogenic bacteria, such as Salmonella, to inject virulence factors (effector proteins) directly into the cytoplasm of host cells.[12][13] This system is essential for bacterial pathogenesis and represents an attractive target for novel anti-infective agents that disarm bacteria rather than killing them, potentially reducing the selective pressure for resistance.

Derivatives of 6-amido-3-carboxypyridazine have been identified as potent inhibitors of the Salmonella enterica T3SS.[11] The core scaffold appears to be crucial for activity, with modifications at the 6-position (via an amide linkage) allowing for the optimization of inhibitory potency.

Workflow: T3SS Inhibition by Pyridazine Derivatives

T3SS_Inhibition cluster_0 Bacterial Pathogen (e.g., Salmonella) cluster_1 Host Cell T3SS_Apparatus Type III Secretion System (T3SS) 'Molecular Syringe' Effector_Proteins Effector Proteins (Virulence Factors) T3SS_Apparatus->Effector_Proteins Secretion Host_Cytoplasm Host Cell Cytoplasm Effector_Proteins->Host_Cytoplasm Injection Pathogenesis Cytoskeletal Rearrangement, Inflammation, Invasion Host_Cytoplasm->Pathogenesis Inhibitor Pyridazine Derivative (T3SS Inhibitor) Inhibitor->T3SS_Apparatus Inhibition

Sources

Application Notes & Protocols: A Modular Approach to the Synthesis of Novel PARP-1 Inhibitors from 6-Chloropyridazine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Guardian of the Genome

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular DNA damage response (DDR) pathway.[1][2] It acts as a molecular sensor for DNA single-strand breaks (SSBs), binding to damaged sites and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[3][4] This PARylation process creates a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[1][4]

In the context of oncology, inhibiting PARP-1 has emerged as a powerful therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[1][5] This concept, known as "synthetic lethality," exploits the cancer cells' reliance on PARP-1 for survival; when PARP-1 is inhibited, the accumulation of unrepaired SSBs leads to the formation of lethal double-strand breaks during replication, resulting in selective cancer cell death.[1][3]

The pyridazine scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into numerous PARP-1 inhibitors.[6][7] Its unique electronic properties and ability to form key hydrogen bonds within the PARP-1 active site make it an attractive core for designing novel, potent, and selective inhibitors.[6][8] This guide provides a detailed, modular synthetic strategy starting from the versatile building block, 6-chloropyridazine-3-carboxylic acid, to generate a library of potential PARP-1 inhibitors.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence, offering modularity and flexibility. The core strategy involves an initial amide bond formation to install the "warhead" or pharmacophore that interacts with the nicotinamide-binding pocket of PARP-1, followed by a palladium-catalyzed cross-coupling reaction to append a variable "tail" group that can be optimized for potency, selectivity, and pharmacokinetic properties.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification cluster_2 Phase 3: Validation A 6-Chloropyridazine- 3-Carboxylic Acid C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine Derivative (R1-NH2) B->C D Intermediate: 6-Chloro-N-(R1)-pyridazine- 3-carboxamide C->D Formation of Pharmacophore Core F Suzuki-Miyaura Cross-Coupling D->F To Diversification E Boronic Acid/Ester (R2-B(OR)2) E->F G Final Product: PARP-1 Inhibitor F->G Installation of 'Tail' Moiety H Purification & Characterization G->H To Validation I In Vitro PARP-1 Inhibition Assay H->I J IC50 Determination I->J

Figure 1: Modular workflow for the synthesis and validation of PARP-1 inhibitors.

Part 1: Synthesis of the Pyridazine Carboxamide Intermediate

Principle of the Reaction

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in pharmaceutical synthesis. This condensation reaction requires the activation of the carboxylic acid to overcome its inherent low reactivity. Modern coupling reagents, such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), are highly efficient for this purpose. HATU reacts with the carboxylate (formed in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine, DIPEA) to generate a highly reactive active ester. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond with minimal side products.[9]

Detailed Protocol: Synthesis of 6-Chloro-N-(4-fluorobenzyl)pyridazine-3-carboxamide

This protocol details the synthesis of a representative intermediate. The choice of 4-fluorobenzylamine is illustrative, as this moiety is present in several known PARP inhibitors, including Olaparib.

Reagent/SolventM.W.AmountMolesEq.
6-Chloropyridazine-3-carboxylic acid158.541.00 g6.31 mmol1.0
4-Fluorobenzylamine125.150.87 g6.94 mmol1.1
HATU380.232.64 g6.94 mmol1.1
DIPEA129.242.19 mL12.62 mmol2.0
N,N-Dimethylformamide (DMF)-25 mL--

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 6-chloropyridazine-3-carboxylic acid (1.00 g, 6.31 mmol) and dissolve it in anhydrous DMF (25 mL).

  • Reagent Addition: Add HATU (2.64 g, 6.94 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Base Addition: Add DIPEA (2.19 mL, 12.62 mmol) dropwise to the stirring solution. The mixture may become slightly warm.

  • Amine Addition: Add 4-fluorobenzylamine (0.87 g, 6.94 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of cold water. A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the isolated white to off-white solid in a vacuum oven at 40°C overnight.

    • Expected Yield: 85-95%.

    • Expected Characterization Data (¹H NMR, CDCl₃): δ ~8.2 (d, 1H), ~7.8 (d, 1H), ~7.4-7.3 (m, 2H), ~7.1-7.0 (m, 2H), ~4.7 (d, 2H), ~8.5 (br s, 1H, NH).

    • Expected MS (ESI+): m/z = 266.1 [M+H]⁺.

Part 2: Suzuki-Miyaura Cross-Coupling for Final Product Synthesis

Principle of the Reaction

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[10][11] It is particularly effective for coupling aryl halides (like our chloropyridazine intermediate) with arylboronic acids or esters.[12][13] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[10] This reaction is highly valued for its functional group tolerance and reliability.

Detailed Protocol: Synthesis of N-(4-fluorobenzyl)-6-(4-(piperidine-1-carbonyl)phenyl)pyridazine-3-carboxamide

This protocol uses the previously synthesized intermediate and couples it with a boronic ester that installs a moiety designed to interact with the PARP-1 active site.

Figure 2: General scheme for the Suzuki-Miyaura cross-coupling step.
Reagent/SolventM.W.AmountMolesEq.
6-Chloro-N-(4-fluorobenzyl)pyridazine-3-carboxamide265.68500 mg1.88 mmol1.0
4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester315.22710 mg2.26 mmol1.2
Pd(dppf)Cl₂816.6477 mg0.094 mmol0.05
Potassium Carbonate (K₂CO₃)138.21780 mg5.64 mmol3.0
1,4-Dioxane / Water (4:1)-20 mL--

Procedure:

  • Reaction Setup: In a reaction vial, combine the chloropyridazine intermediate (500 mg, 1.88 mmol), the boronic ester (710 mg, 2.26 mmol), Pd(dppf)Cl₂ (77 mg, 0.094 mmol), and K₂CO₃ (780 mg, 5.64 mmol).

  • Solvent Addition: Add the 1,4-dioxane/water (16 mL / 4 mL) solvent mixture.

  • Degassing: Seal the vial and degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heating: Place the vial in a preheated heating block at 90°C and stir for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting chloride.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure product.

    • Expected Yield: 60-75%.

    • Expected MS (ESI+): m/z = 419.2 [M+H]⁺.

Part 3: Biological Evaluation

Principle of PARP-1 Inhibition Assays

Confirming the biological activity of the synthesized compounds is a critical validation step. The inhibitory potency is typically quantified by its half-maximal inhibitory concentration (IC₅₀). Several in vitro assay formats are available:

  • Enzymatic Assays: These directly measure the catalytic activity of purified PARP-1. One common method measures the incorporation of biotinylated NAD+ into PAR chains on histone proteins, which can be detected colorimetrically or with chemiluminescence.[4]

  • Fluorometric Assays: These assays often rely on the detection of nicotinamide, a byproduct of the PARP-1 reaction, using a coupled enzymatic system that generates a fluorescent signal.[4]

  • Competitive Binding Assays: These use a fluorescently labeled probe known to bind the PARP-1 active site (e.g., an Olaparib-based probe). A test compound that competes for the same binding site will displace the probe, causing a measurable change in fluorescence polarization.[14]

Protocol: General IC₅₀ Determination using a Fluorometric Assay Kit

This protocol provides a general workflow adaptable to commercially available kits (e.g., from BPS Bioscience, Sigma-Aldrich).[4][14]

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.

  • Reaction Mixture: In a 96-well plate, add the PARP-1 enzyme, activated DNA, and the diluted test compound or vehicle control (DMSO).

  • Initiation: Initiate the reaction by adding the NAD+ substrate.

  • Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the developer reagent, which will generate a fluorescent signal proportional to the amount of nicotinamide produced (and thus, PARP-1 activity).

  • Measurement: Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundPARP-1 IC₅₀ (nM)
Olaparib (Reference) 5 - 10
Synthesized Inhibitor To be determined
Vehicle Control (DMSO) No inhibition

Conclusion

This application note outlines a robust and flexible synthetic route for the development of novel PARP-1 inhibitors based on a 6-chloropyridazine-3-carboxylic acid starting material. The modular two-step approach, combining reliable amide coupling and versatile Suzuki-Miyaura cross-coupling reactions, allows for the systematic exploration of chemical space to optimize biological activity. The inclusion of a standardized in vitro assay protocol provides a clear path for validating the potency of the synthesized compounds, bridging the gap between chemical synthesis and drug discovery.

References

  • Elmasry, G. M., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. MDPI. Available at: [Link]

  • Al-Ostath, R. A., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available at: [Link]

  • Gomes, P. A. C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • BPS Bioscience (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Available at: [Link]

  • Gomes, P. A. C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. Available at: [Link]

  • Al-Ostath, R. A., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Publishing. Available at: [Link]

  • Gomes, P. A. C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI. Available at: [Link]

  • ResearchGate (n.d.). Pyridazine Based Compounds with PARP-1 Inhibitory Activity. Request PDF. Available at: [Link]

  • Hopkins, C. R., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH. Available at: [Link]

  • Gomes, P. A. C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 3‐bromoimidazo[1,2‐b]pyridazine 40. Download Scientific Diagram. Available at: [Link]

  • Tulip Biolabs (n.d.). PARP1 Activity Assay. Tulip Biolabs. Available at: [Link]

  • Biocompare (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit from BPS Bioscience, Inc. Biocompare. Available at: [Link]

  • BellBrook Labs (n.d.). Enzolution PARP1 Assay System. BellBrook Labs. Available at: [Link]

  • Zand, A., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology. Available at: [Link]

  • Wang, Y., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed. Available at: [Link]

  • Lavrik, O. I. (2014). PARP1 Inhibitors: antitumor drug design. PMC - NIH. Available at: [Link]

  • Growing Science (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

Sources

Application Note: Robust and Efficient Amide Coupling Protocols for Sodium 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides detailed protocols and mechanistic insights for the successful amide coupling of Sodium 6-chloropyridazine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. We present two field-proven methods utilizing common coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive, and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). This document is intended for researchers, chemists, and drug development professionals seeking to synthesize novel pyridazine carboxamides, offering step-by-step instructions, troubleshooting advice, and the causal reasoning behind critical experimental choices to ensure reproducible and high-yielding results.

Introduction: The Significance of Pyridazine Amides

The amide bond is a cornerstone of modern drug discovery, forming the backbone of peptides and appearing in a vast array of blockbuster pharmaceuticals.[1][2][3] Its stability and ability to participate in hydrogen bonding make it a privileged functional group for molecular recognition at biological targets. When incorporated into heterocyclic scaffolds like pyridazine, the resulting molecules often exhibit significant biological activity.[4][5] Pyridazine derivatives are integral to compounds developed for applications in oncology, neuroscience, and infectious diseases.

This application note addresses the synthesis of amides starting from this compound. The direct coupling of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[6] Therefore, activation of the carboxylate moiety is essential. This guide provides robust protocols using two distinct, highly efficient activation strategies to overcome this challenge.

Mechanistic Principles of Carboxylate Activation

The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, transforming the carboxyl carbon into a potent electrophile for attack by the amine.[2][7] Since the starting material is a sodium salt, the carboxylate anion is pre-formed, which directly participates in the activation step.

Strategy 1: Carbodiimide-Mediated Activation (EDC/HOBt)

Carbodiimides, such as EDC, are widely used dehydrating agents.[7] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct.[7] To mitigate this and reduce potential racemization in chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is crucial.[7][8] HOBt traps the O-acylisourea to form a more stable, yet still highly reactive, HOBt-ester. This active ester is then cleanly converted to the desired amide upon reaction with the amine.[8][9]

EDC_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylate R-COO⁻ (Pyridazine) Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylate->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt_Ester HOBt Active Ester Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea (Byproduct) Acylisourea->Urea Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'-NH₂ HOBt_regen HOBt (Regenerated) HOBt_Ester->HOBt_regen - HOBt Amine R'-NH₂ Amine->Amide

Figure 1: EDC/HOBt activation and coupling pathway.

Strategy 2: Uronium/Aminium Salt Activation (HATU)

HATU is a highly efficient aminium-based coupling reagent known for rapid reaction times and high yields, even with challenging substrates.[10][11] The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The carboxylate anion attacks HATU to form a highly activated OAt-ester intermediate, releasing tetramethylurea as a byproduct.[10][12] This active ester rapidly reacts with the amine to form the final amide product. The pyridine nitrogen within the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding, accelerating the coupling step.[10]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylate R-COO⁻ (Pyridazine) OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester TMU Tetramethylurea (Byproduct) HATU->TMU releases Amide Amide Product OAt_Ester->Amide + R'-NH₂ HOAt HOAt (Byproduct) OAt_Ester->HOAt releases Amine R'-NH₂ Amine->Amide

Figure 2: HATU activation and coupling pathway.

Experimental Protocols

The following protocols are designed for a typical small-scale synthesis (0.5-1.0 mmol). Reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent hydrolysis of activated intermediates.[13]

Workflow Start Dissolve Pyridazine Salt & Coupling Reagent(s) in Anhydrous Solvent Activation Stir for Pre-activation (15-30 min at RT) Start->Activation AddAmine Add Amine (& Base if needed) Activation->AddAmine Reaction Monitor Reaction by TLC or LC-MS AddAmine->Reaction Workup Aqueous Work-up (Quench & Extract) Reaction->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify End Characterize Final Product Purify->End

Figure 3: General experimental workflow for amide coupling.

Protocol A: EDC/HOBt Mediated Coupling

This method is cost-effective and reliable, making it a good first choice for general amide synthesis.

Materials & Reagents

Component Molar Eq. Purpose
This compound 1.0 Carboxylic Acid Source
Amine 1.1 Nucleophile
EDC·HCl 1.2 Coupling Reagent
HOBt 1.2 Additive/Activator
DIPEA or Triethylamine 2.0-3.0 Non-nucleophilic Base

| Anhydrous DMF or DCM | - | Solvent |

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.).

  • Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1 M with respect to the starting carboxylate.

  • Stir the mixture at room temperature (20-25 °C) for 15-30 minutes to allow for the formation of the active ester.

  • In a separate vial, dissolve the amine (1.1 eq.) in a small amount of the reaction solvent.

  • Add the amine solution and the base (DIPEA, 2.0-3.0 eq.) to the reaction flask. The base is critical, especially if the amine is used as a hydrochloride salt.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting carboxylate is consumed (typically 4-16 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

Protocol B: HATU Mediated Coupling

This protocol is highly effective for sterically hindered amines or electron-deficient systems and often results in faster reaction times and higher yields.[1]

Materials & Reagents

Component Molar Eq. Purpose
This compound 1.0 Carboxylic Acid Source
Amine 1.1 Nucleophile
HATU 1.1 Coupling Reagent
DIPEA 2.0-3.0 Non-nucleophilic Base

| Anhydrous DMF | - | Solvent |

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and HATU (1.1 eq.).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Add DIPEA (2.0-3.0 eq.) to the mixture.

  • Stir at room temperature for 15-30 minutes for pre-activation.[13]

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts and wash with saturated aqueous LiCl solution (to help remove DMF), followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to isolate the target amide.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below is a guide to address common issues.[13]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylate.[13]2. Presence of water hydrolyzing intermediates.3. Amine is not sufficiently nucleophilic or is sterically hindered.4. Incorrect stoichiometry.1. Increase equivalents of coupling reagent (e.g., to 1.5 eq.).2. Ensure all glassware is dry and use anhydrous solvents.3. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[1] Consider gentle heating (40-50 °C).4. Re-verify calculations and measurements of all reagents.
Unreacted Starting Material 1. Insufficient reaction time.2. Deactivation of coupling reagent.3. Low reaction temperature.1. Allow the reaction to run for a longer period (up to 24h).2. Use fresh, high-quality coupling reagents.3. Increase the temperature to 40-50 °C, monitoring for side product formation.
Formation of Byproducts 1. EDC Protocol: N-acylurea formation from rearrangement of the O-acylisourea.[7]2. HATU Protocol: Guanidinylation of the amine by HATU.3. Self-condensation or polymerization.1. Ensure HOBt is added with EDC. Consider cooling the reaction to 0 °C before adding the amine.2. Pre-activate the carboxylate with HATU before adding the amine.[14]3. Use a more dilute reaction concentration.
Difficult Purification 1. EDC Protocol: Removal of EDC-urea byproduct.2. HATU Protocol: Removal of tetramethylurea and HOAt byproducts.3. Co-elution of product with impurities.1. The urea from EDC is water-soluble; perform an acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., NaHCO₃) during work-up.[15]2. These byproducts are generally water-soluble. Thorough aqueous work-up, including a LiCl wash for DMF removal, is effective.[11]3. Optimize chromatography conditions (different solvent systems, different stationary phase).

References

  • HATU - Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Process for the production of pyridazinyl-amides in a one-pot synthesis.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]

  • Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! YouTube. [Link]

  • Process for preparing 4-amino-pyridazines.
  • CRYSTAL FORMS OF PYRIDAZINE CARBOXAMIDE COMPOUND AND PREPARATION METHOD THEREOF. WIPO Patentscope. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. PMC - NIH. [Link]

  • NOTES Pyridazinemonocarboxylic Acids and Derivatives 40%. Pyridazine-3-carboxamide and pyridazine-. datapdf.com. [Link]

  • amide coupling help. Reddit. [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]

  • Sodium-carboxylate coupled with amine in amide bond formation? ResearchGate. [Link]

  • Pyridazine-3-carboxamide and process for preparing the same.
  • Coupling Reagents. Aapptec Peptides. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. [Link]

  • Amide Activation in Ground and Excited States. MDPI. [Link]

Sources

Application Notes and Protocols for the Investigation of Sodium 6-chloropyridazine-3-carboxylate in Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a generalized framework and detailed protocols for the preclinical evaluation of Sodium 6-chloropyridazine-3-carboxylate as a potential anti-cancer agent. Due to the limited specific literature on this particular salt, the methodologies presented are based on established practices for the assessment of novel chemical entities and related pyridazine derivatives in cancer research.[1][2] Researchers should adapt these protocols based on their specific experimental context and the empirical characteristics of the compound.

Introduction: The Therapeutic Potential of Pyridazine Scaffolds in Oncology

The pyridazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[3] Derivatives of pyridazine have been explored for their anti-inflammatory, anti-viral, and notably, anti-cancer properties.[4] Several pyridazine-containing compounds are now in clinical practice for the treatment of various cancers, underscoring the therapeutic potential of this chemical class.[3] These agents often exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[5][4]

This compound is a small molecule that belongs to this promising class of compounds. Its chemical structure, featuring a chlorinated pyridazine ring and a carboxylate group, suggests potential for interactions with various biological targets implicated in cancer progression. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the anti-cancer properties of this compound, from initial in vitro screening to preliminary in vivo efficacy studies.

Postulated Mechanism of Action: A Framework for Investigation

While the precise mechanism of action for this compound is yet to be elucidated, based on the activities of structurally related pyridazine derivatives, several plausible molecular targets and pathways can be hypothesized.[4] A key avenue of investigation would be its potential to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells. Many anti-cancer agents with pyridazine cores have been shown to modulate critical signaling pathways such as the JNK pathway or act as kinase inhibitors.[3]

The following diagram illustrates a hypothetical signaling pathway that could be perturbed by this compound, leading to anti-tumor effects. This serves as a conceptual model to guide mechanistic studies.

Hypothetical_Signaling_Pathway Hypothetical Mechanism of Action This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Cellular Uptake->Target Protein (e.g., Kinase) Inhibition of Pro-Survival Signaling Inhibition of Pro-Survival Signaling Target Protein (e.g., Kinase)->Inhibition of Pro-Survival Signaling Activation of Apoptotic Cascade Activation of Apoptotic Cascade Target Protein (e.g., Kinase)->Activation of Apoptotic Cascade Cell Cycle Arrest Cell Cycle Arrest Inhibition of Pro-Survival Signaling->Cell Cycle Arrest Caspase Activation Caspase Activation Activation of Apoptotic Cascade->Caspase Activation DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: A postulated signaling pathway for this compound.

In Vitro Evaluation: Protocols and Methodologies

The initial assessment of a novel compound's anti-cancer potential is conducted through a series of in vitro assays using cancer cell lines.[1] These experiments are designed to determine the compound's cytotoxicity, its effect on cell proliferation, and to gain initial insights into its mechanism of action.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cell metabolic activity, which is an indicator of cell viability.[6] A reduction in metabolic activity is indicative of either reduced cell proliferation or increased cell death.

Protocol:

  • Cell Culture and Seeding:

    • Maintain selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a humidified incubator at 37°C with 5% CO2.[6]

    • Harvest cells during the logarithmic growth phase.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]

    • Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations for testing.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (solvent alone) and a positive control (a known cytotoxic drug).[2][6]

  • MTT Incubation and Measurement:

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[6]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[6]

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[1]

Data Presentation:

The cytotoxic activity of this compound can be summarized in a table of IC50 values across various cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2
MDA-MB-231Breast Adenocarcinoma4828.9
A549Lung Carcinoma4821.7
HCT116Colorectal Carcinoma4811.5
PC-3Prostate Adenocarcinoma4835.4
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

    • Collect both floating and adherent cells.[2]

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

To investigate if the compound induces cell cycle arrest, flow cytometry analysis of propidium iodide-stained cells can be performed.

Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with the compound as described for the apoptosis assay.

    • Harvest approximately 1 x 10^6 cells per sample.[2]

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.[2]

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a PI staining solution containing RNase A.[2]

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy Studies

Promising in vitro results should be followed by in vivo studies to assess the anti-tumor efficacy and safety of this compound in a living organism.[8] Xenograft models in immunocompromised mice are commonly used for this purpose.

Xenograft Tumor Model Workflow

The following diagram outlines a generalized workflow for an in vivo xenograft study.

In_Vivo_Workflow In Vivo Xenograft Model Workflow Cell_Culture Cancer Cell Culture (e.g., HCT116) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Vehicle or This compound Randomization->Treatment Monitoring Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint and Tissue Collection Monitoring->Endpoint Analysis Data Analysis and Histopathology Endpoint->Analysis

Caption: A generalized workflow for in vivo efficacy studies.[8]

Protocol:

  • Animal Model:

    • Use immunocompromised mice (e.g., athymic nude or SCID mice).

    • Allow a period of acclimatization under standard laboratory conditions.[8]

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection or oral gavage) at predetermined doses and schedules. The control group receives the vehicle alone.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers and calculate tumor volume regularly.

    • Monitor the body weight and general health of the mice as indicators of toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed.

  • Data Analysis:

    • Compare the tumor growth rates between the treated and control groups.

    • Upon termination of the study, tumors can be excised, weighed, and processed for histological or molecular analysis.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial investigation of this compound as a potential anti-cancer therapeutic. The data generated from these studies will be crucial for establishing its efficacy and mechanism of action. Positive results from these preclinical evaluations would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in combination with other anti-cancer agents. The exploration of pyridazine derivatives continues to be a promising avenue in the quest for novel and effective cancer therapies.[5][4]

References

  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
  • BenchChem. (2025). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies. BenchChem.
  • Gaber, Z. B., et al. (2020). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. PMC - NIH.
  • El-Adl, K., et al. (2021). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central.
  • BenchChem. (2025). Navigating the Uncharted Territory of Hexahydropyridazines: A Comparative Guide to In Vivo Efficacy Studies of Related Pyridazin. BenchChem.
  • El-Adl, K., et al. (2021). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.

Sources

Application Note: 6-Chloropyridazine-3-Carboxylic Acid Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them critical targets in drug discovery, particularly for oncology.[1] Dysregulated kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[1] Small molecule kinase inhibitors have become a major class of therapeutics, with numerous drugs approved for clinical use.[2][3]

The 6-chloropyridazine-3-carboxylic acid scaffold has emerged as a privileged structure in the design of novel kinase inhibitors. This heterocyclic core offers a versatile platform for chemical modification. The chlorine atom at the 6-position serves as a synthetic handle for introducing diverse substituents via nucleophilic aromatic substitution, while the carboxylic acid at the 3-position can be readily converted to amides and other functional groups to optimize target engagement and pharmacokinetic properties. Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including c-Met and VEGFR, which are key drivers of tumor growth and angiogenesis.[4][5]

This guide provides a comprehensive overview of the synthesis, biochemical evaluation, and cellular characterization of 6-chloropyridazine-3-carboxylic acid derivatives as kinase inhibitors. It includes detailed, field-proven protocols and explains the scientific rationale behind key experimental steps.

Section 1: The 6-Chloropyridazine-3-Carboxylic Acid Scaffold

The core structure is characterized by a pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms. This arrangement, combined with the specific substitution pattern, provides a unique electronic and steric profile for interaction with the ATP-binding pocket of kinases.

  • Causality of Design: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, mimicking the adenine region of ATP and anchoring the inhibitor in the kinase hinge region.[6] The 6-chloro group is an excellent leaving group, allowing for the facile introduction of various amine-containing fragments to explore the solvent-exposed region of the kinase. The 3-carboxylic acid moiety provides a crucial attachment point for building vectors that can interact with other key residues or improve physicochemical properties.

Caption: Core chemical structure of the scaffold.

Section 2: General Synthetic Strategy and Protocols

The synthesis of 6-chloropyridazine-3-carboxylic acid derivatives is typically modular. It starts with the commercially available or synthetically accessible core, followed by functionalization at the 3- and 6-positions. A common strategy involves amide coupling at the carboxylic acid, followed by a nucleophilic aromatic substitution (SNAr) at the 6-position.

Workflow: Synthesis of Derivatives

G start 6-Chloropyridazine- 3-Carboxylic Acid step1 Amide Coupling (e.g., HATU, DIPEA) start->step1 Add R1-NH2 intermediate Amide Intermediate step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH2, heat) intermediate->step2 Add R2-NH2 product Final Kinase Inhibitor Derivative step2->product

Caption: General synthetic workflow for derivatives.

Protocol 2.1: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of an N-aryl-6-(arylamino)pyridazine-3-carboxamide, a common motif for targeting kinases like c-Met.

Objective: To synthesize a specific kinase inhibitor derivative via a two-step process: amide formation followed by SNAr.

Materials:

  • 6-Chloropyridazine-3-carboxylic acid

  • (3-Fluoro-4-methoxyphenyl)methanamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Aniline

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Step-by-Step Methodology:

Part A: Amide Coupling

  • Reaction Setup: To a solution of 6-chloropyridazine-3-carboxylic acid (1.0 eq) in DMF, add (3-fluoro-4-methoxyphenyl)methanamine (1.1 eq).

  • Coupling Agent Addition: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the mixture.

    • Scientific Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form an active ester, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction, driving it to completion.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide intermediate, 6-chloro-N-((3-fluoro-4-methoxyphenyl)methyl)pyridazine-3-carboxamide.

Part B: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: Dissolve the amide intermediate from Part A (1.0 eq) in a suitable solvent such as n-butanol or dioxane in a sealed tube.

  • Nucleophile Addition: Add the desired aniline (e.g., aniline itself, 1.5 eq).

  • Heating: Heat the reaction mixture to 100-120 °C for 12-24 hours.

    • Scientific Rationale: The electron-withdrawing pyridazine ring activates the 6-position towards nucleophilic attack. Heat is required to overcome the activation energy for the SNAr reaction.

  • Work-up and Purification: Cool the reaction to room temperature. Concentrate the solvent and purify the residue directly by flash column chromatography or preparative HPLC to yield the final product. Characterize by ¹H NMR and LC-MS.

Section 3: Biochemical Evaluation of Kinase Inhibition

The primary biochemical assay for any inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Luminescence-based assays, such as ADP-Glo™ or Kinase-Glo®, are widely used for this purpose.[7]

Principle of ATP-Competitive Inhibition Assay

G ATP_Site ATP Binding Pocket Phospho_Substrate Phosphorylated Substrate + ADP ATP_Site->Phospho_Substrate Catalysis (Inhibited) Substrate_Site Substrate Binding Site Substrate_Site->Phospho_Substrate Catalysis (Inhibited) ATP ATP ATP->ATP_Site Binds Inhibitor Pyridazine Derivative Inhibitor->ATP_Site Competes & Binds Substrate Peptide Substrate Substrate->Substrate_Site Binds

Caption: ATP-competitive inhibitors bind to the kinase active site.

Protocol 3.1: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)

This protocol is adapted for determining the IC₅₀ of a test compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8][9][10]

Objective: To quantify the inhibitory potency (IC₅₀) of a 6-chloropyridazine-3-carboxylic acid derivative against VEGFR-2 kinase.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)[9]

  • 5x Kinase Buffer[9]

  • ATP solution (e.g., 500 µM)[9]

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))[11][9]

  • Test compound (pyridazine derivative) stock solution in DMSO

  • Kinase-Glo® MAX or ADP-Glo™ Reagent

  • White, opaque 96-well plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in 1x Kinase Buffer. Start from a high concentration (e.g., 100 µM) and perform 10-point, 3-fold serial dilutions. Ensure the final DMSO concentration in the assay does not exceed 1%.[11][9]

  • Master Mixture Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.[9]

  • Plate Setup:

    • Test Wells: Add 5 µL of each diluted compound solution.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.[9]

    • Blank (No Enzyme): Add 5 µL of the same DMSO-containing buffer.

  • Enzyme Addition:

    • Prepare a diluted solution of VEGFR-2 enzyme in 1x Kinase Buffer (e.g., to 1 ng/µL).[11]

    • Add 20 µL of the diluted enzyme to all "Test Wells" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer (without enzyme) to the "Blank" wells.[9]

  • Kinase Reaction: Mix the plate gently and incubate at 30°C for 45 minutes.[11][9]

  • Signal Detection (Using Kinase-Glo®):

    • After the incubation, allow the plate to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.[11][9]

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[7][9]

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Sample Kinase Selectivity Panel

It is crucial to assess an inhibitor's selectivity across a panel of kinases to understand its potential for off-target effects.

Compound IDTarget KinaseSubstituent at 6-posIC₅₀ (nM) vs. c-MetIC₅₀ (nM) vs. VEGFR-2IC₅₀ (nM) vs. EGFR
PDZ-001 c-Met3-fluoroaniline5150>10,000
PDZ-002 c-Met4-morpholinoaniline8250>10,000
PDZ-003 VEGFR-2Cyclopropylamine85015>5,000
PDZ-004 Dual2-methoxy-aniline2540>8,000

This table contains illustrative data for demonstration purposes.

Section 4: Cellular Activity Assessment

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical to confirm that a compound can enter cells, engage its target, and exert a functional effect in a physiological context.[12]

Workflow: Cellular Target Engagement & Viability

G cluster_assays Parallel Assays start Cancer Cell Line (e.g., MKN-45, c-Met amplified) step1 Treat cells with varying concentrations of pyridazine derivative start->step1 assay1 Target Engagement Assay (e.g., NanoBRET™ or Western Blot) step1->assay1 assay2 Cell Viability Assay (e.g., CellTiter-Glo®) step1->assay2 result1 Measure reduction in phospho-c-Met assay1->result1 result2 Measure reduction in cell proliferation (EC50) assay2->result2

Caption: Workflow for evaluating inhibitors in cell-based assays.

Protocol 4.1: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement assay is a powerful method to quantitatively measure compound binding to a target kinase in live cells.[13][14][15] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.[13] An inhibitor that binds to the kinase will displace the probe, causing a loss of BRET signal.

Objective: To measure the apparent cellular affinity of a pyridazine derivative for its target kinase in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Kinase-NanoLuc® fusion vector (for the target of interest)

  • NanoBRET® fluorescent tracer specific for the kinase[13]

  • Opti-MEM® I Reduced Serum Medium

  • Test compound (pyridazine derivative)

  • White, non-binding 96-well plates

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293 cells with the appropriate Kinase-NanoLuc® fusion vector according to the manufacturer's protocol. Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM®. Add these dilutions to the cells.

  • Tracer Addition: Immediately after adding the compound, add the specific NanoBRET® fluorescent tracer to all wells at the recommended concentration.

  • Incubation: Incubate the plate for 2 hours at 37 °C in a CO₂ incubator.

    • Scientific Rationale: This incubation period allows the compound and tracer to reach equilibrium in binding to the target kinase within the live cells.

  • Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and read the filtered luminescence emissions (acceptor and donor) on a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the curve to determine the IC₅₀, which reflects the compound's affinity for the target in a cellular environment.[13]

References
  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Leveraging Scaffold Hopping and Machine Learning for the innovative design and assessment of pyridine derivatives as c-Met inhibitors. World Scientific Publishing. Available at: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. Available at: [Link]

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications. Available at: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution on 6-Chloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[1][2] Its unique electronic properties, stemming from the two adjacent nitrogen atoms, make it an attractive pharmacophore for molecular design. 6-Chloropyridazine serves as a versatile and economically significant starting material, providing a reactive electrophilic site for the introduction of diverse functional groups. The primary pathway for its functionalization is the Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and predictable method for forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[3][4] This document provides an in-depth guide to the mechanistic principles and practical execution of SNAr reactions on 6-chloropyridazine for researchers in synthetic chemistry and drug development.

Part 1: Mechanistic Underpinnings of SNAr on the Pyridazine Ring

The Principle of Activation

Unlike electron-rich benzene, the pyridazine ring is inherently electron-deficient. The two electronegative nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect, polarizing the ring and making the carbon atoms, particularly those adjacent to the heteroatoms and bearing a leaving group, susceptible to attack by nucleophiles.[5][6] This intrinsic electronic property obviates the need for strong activating groups (like nitro groups) that are often required for SNAr reactions on carbocyclic aromatic rings.[4][7]

The Addition-Elimination Pathway

The SNAr reaction on 6-chloropyridazine proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition & Meisenheimer Complex Formation: A nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon). This is the rate-determining step of the reaction.[8] The attack temporarily breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[8] The stability of this complex is crucial; the negative charge is effectively delocalized across the ring and, most importantly, onto the electronegative nitrogen atoms.

  • Elimination & Re-aromatization: In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridazine ring is restored, yielding the final substituted product.

The overall mechanism is depicted below.

Caption: The SNAr mechanism on 6-chloropyridazine.

Part 2: Core Experimental Parameters & Causality

The success of the substitution reaction hinges on the careful selection of several key parameters. The rationale behind these choices is critical for protocol optimization and troubleshooting.

ParameterChoice & Rationale
Nucleophile The choice of nucleophile dictates the final product. N-nucleophiles (primary/secondary amines) are very common. S-nucleophiles (thiols) are typically more reactive than their oxygen analogues due to higher polarizability and the greater acidity of the S-H bond.[9][10] O-nucleophiles (alcohols) are generally poor nucleophiles and almost always require deprotonation with a strong base to form the much more reactive alkoxide.[11][12]
Solvent Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred. They effectively solvate the counter-ion of the nucleophile but do not strongly hydrogen-bond with the nucleophile itself, preserving its reactivity.[13] Alcohols (e.g., isopropanol, n-butanol) can serve as both solvent and reagent, though higher temperatures are often required.
Base A base is crucial for two reasons: (1) To deprotonate the nucleophile (e.g., R-OH → R-O⁻), increasing its nucleophilicity. (2) To act as an acid scavenger, neutralizing the HCl formed when using amine nucleophiles, which would otherwise protonate and deactivate the starting amine. Inorganic bases (K₂CO₃, Cs₂CO₃) are effective and easy to remove. Organic bases (Triethylamine, DIPEA) are soluble and suitable for homogenous reactions. Strong bases (NaH) are required for deprotonating less acidic nucleophiles like alcohols.
Temperature Most SNAr reactions on 6-chloropyridazine require heating (typically 80-150 °C) to overcome the activation energy of the initial nucleophilic attack.[13] Microwave irradiation can significantly accelerate these reactions, often reducing reaction times from hours to minutes.

Part 3: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the substitution of 6-chloropyridazine with representative nitrogen, oxygen, and sulfur nucleophiles.

Protocol 1: Amination with Morpholine (N-Nucleophile)

This protocol describes a standard procedure for the synthesis of 4-(pyridazin-6-yl)morpholine.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMmolEq.
6-ChloropyridazineC₄H₃ClN₂114.53573 mg5.01.0
MorpholineC₄H₉NO87.12523 mg (0.52 mL)6.01.2
Potassium CarbonateK₂CO₃138.211.04 g7.51.5
Acetonitrile (MeCN)C₂H₃N41.0520 mL--

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropyridazine (573 mg, 5.0 mmol), potassium carbonate (1.04 g, 7.5 mmol), and acetonitrile (20 mL).

  • Reagent Addition: Add morpholine (0.52 mL, 6.0 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in dichloromethane (DCM, 25 mL) and wash with water (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. If necessary, purify further by column chromatography on silica gel to yield the product as a solid.

Protocol 2: O-Alkylation with Sodium Ethoxide (O-Nucleophile)

This protocol details the synthesis of 6-ethoxypyridazine. CAUTION: Sodium hydride (NaH) reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMmolEq.
Sodium Hydride (60%)NaH24.00240 mg6.01.2
Anhydrous EthanolC₂H₅OH46.0715 mL--
6-ChloropyridazineC₄H₃ClN₂114.53573 mg5.01.0
Anhydrous THFC₄H₈O72.1110 mL--

Procedure:

  • Alkoxide Formation: To a flame-dried 100 mL round-bottom flask under N₂, add sodium hydride (240 mg, 6.0 mmol). Suspend the NaH in anhydrous THF (10 mL). Cool the flask to 0 °C in an ice bath. Slowly add anhydrous ethanol (15 mL) dropwise. Note: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium ethoxide.

  • Reagent Addition: Dissolve 6-chloropyridazine (573 mg, 5.0 mmol) in a minimal amount of anhydrous THF (approx. 5 mL) and add it dropwise to the sodium ethoxide solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water (5 mL) to destroy any excess NaH. Transfer the mixture to a separatory funnel and add ethyl acetate (30 mL) and water (15 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 6-ethoxypyridazine.

Protocol 3: S-Alkylation with Thiophenol (S-Nucleophile)

This protocol describes the synthesis of 6-(phenylthio)pyridazine. Thiols are more acidic than alcohols, allowing for the use of a milder base.[10]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMmolEq.
6-ChloropyridazineC₄H₃ClN₂114.53573 mg5.01.0
ThiophenolC₆H₆S110.18551 mg (0.51 mL)5.01.0
Triethylamine (Et₃N)C₆H₁₅N101.19607 mg (0.84 mL)6.01.2
DMFC₃H₇NO73.0915 mL--

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve 6-chloropyridazine (573 mg, 5.0 mmol) and thiophenol (0.51 mL, 5.0 mmol) in DMF (15 mL).

  • Reagent Addition: Add triethylamine (0.84 mL, 6.0 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water (50 mL). A precipitate will often form. If it does, collect the solid by vacuum filtration and wash thoroughly with water. If an oil forms, extract the mixture with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic extracts with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Part 4: Visualization & Data Summary

General Experimental Workflow

Workflow Setup 1. Setup - Add 6-Cl-pyridazine, base, solvent - Equip with condenser & stir bar Addition 2. Nucleophile Addition - Add amine, alcohol, or thiol - (May require inert atmosphere) Setup->Addition Reaction 3. Reaction - Heat to specified temp (reflux/100°C) - Monitor by TLC Addition->Reaction Workup 4. Work-up - Cool reaction - Filter salts / Quench / Aqueous extraction Reaction->Workup Purify 5. Purification - Concentrate crude product - Column chromatography or recrystallization Workup->Purify Characterize 6. Characterization - Obtain NMR, MS, etc. - Confirm structure & purity Purify->Characterize

Caption: A generalized workflow for SNAr on 6-chloropyridazine.

Comparative Reaction Data
Nucleophile TypeExampleBaseSolventTemp. (°C)Typical Time (h)Approx. Yield
Nitrogen MorpholineK₂CO₃MeCN826 - 880-95%
Oxygen EthanolNaHTHF/EtOH664 - 665-80%
Sulfur ThiophenolEt₃NDMF1003 - 5>90%

Part 5: Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Base is too weak. 3. Nucleophile is not reactive enough.1. Increase reaction temperature or switch to a higher-boiling solvent (e.g., DMF, Dioxane). Consider using microwave heating. 2. For O- or S-nucleophiles, switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH). 3. For alcohols, ensure complete conversion to the alkoxide before adding the chloropyridazine.
Multiple Products / Side Reactions 1. For primary amines, potential for double arylation. 2. Reaction with solvent (e.g., hydrolysis with residual water).1. Use a slight excess (1.1-1.2 eq.) of the amine, not a large excess. 2. Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.
Difficult Purification 1. Product is highly polar and water-soluble. 2. Residual high-boiling solvent (DMF/DMSO).1. After extraction, back-extract the aqueous layer multiple times. Consider continuous liquid-liquid extraction. 2. After aqueous work-up, perform multiple washes with water to remove DMF/DMSO before concentrating the organic layer.

References

  • Heinisch, G., & Matuszczak, B. (1995). Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review). ResearchGate. Available at: [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available at: [Link]

  • Kumar, D. et al. (2018). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. Available at: [Link]

  • Gomha, S. M., et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • Roberts, A. L., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Available at: [Link]

  • Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. Available at: [Link]

  • Lo, C. Y. et al. (2020). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Pharmacology & Therapeutics. Available at: [Link]

  • Organic Chemistry. (2019). Reactions of thiols. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Available at: [Link]

  • Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Available at: [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Google Patents.

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of Methyl 6-Chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of methyl 6-chloropyridazine-3-carboxylate, a key heterocyclic building block in the pharmaceutical industry.[1] Pyridazine derivatives are integral to the development of therapeutic agents for cardiovascular, oncological, and neurological disorders.[2] This application note details a robust and scalable two-step synthetic strategy, commencing from commercially available 3,6-dichloropyridazine. The protocol emphasizes procedural safety, process optimization, and detailed analytical characterization to ensure the production of high-purity material suitable for drug development professionals.

Introduction and Strategic Rationale

Methyl 6-chloropyridazine-3-carboxylate is a vital intermediate in medicinal chemistry, frequently utilized in the synthesis of complex drug candidates.[1] Its bifunctional nature, featuring a reactive chlorine atom and an ester group, allows for diverse subsequent chemical transformations. The selection of an appropriate synthetic route for large-scale production must balance factors such as cost, safety, yield, purity, and environmental impact.

Several synthetic routes to methyl 6-chloropyridazine-3-carboxylate have been reported, including multi-step sequences starting from materials like ethyl levulinate.[1] However, for large-scale synthesis, a more convergent approach is preferable to minimize unit operations and maximize throughput. The strategy outlined herein was chosen for its efficiency and scalability, utilizing a two-step process:

  • Oxidation: Selective oxidation of one methyl group of a commercially available precursor to a carboxylic acid.

  • Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.

An alternative and often-employed pathway involves the cyclization of mucochloric acid with hydrazine to form the pyridazine core, followed by chlorination and esterification.[3][4] Mucochloric acid itself can be synthesized from the chlorination of furfural.[4][5] While effective, the handling of furfural and the multi-step nature of this pathway can present challenges on a large scale. Therefore, the chosen route from 3,6-dichloropyridazine offers a more direct and streamlined process.

Synthetic Scheme Overview

The selected synthetic pathway begins with the oxidation of 3-chloro-6-methylpyridazine to yield 6-chloropyridazine-3-carboxylic acid, which is then esterified to produce the final product.

Synthetic_Scheme start 3-Chloro-6-methylpyridazine step1_reagents 1. H₂SO₄ 2. Oxidant (e.g., KMnO₄) intermediate 6-Chloropyridazine-3-carboxylic acid step2_reagents Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄) product Methyl 6-chloropyridazine-3-carboxylate step1_reagents->intermediate Step 1: Oxidation step2_reagents->product Step 2: Esterification

Caption: High-level overview of the two-step synthesis.

Detailed Experimental Protocol

3.1. Step 1: Oxidation of 3-Chloro-6-methylpyridazine

This step involves the selective oxidation of the methyl group to a carboxylic acid. The use of a strong oxidizing agent in an acidic medium is crucial for this transformation.

Materials and Equipment:

  • 3-Chloro-6-methylpyridazine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Permanganate (KMnO₄) or other suitable oxidant

  • Ice-water bath

  • Large-capacity reaction vessel with overhead stirring and temperature control

  • Extraction funnel and necessary glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with concentrated sulfuric acid. Cool the acid to 0-5 °C using an ice-water bath.

  • Substrate Addition: Slowly add 3-chloro-6-methylpyridazine to the cooled sulfuric acid while maintaining vigorous stirring. The temperature should be carefully monitored and kept below 10 °C during the addition.

  • Oxidant Addition: Once the substrate is fully dissolved, add the oxidant (e.g., potassium permanganate) portion-wise over an extended period. This reaction is highly exothermic, and the temperature must be strictly controlled between 20-80 °C.[6]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it over a large volume of crushed ice. This will precipitate the crude 6-chloropyridazine-3-carboxylic acid.

  • Isolation: Isolate the solid product by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Expert Insight: The choice of oxidant and precise temperature control are critical. Potassium permanganate is effective but requires careful handling on a large scale due to its reactivity. The slow, portion-wise addition is a key safety measure to manage the exotherm.

3.2. Step 2: Fischer Esterification

The synthesized carboxylic acid is converted to the methyl ester via a classic Fischer esterification, using an excess of methanol and an acid catalyst.[7]

Materials and Equipment:

  • 6-Chloropyridazine-3-carboxylic acid (from Step 1)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Reaction vessel with reflux condenser and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: Suspend the crude 6-chloropyridazine-3-carboxylic acid in a large excess of anhydrous methanol in the reaction vessel.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the esterification can be monitored by TLC or HPLC.[7]

  • Solvent Removal: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up and Purification: The resulting residue can be dissolved in an organic solvent like dichloromethane, washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude methyl 6-chloropyridazine-3-carboxylate.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product in high purity.

Process Safety and Hazard Management

  • Corrosive Reagents: Both concentrated sulfuric acid and potassium permanganate are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, is mandatory.

  • Exothermic Reactions: The oxidation step is highly exothermic. A robust cooling system and slow, controlled addition of reagents are essential to prevent thermal runaway.

  • Quenching: The quenching of the oxidation reaction mixture on ice must be performed slowly and cautiously to manage the release of heat and potential splashing of acidic solution.

  • Solvent Handling: Methanol is flammable and toxic. All operations involving methanol should be conducted in a well-ventilated area, away from ignition sources.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Property Specification
Appearance White to off-white solid
Molecular Formula C₆H₅ClN₂O₂[8]
Molecular Weight 172.57 g/mol [8]
Melting Point Approx. 190 °C (decomposes)[9]
¹H NMR Consistent with the structure of methyl 6-chloropyridazine-3-carboxylate
HPLC Purity ≥ 98%

Overall Process Workflow

Workflow start Start: 3-Chloro-6-methylpyridazine oxidation Oxidation (H₂SO₄, KMnO₄) start->oxidation quench Quench & Precipitate (Ice Water) oxidation->quench filter_dry1 Filter & Dry Intermediate quench->filter_dry1 intermediate Intermediate: 6-Chloropyridazine-3-carboxylic acid filter_dry1->intermediate esterification Esterification (Methanol, H₂SO₄) intermediate->esterification workup Aqueous Work-up & Extraction esterification->workup purify Purification (Recrystallization) workup->purify final_qc Final Product QC (NMR, HPLC) purify->final_qc product Product: Methyl 6-chloropyridazine-3-carboxylate final_qc->product

Caption: Step-by-step workflow from starting material to final QC.

Summary and Conclusion

This application note provides a detailed, scalable, and reliable protocol for the synthesis of methyl 6-chloropyridazine-3-carboxylate. By following this two-step procedure, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity. The emphasis on procedural rationale, safety, and thorough analytical validation ensures that the final product meets the stringent quality standards required for pharmaceutical research and development.

References

  • ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available at: [Link]

  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Patsnap. (n.d.). Method for synthetizing 3,6-dichloropyridazine. Available at: [Link]

  • Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine.
  • Google Patents. (n.d.). US3352907A - Production of mucochloric acid.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols. Available at: [Link]

  • PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. Available at: [Link]

  • MDPI. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Google Patents. (n.d.). US2821553A - Preparation of mucochloric acid.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

  • Universidade do Minho Repository. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Mucochloric acid. Available at: [Link]

  • Semantic Scholar. (n.d.). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Available at: [Link]

  • Google Patents. (n.d.). US3407228A - Continuous production of mucochloric acid.
  • MDPI. (n.d.). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]

  • Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. Available at: [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

Sources

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group in 6-Chloropyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Chloropyridazine-3-carboxylic Acid in Medicinal Chemistry

6-Chloropyridazine-3-carboxylic acid is a pivotal heterocyclic building block in modern drug discovery and development. Its rigid pyridazine core, substituted with a reactive carboxylic acid and a versatile chlorine atom, provides a valuable scaffold for the synthesis of a diverse array of bioactive molecules. The derivatization of the carboxylic acid group is a critical step in the molecular hybridization strategies employed to generate novel chemical entities with tailored pharmacological profiles. These derivatives have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and cardiovascular disorders.

This comprehensive guide provides detailed application notes and validated protocols for the most common and effective methods for derivatizing the carboxylic acid moiety of 6-chloropyridazine-3-carboxylic acid. We will delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Core Derivatization Strategies: A Mechanistic Overview

The carboxylic acid group of 6-chloropyridazine-3-carboxylic acid can be readily transformed into a variety of functional groups, most notably esters and amides. These transformations typically proceed via the activation of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by an alcohol or an amine. The two primary pathways for this activation are:

  • Direct Activation: In methods like Fischer esterification, a strong acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.

  • Conversion to a More Reactive Intermediate: The carboxylic acid can be converted into a highly reactive acyl chloride, which then readily reacts with nucleophiles. Alternatively, coupling reagents can be employed to form an activated ester or a similar intermediate in situ.

The choice of derivatization strategy depends on several factors, including the nature of the desired product, the stability of the starting materials and products to the reaction conditions, and the desired scale of the synthesis.

I. Amide Synthesis: Forging the Amide Bond

The formation of amides from 6-chloropyridazine-3-carboxylic acid is a cornerstone of many synthetic campaigns. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The most common route to 6-chloropyridazine-3-carboxamides involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with an amine.

Protocol 1: Two-Step Synthesis of 6-Chloropyridazine-3-carboxamide via the Acid Chloride

This two-step protocol first involves the formation of the highly reactive 6-chloropyridazine-3-carbonyl chloride, which is then reacted with ammonia to yield the desired amide.

Step 1: Synthesis of 6-Chloropyridazine-3-carbonyl Chloride

The conversion of a carboxylic acid to an acid chloride is a classic transformation that can be achieved with several reagents, including thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its affordability and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[1]

  • Mechanism of Acid Chloride Formation with Thionyl Chloride: The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. A chloride ion is then eliminated and subsequently attacks the carbonyl carbon, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrochloric acid.[2]

Experimental Protocol: 6-Chloropyridazine-3-carbonyl Chloride

  • Reagents and Equipment:

    • 6-Chloropyridazine-3-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous toluene (or another inert solvent like dichloromethane)

    • Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes)

    • Magnetic stirrer and heating mantle

  • Procedure: a. To a solution of 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. b. After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC. c. Once the reaction is complete, allow the mixture to cool to room temperature. d. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 6-chloropyridazine-3-carbonyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 6-Chloropyridazine-3-carboxamide

The crude acid chloride is then reacted with a source of ammonia to form the primary amide.

Experimental Protocol: 6-Chloropyridazine-3-carboxamide [3]

  • Reagents and Equipment:

    • Crude 6-chloropyridazine-3-carbonyl chloride

    • Ammonia solution (e.g., 25% in water or a solution in an organic solvent like THF)

    • Tetrahydrofuran (THF)

    • Beaker and three-necked reaction flask

    • Magnetic stirrer

  • Procedure: a. Dissolve the crude 6-chloropyridazine-3-carbonyl chloride in anhydrous THF. b. In a separate three-necked flask, prepare a mixture of ice water and ammonia solution in THF. c. Slowly add the solution of the acid chloride to the ammonia mixture with vigorous stirring. A solid will precipitate immediately.[3] d. After the addition is complete, continue stirring the reaction mixture at 35°C for 4 hours. Monitor the reaction by TLC.[3] e. Upon completion, cool the reaction mixture and add ice water to ensure complete precipitation of the product.[3] f. Filter the solid, wash with cold water, and dry under vacuum to obtain 6-chloropyridazine-3-carboxamide. The product can be further purified by recrystallization from anhydrous acetone.[3]

Alternative Amidation Methods

While the acid chloride route is robust, other amide coupling reagents can be employed for the direct conversion of the carboxylic acid to an amide. These reagents are particularly useful when dealing with sensitive substrates or when a one-pot procedure is desired. A comprehensive review of such reagents is available for further reading.[4][5]

Coupling Reagent ClassExamplesKey Features
Carbodiimides DCC, EDC, DICForm an O-acylisourea intermediate. Often used with additives like HOBt or DMAP to improve efficiency and reduce side reactions.[6]
Phosphonium Salts BOP, PyBOP, PyAOPHighly efficient and fast-acting. Byproducts can sometimes be difficult to remove.[7]
Uronium/Guanidinium Salts HBTU, HATU, TBTUSimilar to phosphonium salts in reactivity and efficiency.
Triazine-based Reagents CDMT, DMTMMStable, crystalline solids that are effective for a wide range of substrates.[4]

II. Ester Synthesis: Accessing Ester Derivatives

Esters of 6-chloropyridazine-3-carboxylic acid are valuable intermediates, for instance, in the synthesis of the corresponding amides via aminolysis.[3] Two of the most widely used esterification methods are the Fischer esterification and the Steglich esterification.

Protocol 2: Fischer Esterification for Methyl 6-Chloropyridazine-3-carboxylate

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8][9] To drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[10][11]

  • Mechanism of Fischer Esterification: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the alcohol. A series of proton transfer steps followed by the elimination of a water molecule yields the ester.[8]

Experimental Protocol: Methyl 6-Chloropyridazine-3-carboxylate (Adapted from general Fischer esterification procedures)

  • Reagents and Equipment:

    • 6-Chloropyridazine-3-carboxylic acid

    • Anhydrous methanol

    • Concentrated sulfuric acid (H₂SO₄)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure: a. Suspend 6-chloropyridazine-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol. b. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension. c. Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material. d. Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. e. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 6-chloropyridazine-3-carboxylate. The product can be further purified by column chromatography or recrystallization.

Protocol 3: Steglich Esterification for Sterically Hindered Esters

The Steglich esterification is a mild and efficient method for the formation of esters, particularly for acid-sensitive substrates or when using sterically hindered alcohols.[12][13] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[14]

  • Mechanism of Steglich Esterification: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a more potent nucleophile than the alcohol, reacts with this intermediate to form a reactive acylpyridinium species. This species is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[6]

Experimental Protocol: Ester Synthesis via Steglich Esterification (General Procedure)

  • Reagents and Equipment:

    • 6-Chloropyridazine-3-carboxylic acid

    • Alcohol of choice (e.g., isopropanol, tert-butanol)

    • Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure: a. Dissolve 6-chloropyridazine-3-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. e. Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU). f. Wash the filtrate with dilute aqueous HCl to remove any remaining DMAP, followed by a wash with saturated aqueous sodium bicarbonate and brine. g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Data Summary and Comparison of Methods

Derivatization MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Amidation (via Acid Chloride) SOCl₂ or (COCl)₂, AmineTwo steps: Reflux for acid chloride formation, then reaction with amine at 0°C to RTHigh yielding, reliable for a wide range of amines.Requires handling of corrosive reagents (SOCl₂, (COCl)₂), two-step process.
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄)Reflux in excess alcoholInexpensive reagents, simple procedure.Equilibrium reaction, may not be suitable for acid-sensitive substrates.
Steglich Esterification Alcohol, DCC, DMAPRoom temperatureMild conditions, suitable for sensitive substrates and sterically hindered alcohols.DCC can cause allergic reactions, DCU byproduct can be difficult to remove completely.[15]

Visualizing the Workflows

Derivatization_Workflow cluster_start Starting Material cluster_acid_chloride Acid Chloride Formation cluster_derivatives Final Derivatives start 6-Chloropyridazine- 3-Carboxylic Acid acid_chloride 6-Chloropyridazine- 3-Carbonyl Chloride start->acid_chloride  SOCl₂ or  (COCl)₂ ester 6-Chloropyridazine- 3-Carboxylate Ester start->ester  Alcohol (R-OH)  H⁺ (Fischer) or  DCC/DMAP (Steglich) amide 6-Chloropyridazine- 3-Carboxamide acid_chloride->amide  Amine (R-NH₂)

Caption: General workflows for the derivatization of 6-chloropyridazine-3-carboxylic acid.

Steglich_Mechanism cluster_activation Activation cluster_catalysis Catalysis cluster_coupling Coupling RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium Ion (More Active) O_acylisourea->Acylpyridinium DCU DCU O_acylisourea->DCU DMAP DMAP DMAP->Acylpyridinium Ester Ester Acylpyridinium->Ester ROH Alcohol ROH->Ester Ester->DMAP  Regenerates  Catalyst

Caption: Simplified mechanism of the Steglich esterification.

Conclusion

The derivatization of the carboxylic acid group of 6-chloropyridazine-3-carboxylic acid is a versatile and powerful tool in the synthesis of novel compounds for drug discovery and other applications. By understanding the underlying mechanisms and having access to robust protocols for amidation and esterification, researchers can efficiently generate libraries of derivatives for biological screening. The choice of method should be guided by the specific requirements of the target molecule and the overall synthetic strategy.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). Retrieved from [Link]

  • Zhang, W., et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Steglich esterification. Retrieved from [Link]

  • Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-370. Retrieved from [Link]

  • Google Patents. (2011). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. CN101508676B.
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, May 10). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Advances, 14, 14358-14378. [Link]

  • ChemComplete. (2017, December 19). Carboxylic Acid Derivatives - Fischer Esterification and Ester Hydrolysis [Video]. YouTube. [Link]

  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]

  • ReactionFlash. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride [Video]. YouTube. [Link]

  • Google Patents. (1993). Preparation of carbonyl chlorides. US5245063A.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Yakhak Hoeji. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Yakhak Hoeji, 49(1), 56-59. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

Sources

Synthetic Routes to Novel Pyridazine-Based Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the field of medicinal chemistry.[1] Its unique physicochemical properties, such as a high dipole moment, robust hydrogen-bonding capacity, and the ability to modulate pharmacokinetic profiles, render it a versatile scaffold for the design of novel therapeutic agents.[2][3] The inclusion of the pyridazine core can enhance aqueous solubility and introduce specific vectors for drug-target interactions, often leading to improved potency and selectivity.[4] This guide provides an in-depth exploration of key synthetic strategies for accessing novel pyridazine-based compounds, complete with detailed experimental protocols and insights into the rationale behind these methodologies. The pyridazine moiety is a cornerstone in a variety of therapeutic areas, including oncology, inflammation, cardiovascular diseases, and neurology, with several approved drugs and numerous clinical candidates underscoring its significance.[1][5]

Core Synthetic Strategies for Pyridazine Ring Formation

The construction of the pyridazine ring can be broadly categorized into two highly effective and versatile approaches: the condensation of 1,4-dicarbonyl compounds with hydrazine derivatives and pericyclic reactions, particularly [4+2] cycloadditions. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Condensation of 1,4-Dicarbonyl Compounds with Hydrazine: A Foundational Approach

The reaction of a 1,4-dicarbonyl compound, or a synthetic equivalent such as a γ-keto acid, with hydrazine or its derivatives is one of the most fundamental and widely employed methods for constructing the pyridazine core.[6][7][8] This strategy is valued for its reliability and the directness with which it provides access to a wide array of substituted pyridazines and pyridazinones.

Causality Behind Experimental Choices: The mechanism involves an initial condensation to form a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyridazine ring.[9] The choice of hydrazine (hydrazine hydrate for an unsubstituted N-H in the final product, or a substituted hydrazine for an N-substituted pyridazine) directly dictates the nature of the resulting heterocycle. Acidic or basic conditions are often employed to catalyze the condensation and cyclization steps. The use of γ-keto acids as precursors leads to the formation of pyridazinones, which are themselves valuable pharmacophores.[6]

Protocol 1: Synthesis of a 3,6-Disubstituted Pyridazine from a 1,4-Diketone

This protocol details a general procedure for the synthesis of a 3,6-disubstituted pyridazine from a 1,4-diketone and hydrazine hydrate.

Materials:

  • 1,4-Diketone (e.g., hexane-2,5-dione)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (EtOH)

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-diketone (1.0 eq) in ethanol (5-10 mL per gram of diketone).

  • To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Self-Validation: The formation of the pyridazine can be confirmed by the disappearance of the carbonyl peaks of the starting diketone in the IR spectrum and the appearance of characteristic aromatic proton signals in the ¹H NMR spectrum. The final product should have a sharp melting point.

Experimental Workflow for 1,4-Diketone Condensation

G cluster_0 Reaction Setup cluster_1 Work-up and Purification start Dissolve 1,4-Diketone in Ethanol add_hydrazine Add Hydrazine Hydrate (1.1 eq) start->add_hydrazine add_catalyst Add Acetic Acid (optional, cat.) add_hydrazine->add_catalyst reflux Heat to Reflux add_catalyst->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product (Precipitation/Evaporation) cool->isolate purify Purify by Recrystallization or Chromatography isolate->purify end Characterize Pure 3,6-Disubstituted Pyridazine purify->end

Caption: Workflow for pyridazine synthesis via 1,4-diketone condensation.

[4+2] Cycloaddition Reactions: A Modern and Efficient Route

[4+2] cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction, represent a powerful and highly convergent strategy for the synthesis of pyridazines.[10][11] This approach involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile (e.g., an alkene or alkyne). The reaction proceeds with high regioselectivity and often under mild conditions.[12]

Causality Behind Experimental Choices: The driving force for this reaction is the formation of a stable aromatic pyridazine ring through the extrusion of a small molecule, typically dinitrogen (N₂).[12] The choice of substituents on both the tetrazine and the dienophile allows for precise control over the substitution pattern of the final pyridazine product. This method is particularly advantageous for accessing highly functionalized pyridazines that may be difficult to obtain through classical condensation methods. The catalyst-free nature of many of these reactions is also a significant advantage, aligning with the principles of green chemistry.[10]

Protocol 2: Synthesis of a Substituted Pyridazine via Inverse-Electron-Demand Diels-Alder Reaction

This protocol outlines the synthesis of a substituted pyridazine from a 3,6-disubstituted-1,2,4,5-tetrazine and an alkene.

Materials:

  • 3,6-Disubstituted-1,2,4,5-tetrazine

  • Alkene (e.g., norbornene)

  • Solvent (e.g., Dichloromethane (DCM) or Toluene)

Procedure:

  • In a clean, dry reaction vessel, dissolve the 3,6-disubstituted-1,2,4,5-tetrazine (1.0 eq) in the chosen solvent.

  • To this solution, add the alkene (1.2 eq).

  • Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change (e.g., from deep purple of the tetrazine to a lighter color) and the evolution of nitrogen gas.

  • Monitor the reaction by TLC until the tetrazine is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure pyridazine derivative.

Self-Validation: The successful cycloaddition and nitrogen extrusion can be confirmed by mass spectrometry (observing the expected molecular ion peak for the pyridazine product) and NMR spectroscopy (disappearance of the alkene signals and appearance of the new aromatic signals).

[4+2] Cycloaddition Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up and Purification dissolve_tetrazine Dissolve Tetrazine in Solvent add_alkene Add Alkene (1.2 eq) dissolve_tetrazine->add_alkene stir Stir at Room Temperature add_alkene->stir evaporate Remove Solvent in vacuo stir->evaporate N₂ evolution chromatography Purify by Flash Column Chromatography evaporate->chromatography product Isolate Pure Pyridazine Product chromatography->product

Caption: Workflow for pyridazine synthesis via [4+2] cycloaddition.

Case Studies: Synthesis of Pyridazine-Based Drugs

The practical application of these synthetic strategies is best illustrated through the synthesis of established therapeutic agents.

Case Study 1: Minaprine - An Atypical Antidepressant

Minaprine is a pyridazine-containing compound that was formerly used as an antidepressant.[13] Its synthesis provides a classic example of building the pyridazine core and subsequent functionalization.

Synthetic Rationale: The synthesis of Minaprine typically involves the initial construction of a pyridazinone ring from a γ-keto acid, followed by chlorination and subsequent nucleophilic aromatic substitution to introduce the side chain.[13][14]

Key Synthetic Steps for Minaprine:

  • Pyridazinone Formation: Reaction of a suitable γ-keto acid (e.g., 3-benzoylpropanoic acid) with hydrazine hydrate to form the corresponding 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

  • Aromatization: Oxidation of the dihydropyridazinone to the aromatic pyridazinone.

  • Chlorination: Treatment of the pyridazinone with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 3-chloro-6-phenylpyridazine intermediate.

  • Nucleophilic Substitution: Reaction of the 3-chloro-6-phenylpyridazine with N-(2-aminoethyl)morpholine to displace the chloride and form Minaprine.[13]

Minaprine Synthesis Pathway

Caption: Simplified synthetic pathway to Minaprine.

Case Study 2: Zatebradine - A Bradycardic Agent

Zatebradine is a benzazepinone derivative that contains a pyridazine moiety and acts as a bradycardic agent by blocking HCN channels.[15][16] Its synthesis showcases the integration of the pyridazine core into a more complex molecular architecture. The synthesis of Zatebradine analogues often involves solid-phase techniques to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.[17]

Data Summary and Comparison of Synthetic Routes

Synthetic Strategy Key Precursors Advantages Limitations Typical Reaction Conditions
1,4-Dicarbonyl Condensation 1,4-Diketones, γ-Keto acids, HydrazinesReadily available starting materials, reliable, straightforward.[6]Limited substitution patterns, may require harsh conditions.Reflux in alcohol, often with acid or base catalysis.
[4+2] Cycloaddition (IEDDA) 1,2,4,5-Tetrazines, Alkenes/AlkynesHigh convergence, excellent regioselectivity, mild conditions, access to complex substitution patterns.[10]Availability of substituted tetrazines can be a limitation.Room temperature or gentle heating in various solvents.[12]

Conclusion and Future Outlook

The synthetic methodologies outlined in this guide provide robust and versatile pathways to a diverse range of pyridazine-based compounds. The classical condensation of 1,4-dicarbonyls with hydrazines remains a workhorse in the field, while modern cycloaddition strategies offer elegant and efficient solutions for constructing highly functionalized pyridazine cores. As our understanding of the role of the pyridazine scaffold in molecular recognition and drug-target interactions continues to grow, the development of novel and even more efficient synthetic routes will be paramount.[2] Future research will likely focus on catalytic and asymmetric methods to access chiral pyridazine derivatives, further expanding the chemical space available to medicinal chemists in their quest for new and improved therapeutic agents.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00100h]
  • Barlocco, D., et al. (2000). Parallel solid-phase synthesis of zatebradine analogues as potential I(f) channel blockers. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm990529d]
  • Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/4827]
  • BenchChem. (2025). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. BenchChem. [URL: https://www.benchchem.com/pdf/the-pivotal-role-of-pyridazine-based-heterocycles-in-modern-medicinal-chemistry.pdf]
  • Wang, Y., et al. (2020). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/qo/d0qo00806a]
  • PharmaBlock. (n.d.). Pyridazines in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/media/wysiwyg/Pyridazines_in_Drug_Discovery.pdf]
  • Wikipedia. (n.d.). Minaprine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Minaprine]
  • Ilies, M., et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules. [URL: https://www.mdpi.com/1420-3049/27/22/7918]
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10204737/]
  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. [URL: https://www.mdpi.com/2673-401X/3/4/28]
  • Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [URL: https://www.iglobaljournal.com/wp-content/uploads/2015/07/Indo-Global-Journal-of-Pharmaceutical-Sciences-2015-05-02-06.pdf]
  • El-Sayed, H. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini-Reviews in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/40814878/]
  • Heinisch, G., & Matuszczak, B. (1998). Recent Advances in Pyridazine Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/250058864_Recent_Advances_in_Pyridazine_Chemistry]
  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [URL: https://blumberginstitute.org/media/documents/BIRS_Seminar_-Meanwell-April_20_2023-_Final.pdf]
  • Asif, M., & Singh, A. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [URL: https://sphinxsai.com/2010/pharm_vol2_no.2/pharm_vol2_no.2_pdf/PT=50%20(1112-1128).pdf]
  • Various Authors. (2023). Recent advances in pyridazine chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/372861595_Recent_advances_in_pyridazine_chemistry]
  • Various Authors. (2025). The synthesis of pyridazine by [4+2] cycloaddition. ResearchGate. [URL: https://www.researchgate.net/publication/383617180_The_synthesis_of_pyridazine_by_42_cycloaddition]
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [URL: https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=1883&context=honors]
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridazines.shtm]
  • Cignarella, G., et al. (2005). Design, synthesis and preliminary biological evaluation of zatebradine analogues as potential blockers of the hyperpolarization-activated current. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/15670914/]
  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Stanovnik, B., et al. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules. [URL: https://www.mdpi.com/1420-3049/3/3/90]
  • BenchChem. (2025). The Cornerstone of Condensation: A Technical Guide to Hydrazine Hydrate in Organic Synthesis. BenchChem. [URL: https://www.benchchem.
  • IJCRT. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2105574.pdf]
  • Kumar, D., & Santoshi, H. (2015). Pyridazine and its derivatives. Slideshare. [URL: https://www.slideshare.
  • Elguero, J., et al. (1996). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v96-170]
  • Deeb, A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. [URL: https://www.researchgate.net/publication/282845014_Pyridazine_and_its_Related_Compounds_Part_161_Synthesis_and_Some_Reactions_of_3-Hydrazino-1H-pyrazolo34-cpyridazine]
  • ChemTube3D. (n.d.). Synthesis of Pyridazine. ChemTube3D. [URL: https://www.chemtube3d.com/synthesis-of-pyridazine/]
  • DrugFuture. (n.d.). Minaprine. DrugFuture.com. [URL: https://www.drugfuture.
  • Romanelli, M. N., et al. (2007). HCN Channels Modulators: The Need for Selectivity. Current Topics in Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2771032/]
  • Kim, J. H., et al. (2023). Novel aminopyridazine derivative of minaprine modified by radiolysis presents potent anti-inflammatory effects in LPS-stimulated RAW 264.7 and DH82 macrophage cells. Scientific Reports. [URL: https://www.
  • Wikimedia Commons. (2024). File:Minaprine synthesis 1989.svg. Wikimedia Commons. [URL: https://commons.wikimedia.org/wiki/File:Minaprine_synthesis_1989.svg]
  • Mokrov, G. (2021). Creation of “specific bradycardic agents” and HCN channel blockers among zatebradin analogs. ResearchGate. [URL: https://www.researchgate.
  • PubChem. (n.d.). Minaprine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Minaprine]
  • MedchemExpress. (n.d.). Ivabradine | HCN Channel Blocker. MedchemExpress.com. [URL: https://www.medchemexpress.com/ivabradine.html]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sodium 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Sodium 6-chloropyridazine-3-carboxylate. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, offer troubleshooting solutions, and explain the chemical principles behind our recommendations to help you improve your reaction yield and product purity.

The pyridazine structure is a crucial pharmacophore found in numerous herbicides and drugs.[1] this compound, in particular, serves as a key intermediate in the development of various active pharmaceutical ingredients and agrochemicals.[2][3] Achieving a high-yield, reproducible synthesis is therefore of significant importance.

The most common and industrially relevant pathway to the core intermediate, 6-chloropyridazine-3-carboxylic acid, involves the oxidation of 3-chloro-6-methylpyridazine. This guide will focus primarily on troubleshooting this specific route before the final salt formation.

Primary Synthesis Workflow

The conversion of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid is a critical step governed by the choice of oxidant and reaction conditions. The subsequent conversion to the sodium salt is a standard acid-base neutralization.

SynthesisWorkflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Salt Formation cluster_2 Workup & Purification SM 3-chloro-6-methylpyridazine P1 6-chloropyridazine-3-carboxylic acid SM->P1 Oxidant (e.g., KMnO₄, K₂Cr₂O₇) H₂SO₄, 20-80°C P2 This compound P1->P2 Base (e.g., NaOH, NaOMe) Solvent (e.g., Methanol) Workup Aqueous Workup (pH Adjustment) P2->Workup Purify Recrystallization Workup->Purify

Caption: General workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing yield in this synthesis?

A1: The oxidation of the methyl group on 3-chloro-6-methylpyridazine to a carboxylic acid is unequivocally the most yield-defining step.[4] Over-oxidation, incomplete conversion, and side reactions can all significantly reduce the yield of the desired 6-chloropyridazine-3-carboxylic acid intermediate. Controlling the reaction temperature and the molar ratio of the oxidant are paramount.

Q2: Which oxidant is recommended for the oxidation of 3-chloro-6-methylpyridazine?

A2: Both potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) have been effectively used.[4]

  • Potassium Permanganate (KMnO₄): A very strong and cost-effective oxidant. However, it can lead to over-oxidation if not controlled carefully, and the workup involves filtering manganese dioxide (MnO₂) sludge.

  • Potassium Dichromate (K₂Cr₂O₇): Offers a more controlled reaction but presents significant environmental and health concerns due to chromium waste. The choice often depends on the scale of the reaction and the available waste disposal infrastructure. For lab-scale synthesis, KMnO₄ is common due to its potency and ease of access.

Q3: Why is sulfuric acid used as the medium for the oxidation reaction?

A3: The highly acidic environment serves two primary purposes. First, it protonates the pyridazine ring, which deactivates it towards oxidative degradation, thereby protecting the heterocyclic core. Second, it maintains the oxidant (like KMnO₄) in its active state and helps to solubilize the starting material.

Q4: Can I use a different starting material?

A4: Yes, alternative routes exist, though they are often more complex. One method starts from ethyl levulinate and involves a six-step process including cyclization, bromination, and oxidation.[2] Another common precursor in pyridazine chemistry is 3,6-dichloropyridazine[5][6], which can undergo selective hydrolysis to 6-chloropyridazin-3-ol, followed by further functional group manipulation.[7] However, for directness, the oxidation of 3-chloro-6-methylpyridazine is often preferred.[4]

Q5: How do I confirm the final product is the sodium salt and not the free acid?

A5: Several analytical methods can confirm salt formation:

  • FTIR Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a strong carboxylate (COO⁻) asymmetric stretching band around 1550-1610 cm⁻¹.

  • pH Measurement: A solution of the final product dissolved in deionized water should be neutral or slightly basic (pH > 7), whereas the free acid would be acidic.

  • Solubility: The sodium salt should exhibit significantly higher solubility in water compared to the free carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting Problem Problem Encountered LowYield Low Yield Problem->LowYield Impurity High Impurity Profile Problem->Impurity Workup Difficult Workup Problem->Workup Cause_LY1 Incomplete Conversion LowYield->Cause_LY1 Cause_LY2 Product Degradation LowYield->Cause_LY2 Cause_LY3 Loss During Workup LowYield->Cause_LY3 Cause_IM1 Unreacted Starting Material Impurity->Cause_IM1 Cause_IM2 Di-acid Formation Impurity->Cause_IM2 Cause_IM3 Over-oxidation Byproducts Impurity->Cause_IM3 Cause_WU1 Colloidal MnO₂ Workup->Cause_WU1 Cause_WU2 Poor Crystallization Workup->Cause_WU2 Sol_LY1 Increase reaction time/temp. Increase oxidant ratio. Cause_LY1->Sol_LY1 Sol_LY2 Maintain strict temp control (<80°C). Add oxidant portion-wise. Cause_LY2->Sol_LY2 Sol_LY3 Adjust pH carefully for precipitation. Ensure complete extraction. Cause_LY3->Sol_LY3 Sol_IM1 See Sol_LY1. Cause_IM1->Sol_IM1 Sol_IM2 Use a less harsh oxidant or lower temperature. Cause_IM2->Sol_IM2 Sol_IM3 See Sol_LY2. Cause_IM3->Sol_IM3 Sol_WU1 Heat mixture to agglomerate MnO₂. Use a filter aid (e.g., Celite). Cause_WU1->Sol_WU1 Sol_WU2 Use anti-solvent. Scratch flask walls. Seed with a crystal. Cause_WU2->Sol_WU2

Caption: Decision tree for troubleshooting common synthesis issues.

Q: My final yield of 6-chloropyridazine-3-carboxylic acid is consistently below 50%. What are the primary factors to investigate?

A: Low yield is the most common complaint. Let's break down the potential causes:

  • Inadequate Oxidant Stoichiometry: The molar ratio of oxidant to the starting material is critical. A patent suggests a molar ratio of oxidant to 3-chloro-6-methylpyridazine of 2-6:1.[4] We recommend starting with a 4:1 ratio of KMnO₄ to your substrate. Insufficient oxidant will lead to incomplete conversion.

  • Poor Temperature Control: The reaction is exothermic. If the temperature rises above 80°C, you risk degradation of the pyridazine ring, leading to a complex mixture of byproducts and lower yield.[4] The gradual, portion-wise addition of the oxidant into the sulfuric acid solution of the substrate under an ice bath is crucial for managing the exotherm.

  • Sub-optimal Reaction Time: The reaction typically requires 2-5 hours at a controlled temperature (e.g., 50-80°C) after the oxidant has been added.[4] Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Quenching the reaction prematurely will leave unreacted starting material.

  • Losses During Workup: The product, 6-chloropyridazine-3-carboxylic acid, has some solubility in water. When adjusting the pH to precipitate the product after extraction, ensure you are at the isoelectric point (typically pH 3-4) to minimize aqueous solubility. Chilling the solution before filtration is also critical.

Q: My product is contaminated with the starting material, 3-chloro-6-methylpyridazine. How can I improve the conversion?

A: This is a clear sign of incomplete reaction.

  • Increase Oxidant: Incrementally increase the molar equivalents of KMnO₄ from 4 to 5.

  • Extend Reaction Time: After the final addition of oxidant, ensure the mixture is stirred at the target temperature (e.g., 80°C) for at least 2 hours.[4] Use TLC to confirm the disappearance of the starting material spot.

  • Purification: If a small amount of starting material persists, it can often be removed during recrystallization. The carboxylic acid product has very different solubility properties than the methyl-substituted starting material. Recrystallization from an ethanol/water mixture is often effective.

Q: I am observing a significant byproduct that I suspect is pyridazine-3,6-dicarboxylic acid. How can I prevent this?

A: This byproduct arises from the cleavage of the C-Cl bond followed by oxidation, or over-oxidation under harsh conditions. While less common, it can occur if the temperature is too high or the oxidant concentration is excessive.

  • Strict Temperature Control: Do not exceed 80°C. Maintaining the temperature closer to 50-60°C, even if it requires a longer reaction time, can improve selectivity.

  • Controlled Oxidant Addition: Adding the oxidant slowly and in small portions prevents localized "hot spots" where the temperature can spike, leading to side reactions.

Q: The filtration of manganese dioxide (MnO₂) after the reaction is extremely slow. How can I improve this step?

A: The fine, colloidal nature of MnO₂ is a well-known challenge.

  • Filter Aid: Use a pad of Celite® or another diatomaceous earth filter aid over your filter paper. This creates a porous bed that prevents the fine MnO₂ particles from clogging the filter paper.

  • Digestion: Before filtering, you can try gently heating the quenched reaction mixture for 30-60 minutes. This can help to agglomerate the fine MnO₂ particles into larger, more easily filterable solids.

  • Quenching: After the reaction is complete, cool the mixture and quench excess KMnO₄ with a reducing agent like sodium bisulfite until the purple color disappears. This ensures all permanganate is converted to MnO₂ before filtration.

Experimental Protocols & Data

Protocol 1: Synthesis of 6-chloropyridazine-3-carboxylic acid

This protocol is adapted from established procedures for the oxidation of methyl-substituted heterocycles.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-chloro-6-methylpyridazine (1 eq.). Carefully add 50% sulfuric acid (approx. 7.5 mL per gram of starting material) while cooling the flask in an ice/water bath.

  • Oxidant Addition: While maintaining the internal temperature below 10°C, add potassium permanganate (4 eq.) portion-wise over 2-3 hours. Ensure each portion is consumed (indicated by the dissipation of the purple color) before adding the next.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80°C and maintain for 2 hours. Monitor the reaction via TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (approx. 25 mL per gram of starting material). Quench any remaining permanganate with a saturated solution of sodium bisulfite until the mixture is colorless/brown.

  • Filtration: Filter the mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with water.

  • Extraction & Isolation: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of filtrate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol or an ethanol/water mixture) to obtain pure 6-chloropyridazine-3-carboxylic acid.

Protocol 2: Conversion to this compound
  • Salt Formation: Dissolve the purified 6-chloropyridazine-3-carboxylic acid (1 eq.) in methanol. While stirring, add a solution of sodium methoxide (1.05 eq.) in methanol dropwise.

  • Isolation: Stir the mixture at room temperature for 1 hour. The sodium salt will likely precipitate. If not, concentrate the solvent under reduced pressure to induce precipitation.

  • Final Product: Collect the solid by filtration, wash with a small amount of cold methanol or diethyl ether, and dry under vacuum to yield this compound.

Table 1: Reaction Parameter Comparison
ParameterCondition ACondition BExpected Outcome
Oxidant KMnO₄ (4 eq.)K₂Cr₂O₇ (2.5 eq.)KMnO₄ is stronger but produces MnO₂ waste. K₂Cr₂O₇ is more controlled but has toxicity concerns.[4]
Temperature 80°C50°CHigher temp leads to faster reaction but higher risk of byproducts. Lower temp improves selectivity but requires longer time.
Reaction Time 2 hours5 hoursMust be optimized by reaction monitoring (TLC/LC-MS) to ensure full conversion.
Typical Yield 50-65%60-70%Yields are highly dependent on precise control of all parameters.[4]

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Carbon-Coated Copper Catalysts for Pyridine Synthesis. (2026). ChemistryViews. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2014). ResearchGate. [Link]

  • Recent Advances in Pyridazine Chemistry. (2016). ResearchGate. [Link]

  • Pyridazine. (n.d.). Wikipedia. [Link]

  • Synthesis of Pyridazine. (n.d.). ChemTube 3D. [Link]

  • Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (2011).
  • Isopropyl 6-chloropyridazine-3-carboxylate. (n.d.). Pharmaffiliates. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. (2023). National Institutes of Health (NIH). [Link]

  • Synthesis method of 3-amino-6-chloropyridazine. (2015).
  • Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2002). PubMed. [Link]

  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. (2020). ResearchGate. [Link]

  • Preparation method of 3, 6-dichloropyridazine. (2021).
  • Methyl 6-chloropyridazine-3-carboxylate. (n.d.). PubChem. [Link]

  • 3,6-Dichloropyridazine. (n.d.). PubChem. [Link]

  • 6-Chloropyridazine-3-carboxamide. (n.d.). Chemsrc. [Link]

  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005). YAKHAK HOEJI. [Link]

Sources

Purification methods for 6-chloropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex purifications, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of 6-chloropyridazine-3-carboxylic acid (CAS 5326-23-8). As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical, in-lab application, offering solutions grounded in mechanistic understanding and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and properties of 6-chloropyridazine-3-carboxylic acid, providing a solid starting point for any purification endeavor.

Q1: What are the basic physical and chemical properties of 6-chloropyridazine-3-carboxylic acid?

A1: 6-Chloropyridazine-3-carboxylic acid, also known as 6-chloronicotinic acid, is an off-white to beige crystalline powder.[1] Its key properties are summarized in the table below. Understanding its solubility is fundamental to selecting an appropriate purification method, such as recrystallization or extraction. Its acidic nature (pKa ≈ 3.24) is the cornerstone of purification by acid-base extraction.[1]

PropertyValueSource(s)
Molecular Formula C₆H₄ClNO₂
Molecular Weight 157.55 g/mol
Appearance Off-white to beige crystalline powder[1]
Melting Point ~190 °C (with decomposition)[1]
Solubility Soluble in deionized water, ethanol, methanol, DMSO[1][2]
pKa (Predicted) 3.24 ± 0.10[1]

Q2: What are the common impurities I should expect when synthesizing 6-chloropyridazine-3-carboxylic acid?

A2: Impurities are highly dependent on the synthetic route. A common synthesis involves the oxidation of 3-chloro-6-methylpyridazine.[3] Based on this, potential impurities include:

  • Unreacted Starting Material: Residual 3-chloro-6-methylpyridazine.

  • Inorganic Salts: Byproducts from the oxidizing agent (e.g., manganese or chromium salts if permanganate or dichromate are used).[3]

  • Side-Reaction Products: Over-oxidation or partially oxidized intermediates.

  • Residual Solvents: Solvents used during the reaction or initial extraction (e.g., ethyl acetate, methanol).[3]

Q3: How should I handle and store 6-chloropyridazine-3-carboxylic acid?

A3: The compound should be stored in a cool, dry, dark place in a tightly sealed container.[1] It is incompatible with strong oxidizing agents.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. If generating dust, a dust mask is recommended.

Purification Method Selection

Choosing the correct purification strategy is critical for achieving high purity and yield. The decision often depends on the nature of the impurities and the scale of the experiment.

G start Crude 6-Chloropyridazine-3-carboxylic Acid is_solid Is the crude product a solid? start->is_solid impurities What is the nature of the main impurities? is_solid->impurities Yes acid_base Primary Method: Acid-Base Extraction is_solid->acid_base No (Oily/Gummy) recrystallization Primary Method: Recrystallization impurities->recrystallization Colored / Particulate (e.g., inorganic salts) impurities->acid_base Neutral / Basic (e.g., starting materials) chromatography Secondary Method: Column Chromatography impurities->chromatography Structurally Similar (e.g., side-products) acid_base->recrystallization Product is now solid

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: A-Q&A Format

This guide addresses specific issues encountered during purification experiments.

Method 1: Acid-Base Extraction

This technique is highly effective for separating carboxylic acids from neutral or basic impurities by leveraging the compound's acidic proton.[4][5] The acid is converted to its water-soluble salt form with a weak base, while neutral impurities remain in the organic layer.[6]

Q: My yield is very low after re-acidifying the aqueous layer and filtering.

A: This is a common issue with several potential causes:

  • Incomplete Extraction: A single extraction may be insufficient. It is crucial to perform at least two to three extractions of the organic layer with the basic aqueous solution to ensure all the carboxylate salt has transferred to the aqueous phase.[7]

  • Insufficient Acidification: The carboxylate salt must be fully protonated back to the insoluble carboxylic acid to precipitate. Add the strong acid (e.g., 6M HCl) dropwise while stirring until the solution is strongly acidic.[7] Always check the final pH with litmus or pH paper; a pH of 2-3 is typically sufficient.

  • Product Solubility: Although the protonated form is less soluble, 6-chloropyridazine-3-carboxylic acid has some water solubility. If no solid precipitates or only a small amount forms, the product may remain dissolved.[6] In this case, extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane, combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent.

Q: An emulsion formed when I shook the separatory funnel. How do I break it?

A: Emulsions are common when mixing organic solvents with aqueous solutions containing salts.

  • Be Patient: Allow the funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.

  • Gentle Swirling: Instead of vigorous shaking, use a gentle swirling or rocking motion to mix the layers.

  • Filtration: As a last resort, the entire emulsion can be filtered through a pad of Celite or glass wool, which can help break up the microscopic droplets.

Q: I added sodium bicarbonate to my organic layer and it foamed violently out of the funnel.

A: This indicates a significant amount of unreacted acid was present in your organic solution, leading to rapid CO₂ gas formation. To prevent this, always add the bicarbonate solution slowly and in portions. Swirl the unstoppered funnel initially to allow the gas to evolve safely. After stoppering, vent the separatory funnel frequently (after every one or two inversions) by pointing the stem away from yourself and others and opening the stopcock.[7]

G cluster_org Organic Phase cluster_aq Aqueous Phase start 1. Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash 2. Add NaHCO₃ (aq) & Mix start->wash sep1 3. Separate Layers wash->sep1 neutral_imp Neutral/Basic Impurities Remain in Organic Layer sep1->neutral_imp salt 4. Aqueous Layer with Sodium Carboxylate Salt sep1->salt Transfer Aqueous Layer acidify 5. Add Strong Acid (HCl) to pH 2-3 salt->acidify precipitate 6. Pure Product Precipitates acidify->precipitate filtrate 7. Isolate by Filtration precipitate->filtrate

Caption: Workflow for purification via acid-base extraction.

Method 2: Recrystallization

Recrystallization is the gold standard for purifying solid compounds.[7][8] It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.

Q: My compound "oiled out" instead of forming crystals.

A: Oiling out occurs when the solid melts and comes out of solution as a liquid above its melting point, often because the solution is supersaturated at a temperature higher than the compound's melting point. Impurities can also depress the melting point, contributing to this issue.

  • Solution 1: Add More Solvent. The most common fix is to return the flask to the heat source, add more of the "good" (soluble) solvent to decrease saturation, ensure everything redissolves, and then allow it to cool more slowly.[9]

  • Solution 2: Slow Down Cooling. Rapid cooling encourages oiling out.[9] Ensure the flask is not placed directly on a cold surface. Let it cool to room temperature on a cork ring or paper towels before moving to an ice bath. Insulating the flask can also promote slower crystal growth.

  • Solution 3: Change Solvents. The chosen solvent system may not be appropriate. Experiment with different solvents or solvent pairs.

Q: I've cooled my solution, but no crystals have formed.

A: Crystal formation requires nucleation. If the solution is clear and no crystals have appeared, it is likely a stable supersaturated solution.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site.[9]

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution. This provides a template for further crystal growth.

  • Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.

  • Cool to a Lower Temperature: If cooling to room temperature is insufficient, place the flask in an ice-water bath to further decrease the compound's solubility.

Q: The color of my starting material is still present in my recrystallized product.

A: This indicates the presence of colored impurities that co-crystallized with your product.

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. After dissolving your crude product in the hot solvent, remove it from the heat and add a very small amount of activated charcoal (a spatula tip is often enough). Swirl for a few minutes. The charcoal must be removed via hot gravity filtration before allowing the solution to cool, otherwise, the product will crystallize prematurely on the charcoal and filter paper.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude 6-chloropyridazine-3-carboxylic acid (~1.0 g) in a suitable organic solvent (~20-30 mL), such as ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~15 mL) to the funnel.[7] Stopper the funnel, invert it, and vent immediately to release CO₂ pressure. Mix by gentle inversion for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.[7]

  • Repeat: Repeat the extraction (step 2-3) on the organic layer with another 15 mL portion of NaHCO₃ solution. Combine the aqueous extracts. The organic layer containing neutral impurities can be set aside.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise until gas evolution ceases and the solution is strongly acidic (test with pH paper, target pH ≤ 2).[7][10] The pure 6-chloropyridazine-3-carboxylic acid should precipitate as a solid.

  • Isolation: Collect the white precipitate by suction filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of ice-cold deionized water to remove residual salts.[7] Allow the solid to air dry on the filter funnel before transferring to a watch glass for final drying in a desiccator or vacuum oven.

Protocol 2: Purification by Recrystallization from Water
  • Solvent Addition: Place the crude 6-chloropyridazine-3-carboxylic acid (~1.0 g) into a 50 mL Erlenmeyer flask. Add a stir bar and a small volume of deionized water (~10-15 mL).

  • Dissolution: Heat the mixture on a hot plate with stirring. Add deionized water in small portions until the solid just dissolves completely at the boiling point. Avoid adding a large excess of solvent, as this will reduce yield.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts) or if charcoal was used, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath for 15-20 minutes to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by suction filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold deionized water. Dry the crystals completely to obtain the purified product.

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • University of Colorado, Boulder. Acid-Base Extraction. Department of Chemistry. [Link]

  • Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. [Link]

  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Zhang, H. et al. (2019). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of Rochester. Troubleshooting: The Workup. Department of Chemistry. [Link]

  • Fredchem. 6-Chloropyridazine-3-carboxylic acid CAS NO.5096-73-1. Product Page. [Link]

  • Transgenomic. User Guide for Organic Acids Analysis Columns. [Link]

  • University of Rochester. Recrystallization and Crystallization. Department of Chemistry. [Link]

  • Fowler, Z. et al. (2018). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • PubChem. 6-Chloronicotinic acid. National Institutes of Health. [Link]

  • Amerigo Scientific. 6-Chloropyridine-3-carboxylic acid (99%). Product Page. [Link]

  • Low, J. N. et al. (2005). 2-Chloropyridine-3-carboxylic acid. ResearchGate. [Link]

  • ResearchGate. How can I purify carboxylic acid?. Q&A Forum. [Link]

Sources

Technical Support Center: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-chloropyridazine-3-carboxylic acid (CAS 5096-73-1).[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful and efficient production of this critical intermediate.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues with a focus on causality and practical solutions.

Q1: My yield of 6-chloropyridazine-3-carboxylic acid is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent issue stemming from several factors, ranging from incomplete reactions to product loss during workup.

  • Causality 1: Incomplete Oxidation. The most common route to 6-chloropyridazine-3-carboxylic acid is the oxidation of 3-chloro-6-methylpyridazine.[3] If the oxidant is not added in sufficient stoichiometric excess or the reaction is not allowed to proceed to completion, a significant amount of starting material will remain, complicating purification and reducing yield. Strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are typically used.[3]

  • Causality 2: Product Degradation. The pyridazine ring, while aromatic, can be susceptible to degradation under overly harsh oxidative conditions (e.g., excessively high temperatures or prolonged reaction times). This can lead to ring-opening and the formation of a complex mixture of byproducts.

  • Causality 3: Product Loss During Workup. The product is a carboxylic acid, making its solubility pH-dependent. During aqueous workup, if the pH is not sufficiently acidic (typically pH 3-4) before extraction, the product will remain in the aqueous phase as its carboxylate salt, leading to poor recovery in the organic layer.[3]

Troubleshooting Workflow:

G cluster_problem Problem Identification cluster_analysis Potential Causes cluster_solution Solutions LowYield Consistently Low Yield IncompleteOx Incomplete Oxidation LowYield->IncompleteOx Degradation Product Degradation LowYield->Degradation WorkupLoss Workup Losses LowYield->WorkupLoss Sol_Oxidant Verify Oxidant Stoichiometry (e.g., ~4 eq. KMnO₄) & Monitor via TLC/LC-MS IncompleteOx->Sol_Oxidant Sol_Temp Maintain Strict Temperature Control (e.g., 50-80°C) Degradation->Sol_Temp Sol_pH Adjust Aqueous pH to <4 Before Extraction WorkupLoss->Sol_pH

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing an unexpected impurity that is more polar than my product in TLC/LC-MS analysis. What could it be?

The appearance of a highly polar impurity often points to the hydrolysis of the chloro-substituent on the pyridazine ring.

  • Mechanism: Nucleophilic Aromatic Substitution. The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic substitution, especially in the presence of water at elevated temperatures. This results in the formation of 6-hydroxypyridazine-3-carboxylic acid .

  • Identification: This side product is significantly more polar than the desired chlorinated product due to the presence of the hydroxyl group, which can also exist as its pyridone tautomer. It will have a shorter retention time in reverse-phase HPLC and a lower Rf value on TLC. Mass spectrometry can confirm its identity by showing a molecular ion corresponding to a mass loss of Cl (35.45 u) and a gain of OH (17.01 u) compared to the product.

Preventative Measures:

  • Temperature Control: Avoid excessive heating during the reaction and workup.

  • Minimize Reaction Time: Once the reaction has reached completion (as monitored by TLC or LC-MS), proceed with the workup promptly.

  • Anhydrous Conditions (if applicable): While the oxidation is typically performed in an aqueous medium like sulfuric acid, subsequent steps should minimize prolonged exposure to hot aqueous conditions if possible.

Caption: Main reaction and key side reaction pathways.

Q3: My final product is a brown or off-white solid, not the expected white crystalline powder. What is the source of this discoloration?

Discoloration is almost always due to residual inorganic byproducts or trace organic impurities.

  • Source 1: Manganese Dioxide (MnO₂). When using potassium permanganate (KMnO₄) as the oxidant in acidic media, a fine, brown precipitate of manganese dioxide is formed as a byproduct. If not completely removed by filtration, it will contaminate the final product.

  • Source 2: Chromium Salts. If potassium dichromate is used, residual green/blue chromium(III) salts can cause discoloration if not thoroughly removed during the aqueous workup.

  • Source 3: Organic Tars. Overheating or localized "hot spots" during the reaction can lead to minor degradation of the organic material, forming colored polymeric impurities.

Purification Strategy:

  • Thorough Filtration: After quenching the reaction, ensure the manganese dioxide or other inorganic solids are meticulously filtered off. Using a pad of Celite® can aid in removing very fine particles.

  • Acid-Base Extraction: A robust purification method for carboxylic acids.[4] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃). The desired acid will move to the aqueous layer as its salt, leaving many non-acidic, colored impurities behind in the organic layer. The aqueous layer can then be washed with fresh organic solvent, re-acidified to precipitate the pure product, and then filtered or extracted.

  • Recrystallization: Recrystallizing the final product from a suitable solvent (e.g., methanol or an ethanol/water mixture) is highly effective at removing both inorganic and organic impurities, yielding a pure, white crystalline solid.[3]

Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route?

The most frequently cited method is the oxidation of 3-chloro-6-methylpyridazine using a strong oxidizing agent in an acidic medium.[3] This precursor is readily available and the reaction is relatively straightforward, making it suitable for larger-scale production. An alternative, though less direct route, could involve functional group manipulation starting from 3,6-dichloropyridazine.[5][6]

Q2: What are the pros and cons of using KMnO₄ vs. K₂Cr₂O₇?

Both are effective oxidants for this transformation. The choice often depends on cost, safety, and waste disposal considerations.

FeaturePotassium Permanganate (KMnO₄)Potassium Dichromate (K₂Cr₂O₇)
Oxidizing Power Very strongStrong
Byproduct Insoluble MnO₂ (brown solid)Soluble Cr³⁺ salts (green/blue)
Workup Requires filtration of a fine solid.Byproducts are water-soluble.
Stoichiometry Typically requires a larger molar excess (~4 eq).[3]Typically requires a smaller molar excess (~2 eq).[3]
Environmental Manganese is generally considered less toxic.Chromium (especially Cr⁶⁺) is a significant environmental and health hazard.
Q3: What is the best way to monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid (to ensure the carboxylic acid is protonated and spots cleanly). The product spot should have a much lower Rf than the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive tracking of the disappearance of the starting material and the appearance of the product mass peak.

Experimental Protocol: Oxidation of 3-Chloro-6-methylpyridazine

This protocol is adapted from literature procedures and should be performed by qualified personnel with appropriate safety precautions.[3]

Materials:

  • 3-chloro-6-methylpyridazine (1 eq.)

  • Sulfuric acid (50% aqueous solution)

  • Potassium permanganate (4 eq.)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-chloro-6-methylpyridazine (e.g., 8g, 0.06 mol) to 50% sulfuric acid (60 mL) under an ice bath to control the initial exotherm.

  • While maintaining the temperature below 10°C, slowly and portion-wise add potassium permanganate (e.g., 38g, 0.24 mol). Caution: The addition is exothermic.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (e.g., 200g).

  • Filter the mixture through a pad of Celite® to remove the brown manganese dioxide precipitate. Wash the filter cake with a small amount of cold water.

  • Transfer the filtrate to a separatory funnel and extract it multiple times with ethyl acetate (e.g., 4 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from methanol to yield 6-chloropyridazine-3-carboxylic acid as a white crystalline powder.

References
  • Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. CN101508676B.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Synthesis method of 3-amino-6-chloropyridazine. CN104844523A.
  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]

  • How can I purify carboxylic acid? ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Pyrodazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazine Functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying the pyridazine scaffold. Pyridazines are a critical class of nitrogen-containing heterocycles, frequently incorporated into pharmacologically active compounds due to their unique electronic properties and ability to engage in hydrogen bonding. However, their functionalization can be challenging.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can overcome common hurdles and optimize your reaction conditions effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Why is pyridazine functionalization often challenging?

    • How does the electronic nature of the pyridazine ring affect its reactivity?

    • What is the role of N-oxidation in pyridazine functionalization?

  • Troubleshooting Guide: Cross-Coupling Reactions

    • Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

    • Issue 2: Catalyst Deactivation and Low Yields in Buchwald-Hartwig Amination

    • Issue 3: Achieving Regioselectivity in Couplings with Dihalopyridazines

  • Troubleshooting Guide: C-H Functionalization

    • Issue 4: Poor Reactivity and Selectivity in Direct C-H Functionalization

  • Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

    • Issue 5: Competing Side Reactions and Poor Regioselectivity in SNAr

  • Experimental Protocols

    • Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridazine

    • Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyridazine

  • References

Frequently Asked Questions (FAQs)

Q1: Why is pyridazine functionalization often challenging?

A1: The challenges in functionalizing the pyridazine ring stem from a combination of its electronic properties and the influence of the two adjacent nitrogen atoms.[1]

  • Electron Deficiency: The pyridazine ring is electron-deficient due to the electronegativity of the nitrogen atoms. This deactivates the ring towards electrophilic aromatic substitution, a common strategy for functionalizing many aromatic systems.

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms can coordinate to transition metal catalysts (e.g., Palladium, Nickel), leading to catalyst inhibition or deactivation.[1] This is a significant hurdle in popular cross-coupling reactions.

  • Regioselectivity: The presence of two nitrogen atoms creates distinct electronic environments at the carbon positions, making regioselective functionalization a non-trivial challenge. For instance, in nucleophilic aromatic substitution, the positions ortho and para to the nitrogen atoms are activated.[2]

  • Substrate Stability: Pyridazine derivatives can be sensitive to the harsh conditions (strong bases, high temperatures) sometimes required for cross-coupling or other functionalization reactions.

Q2: How does the electronic nature of the pyridazine ring affect its reactivity?

A2: The two adjacent nitrogen atoms significantly withdraw electron density from the carbon framework of the ring, making it "electron-poor." This has several key consequences for its reactivity:

  • Favors Nucleophilic Attack: The electron-deficient nature makes the pyridazine ring susceptible to nucleophilic aromatic substitution (SNAr), especially at positions activated by the nitrogen atoms (C3, C6, and to a lesser extent C4, C5).[3][4]

  • Hinders Electrophilic Attack: Conversely, the ring is generally unreactive towards electrophilic aromatic substitution, as the electron-poor nature repels incoming electrophiles.

  • Impacts C-H Acidity: The electron-withdrawing effect of the nitrogens increases the acidity of the C-H bonds, facilitating their cleavage in certain metal-catalyzed C-H activation reactions.

  • Challenges in Oxidative Addition: In cross-coupling reactions, the electron deficiency can make the oxidative addition of a palladium(0) catalyst to a C-Cl or C-Br bond on the pyridazine ring the rate-limiting step.[1][5]

Q3: What is the role of N-oxidation in pyridazine functionalization?

A3: Converting a pyridazine to its corresponding N-oxide is a powerful strategy to modulate its reactivity and overcome some of the inherent challenges in its functionalization.[6]

  • Reversing Electronic Demand: The N-oxide functionality is strongly electron-donating through resonance, which can activate the ring for different types of reactions.

  • Facilitating C-H Activation: Pyridine N-oxides are excellent substrates for directed C-H functionalization reactions. The N-oxide group can act as a directing group, facilitating metallation at the C6 position.

  • Altering Regioselectivity: N-oxidation can alter the regioselectivity of subsequent reactions. For example, in nucleophilic substitution, the N-oxide can direct attack to different positions compared to the parent pyridazine.

  • Precursor for Further Reactions: The N-oxide can be used as a handle for further transformations. For instance, it can be deoxygenated after a desired functionalization has been achieved.[7]

Troubleshooting Guide: Cross-Coupling Reactions

Cross-coupling reactions are cornerstone methodologies for C-C and C-N bond formation. However, their application to pyridazine substrates is often plagued by specific issues.

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling of Chloropyridazines

You are attempting to couple a chloropyridazine with a boronic acid and observe only starting material or trace product.

Root Cause Analysis:

The primary culprit is often the difficulty of the oxidative addition of the palladium catalyst to the electron-deficient C-Cl bond of the pyridazine.[1] Additionally, the boronic acid partner might be unstable under the reaction conditions.

Troubleshooting Workflow:

start Low/No Conversion in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst conditions Modify Reaction Conditions catalyst->conditions If still low conversion sub_catalyst1 Switch to a more active Pd(0) precatalyst (e.g., G3/G4 palladacycles). catalyst->sub_catalyst1 sub_catalyst2 Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). catalyst->sub_catalyst2 sub_catalyst3 Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos). catalyst->sub_catalyst3 boronic_acid Check Boronic Acid Stability conditions->boronic_acid If still low conversion sub_conditions1 Increase temperature (e.g., 100-120 °C). conditions->sub_conditions1 sub_conditions2 Ensure strictly inert atmosphere (degas solvent, use Ar/N2). conditions->sub_conditions2 sub_conditions3 Use a stronger base (e.g., K3PO4, Cs2CO3). conditions->sub_conditions3 success Successful Coupling boronic_acid->success Problem Solved sub_boronic1 Use boronic ester (e.g., pinacol ester) instead of the acid to prevent protodeborylation. boronic_acid->sub_boronic1 sub_boronic2 Use fresh, high-purity boronic acid/ester. boronic_acid->sub_boronic2

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

In-depth Explanation:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) may not be active enough for the challenging oxidative addition to a chloropyridazine. More electron-rich and bulky phosphine ligands enhance the electron density on the palladium center, promoting the oxidative addition step. Pre-catalysts are designed to generate the active Pd(0) species more efficiently and cleanly.

  • Reaction Conditions: Higher temperatures provide the necessary activation energy for the rate-limiting oxidative addition. A rigorously inert atmosphere is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst. The choice of base is also critical; it must be strong enough to facilitate the transmetalation step without degrading the substrates.

  • Boronic Acid Stability: Pyridylboronic acids, in particular, are prone to protodeborylation (cleavage of the C-B bond) under the reaction conditions, especially in the presence of water and base.[8] Using the corresponding pinacol ester can enhance stability.

ParameterRecommendation for Chloropyridazine Suzuki CouplingRationale
Palladium Source Pd₂(dba)₃ or Palladacycle pre-catalysts (e.g., G3-XPhos)More efficient generation of active Pd(0) species.
Ligand Bulky, electron-rich biarylphosphines (e.g., XPhos, RuPhos, SPhos)Accelerates the rate-limiting oxidative addition to the C-Cl bond.[8]
Base K₃PO₄, Cs₂CO₃Stronger bases are often required, but screen carefully to avoid substrate degradation.
Solvent Anhydrous, degassed 1,4-dioxane or tolueneMinimizes catalyst deactivation by oxygen and water.
Temperature 100 - 120 °CProvides sufficient energy to overcome the activation barrier for oxidative addition.
Issue 2: Catalyst Deactivation and Low Yields in Buchwald-Hartwig Amination

You are performing a Buchwald-Hartwig amination on a chloropyridazine and experience low yields, accompanied by the formation of palladium black.

Root Cause Analysis:

The nitrogen atoms of the pyridazine ring can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species or catalyst decomposition (palladium black).[1] This is especially problematic with less sterically hindered ligands. Additionally, the oxidative addition to the C-Cl bond is often slow.[5]

Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of ligand is paramount to shield the palladium center and promote the desired catalytic cycle over deactivation pathways.

    • Switch to Bulky Ligands: Employ sterically hindered biarylphosphine ligands such as BrettPhos, RuPhos, or Josiphos-type ligands.[5] The bulkiness of these ligands creates a coordinatively saturated environment around the palladium, which disfavors binding of the pyridazine nitrogen and promotes the reductive elimination step.[9]

  • Use a Pre-catalyst: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂, use a well-defined palladacycle pre-catalyst (e.g., G3 or G4 pre-catalysts). These form the active Pd(0) species more cleanly and efficiently, minimizing side reactions that lead to palladium black formation.[5]

  • Optimize the Base: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for the amination of aryl chlorides.[5] If your substrate is base-sensitive, other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be used. Weaker bases like K₂CO₃ will likely require higher temperatures and a more active catalyst system.

  • Strictly Anhydrous and Inert Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry. Water can facilitate catalyst decomposition. Degas the solvent thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5]

Issue 3: Achieving Regioselectivity in Couplings with Dihalopyridazines

You are working with a dichloropyridazine (e.g., 3,6-dichloropyridazine or 3,5-dichloropyridazine) and want to achieve mono-functionalization at a specific position.

Root Cause Analysis:

The different carbon positions on the pyridazine ring have varying electronic and steric environments, leading to differences in reactivity. For instance, the C3 and C6 positions are generally more electron-deficient and reactive towards nucleophilic attack and oxidative addition than the C4 and C5 positions. However, achieving high selectivity can be challenging.

Strategies for Regiocontrol:

  • Ligand-Controlled Selectivity: In some cases, the choice of ligand can dramatically influence the site of reaction. For example, in the Suzuki coupling of 3,5-dichloropyridazines, different phosphine ligands have been shown to selectively promote coupling at either the C3 or the C5 position.[10] This is a powerful but substrate-dependent strategy that often requires screening a panel of ligands.

  • Exploiting Inherent Reactivity: Often, one position is inherently more reactive than the other. For 3,6-dichloropyridazine, the two positions are equivalent. For unsymmetrical dichloropyridazines, careful control of reaction conditions (e.g., low temperature, slow addition of reagents) can favor mono-substitution at the more reactive site.

  • Directed Metalation: Using a directing group can allow for selective metalation at a specific position, followed by trapping with an electrophile. This provides excellent regiocontrol. For example, 3,6-dichloropyridazine can be selectively metallated.[11]

start Poor Regioselectivity on Dihalopyridazine ligand Screen Ligands for Ligand-Controlled Selectivity start->ligand conditions Kinetic Control Conditions (Low Temp, Slow Addition) start->conditions metalation Directed Metalation Approach (e.g., with (tmp)2Zn·2MgCl2·2LiCl) start->metalation success Achieved Regioselective Mono-functionalization ligand->success conditions->success metalation->success

Caption: Strategies for achieving regioselectivity.

Troubleshooting Guide: C-H Functionalization

Direct C-H functionalization is an atom-economical approach to modify the pyridazine core, but it comes with its own set of challenges.

Issue 4: Poor Reactivity and Selectivity in Direct C-H Functionalization

You are attempting a transition-metal-catalyzed direct C-H functionalization (e.g., arylation, alkylation) of a pyridazine derivative and observe low reactivity or a mixture of regioisomers.

Root Cause Analysis:

The primary challenges are the coordinating ability of the pyridazine nitrogen, which can sequester the catalyst, and the difficulty in differentiating between the various C-H bonds on the ring.[6]

Troubleshooting Strategies:

  • Utilize a Directing Group: The most robust strategy for achieving high regioselectivity is to install a directing group on the pyridazine ring. This group will chelate to the metal catalyst and direct the C-H activation to a specific, typically ortho, position.

  • N-Oxide Strategy: As mentioned in the FAQs, converting the pyridazine to an N-oxide can be highly effective. The N-oxide can act as a directing group itself or alter the electronic properties of the ring to favor activation at a specific site.[6]

  • Radical-Mediated Functionalization: Minisci-type reactions or photoredox catalysis can be excellent alternatives for C-H functionalization.[12][13][14] These methods often proceed through different mechanisms than transition-metal-catalyzed C-H activation and can provide complementary regioselectivity. For example, radical functionalization of 3,6-dichloropyridazine has been shown to be effective.[12][15]

  • Catalyst System Optimization: If a non-directed approach is necessary, extensive screening of the catalyst, ligand, oxidant, and solvent is required. Different transition metals (e.g., Pd, Ru, Ir, Ni) will exhibit different selectivities.[16]

StrategyPrincipleTypical Regioselectivity
Directing Group Chelation-assisted C-H activationortho to the directing group
N-Oxide Directing effect and electronic modulationOften C6 position
Radical/Photocatalysis Radical addition to the electron-deficient ringCan provide different selectivities (e.g., C4/C5) depending on the specific method.[13][14]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Issue 5: Competing Side Reactions and Poor Regioselectivity in SNAr

When reacting a halopyridazine with a nucleophile, you obtain a mixture of products or significant decomposition.

Root Cause Analysis:

The regioselectivity of SNAr on pyridazines is governed by the stability of the intermediate Meisenheimer complex. Attack at positions that allow the negative charge to be delocalized onto a nitrogen atom is favored.[2] However, strong nucleophiles or harsh conditions can lead to side reactions.

Troubleshooting Steps:

  • Analyze the Electronic Bias: For a mono-halopyridazine, substitution will preferentially occur at positions C3/C6, which are ortho to one nitrogen and para to the other, offering the best stabilization of the anionic intermediate. For dihalopyridazines, one position is usually more activated than the other.

  • Control the Temperature: SNAr reactions can be highly exothermic. Running the reaction at a lower temperature, with slow addition of the nucleophile, can minimize the formation of side products and improve selectivity.

  • Choice of Nucleophile and Solvent: Highly reactive nucleophiles (e.g., organolithiums) can sometimes lead to addition reactions rather than substitution. Ensure the nucleophile is appropriate for SNAr. The solvent can also play a role in stabilizing the intermediates; polar aprotic solvents like DMF or DMSO are common.

  • Protecting Groups: If the nucleophile is also a base and there are acidic protons elsewhere in the molecule, consider using a protecting group strategy to prevent unwanted deprotonation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridazine

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Chloropyridazine derivative (1.0 equiv)

  • Boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.4 mol%)

  • K₃PO₄ (finely ground, 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • To an oven-dried reaction vessel, add the chloropyridazine, boronic acid/ester, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel under an inert atmosphere (Argon or Nitrogen).

  • Add the remaining degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyridazine

This protocol uses a modern pre-catalyst for improved reliability.

Materials:

  • Chloropyridazine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (a palladacycle pre-catalyst, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., in a glovebox), add the XPhos Pd G3 pre-catalyst, NaOtBu, and the chloropyridazine.

  • Add the degassed toluene, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Knochel, P., et al. (2011). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl. Chemical Communications. Available at: [Link]

  • König, B., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

  • Antonchick, A. P., et al. (2015). Radical mediated C–H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Antonchick, A. P., et al. (2015). Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines. Organic Letters. Available at: [Link]

  • Hong, X., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Organic Letters. Available at: [Link]

  • König, B., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PMC. Available at: [Link]

  • Gagnon, D., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry. Available at: [Link]

  • Snieckus, V., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. PMC. Available at: [Link]

  • Hong, X., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. ResearchGate. Available at: [Link]

  • Gademann, K., et al. (2018). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of Zurich.
  • Kodama, T., et al. (2023). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PMC. Available at: [Link]

  • Hong, X., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. PubMed. Available at: [Link]

  • Organic Syntheses. (1955). Pyridine-N-oxide. Organic Syntheses Procedure. Available at: [Link]

  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Reddit.
  • Durham E-Theses. (2007). a scaffold for the synthesis of highly functionalised heterocycles. Durham University. Available at: [Link]

  • Knochel, P., et al. (2018). Metalation of 3,6‐dichloropyridazine (6) and subsequent... ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Pyridine-N-oxide. Wikipedia. Available at: [Link]

  • Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.
  • El-Kholy, I. E., et al. (1972). Pyridazines. Part 1V.l Action of Grignard Reagents on 6-Methyl- and 4,5. ElectronicsAndBooks.
  • Knochel, P., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. Available at: [Link]

  • Li, X., et al. (2023).
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]

  • Almqvist, F., et al. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2022). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Maes, B. U. W., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Daugulis, O., et al. (2019). C–H Functionalization of Pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Glorius, F., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. Available at: [Link]

  • Feringa, B. L., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Organic Chemistry Explained. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Organic Chemistry Explained.
  • Ingenta Connect. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Ingenta Connect. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Beilstein Journals. (2018). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]

  • MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]

  • The Journal of Organic Chemistry. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Química Organica.org.
  • ACS Central Science. (2016). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Publications. Available at: [Link]

  • PMC. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]

  • Journal of the American Chemical Society. (2021). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. ACS Publications. Available at: [Link]

  • Liberty University. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Organic Chemistry Portal. (2021). Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of Pyridazine Compounds in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

<_

Welcome to the technical support hub for scientists, researchers, and drug development professionals. This guide provides practical, in-depth solutions to the common challenge of poor aqueous solubility of pyridazine compounds. Authored from the perspective of a Senior Application Scientist, this resource combines technical expertise with field-proven strategies to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: My pyridazine derivative shows very low solubility in my aqueous buffer. What are the fundamental reasons for this?

A1: The aqueous solubility of pyridazine compounds is governed by a delicate balance of their physicochemical properties. The pyridazine ring itself, with its two adjacent nitrogen atoms, introduces polarity and the capacity for hydrogen bonding, which would suggest some degree of water solubility.[1][2] However, the overall solubility is heavily influenced by the substituents attached to the pyridazine core. Large, non-polar, or aromatic substituents can significantly increase the molecule's lipophilicity, leading to poor interaction with water molecules and thus, low aqueous solubility.[2][3] The crystal lattice energy of the solid compound also plays a crucial role; a high lattice energy means that more energy is required to break the crystal structure and dissolve the compound.

Q2: What are the initial, most straightforward strategies I can try to improve the solubility of my pyridazine compound?

A2: Before moving to more complex formulation strategies, several initial steps can be taken:

  • pH Adjustment: If your pyridazine derivative has ionizable functional groups (e.g., amino or carboxylic acid groups), adjusting the pH of the aqueous medium can dramatically increase solubility.[4][5] For basic pyridazines, lowering the pH will lead to protonation and the formation of a more soluble salt. Conversely, for acidic derivatives, increasing the pH will result in deprotonation and salt formation. The basicity of the parent pyridazine is modest (pKa ≈ 2.0), which limits salt formation to strong acids.[2] However, substituents can significantly alter this.

  • Co-solvents: The use of water-miscible organic solvents, known as co-solvents, is a widely used technique to increase the solubility of poorly soluble drugs.[6][7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][8] These work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of lipophilic compounds.[6]

  • Particle Size Reduction: Decreasing the particle size of your solid compound through techniques like micronization or nanosizing increases the surface area available for dissolution, which can enhance the dissolution rate.[9][10][11]

Q3: I've tried pH adjustment and simple co-solvents with limited success. What are the more advanced formulation strategies I should consider?

A3: For more challenging compounds, several advanced formulation techniques can be employed:

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[12][13][14][15] The drug can exist in an amorphous state within the carrier, which has a higher energy state than the crystalline form and thus, improved solubility.[15] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[12][13]

  • Micellar Solubilization: Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate poorly water-soluble drugs, effectively increasing their apparent solubility.[16][17][18][19] The choice of surfactant is crucial and depends on the properties of the pyridazine derivative.[16]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the lipophilic part of the molecule from the aqueous environment and increasing its solubility.

  • Lipid-Based Formulations: For highly lipophilic pyridazine derivatives, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective.[20] These formulations form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

  • Prodrug Approach: This involves chemically modifying the pyridazine compound to create a more water-soluble derivative (a prodrug) that, once in the body, is converted back to the active parent drug.[21][22][23][24] This is a powerful but more involved strategy.

Q4: How do I choose the best solubility enhancement technique for my specific pyridazine compound?

A4: The selection of the most appropriate technique depends on several factors, including the physicochemical properties of your compound, the desired concentration, and the intended application. A systematic approach is recommended.

Decision Tree for Solubility Enhancement:

Caption: Decision tree for selecting a solubility enhancement strategy.

Troubleshooting Guides

Issue: My pyridazine compound precipitates out of solution over time, even after initial dissolution.

Underlying Cause: This often indicates that you have formed a supersaturated, kinetically soluble solution, which is not thermodynamically stable. This is common when dissolving a compound from a high-concentration stock in an organic solvent (like DMSO) into an aqueous buffer.

Troubleshooting Steps:

  • Determine Thermodynamic Solubility: It is crucial to differentiate between kinetic and thermodynamic solubility. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[25][26] This involves agitating an excess of the solid compound in the aqueous medium for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The concentration of the dissolved compound is then measured.

  • Use of Precipitation Inhibitors: If your application allows, consider adding polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) to your formulation. These can act as precipitation inhibitors by preventing the growth of drug crystals from a supersaturated solution.

  • Re-evaluate Your Formulation: If precipitation persists, it's a strong indicator that the chosen solvent system cannot support the desired concentration. You may need to move to a more robust solubilization technique like solid dispersions or micellar solubilization.

Issue: The use of a co-solvent is affecting my downstream biological assay.

Underlying Cause: Many organic co-solvents can be toxic to cells or interfere with enzyme activity, even at low concentrations.

Troubleshooting Steps:

  • Select Biocompatible Co-solvents: Prioritize co-solvents with lower biological activity, such as polyethylene glycols (PEGs) of various molecular weights or propylene glycol.

  • Minimize Co-solvent Concentration: Perform a dose-response curve with your co-solvent alone to determine the maximum concentration that does not affect your assay. Then, try to achieve the desired solubility of your pyridazine compound within this tolerated concentration range.

  • Alternative Solubilization Methods: If a tolerable concentration of a co-solvent is insufficient, switch to a non-solvent-based approach. Cyclodextrin complexation and liposomal encapsulation are excellent alternatives that are generally more biocompatible. Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, improving solubility and delivery.[27][][29]

Experimental Protocols

Protocol 1: General Method for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound.[25][26]

  • Preparation: Add an excess amount of the solid pyridazine compound to a known volume of the aqueous medium (e.g., water, phosphate-buffered saline) in a sealed container (e.g., glass vial). The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved pyridazine compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve with known concentrations of the compound should be prepared in the same medium.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific medium at that temperature.

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol describes a common method for preparing solid dispersions to enhance solubility.[13][14][30]

  • Dissolution: Dissolve both the pyridazine compound and a hydrophilic carrier (e.g., PVP K30 or PEG 6000) in a common volatile solvent (e.g., methanol, ethanol, or a mixture). The drug-to-carrier ratio should be optimized (e.g., starting with 1:1, 1:5, and 1:10 w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film or a solid mass.

  • Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

  • Solubility and Dissolution Testing: Evaluate the solubility and dissolution rate of the prepared solid dispersion in the desired aqueous medium and compare it to the pure crystalline drug.

Quantitative Data Summary

The following table presents representative data on the solubility of a pyridazine derivative, 6-phenyl-pyridazin-3(2H)-one, in various solvents at 318.2 K, illustrating the significant impact of solvent choice.[3][31]

SolventSolubility (Mole Fraction)
Water1.26 x 10⁻⁵
Ethanol8.22 x 10⁻³
Propylene Glycol (PG)1.50 x 10⁻²
Polyethylene Glycol 400 (PEG-400)0.412
Dimethyl Sulfoxide (DMSO)0.473

Data sourced from Shakeel, F., et al. (2019).[3]

This data clearly demonstrates that while the pyridazine derivative is practically insoluble in water, its solubility is dramatically increased in organic solvents and co-solvents like PEG-400 and DMSO.[3][31]

Visualizing Concepts

Mechanism of Co-solvency

Caption: How co-solvents reduce the polarity of water to dissolve pyridazine compounds.

Micellar Solubilization Workflow

Micellar_Solubilization Micellar Solubilization Workflow Start Start: Poorly Soluble Pyridazine + Aqueous Buffer Add_Surfactant Add Surfactant (e.g., Tween 80, SDS) to concentration > CMC Start->Add_Surfactant Micelle_Formation Spontaneous Formation of Micelles Add_Surfactant->Micelle_Formation Encapsulation Pyridazine Compound Partitioned into Hydrophobic Micelle Cores Micelle_Formation->Encapsulation Result Result: Clear Micellar Solution (Increased Apparent Solubility) Encapsulation->Result

Caption: Workflow for increasing pyridazine solubility using surfactant micelles.

References
  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (n.d.). ResearchGate. Retrieved from [Link]

  • Moutafis, G., et al. (2019). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Development and Technology, 24(10), 1234-1243.
  • Petrov, P., et al. (2017). Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online. Retrieved from [Link]

  • Kumar, S., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Dixit, A. K., et al. (2012). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
  • Singh, S., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. (2024). ResearchGate. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). ResearchGate. Retrieved from [Link]

  • Micellar solubilization. (n.d.). Wikipedia. Retrieved from [Link]

  • Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. (2005). National Center for Biotechnology Information. Retrieved from [Link]

  • Co-solvent: Significance and symbolism. (2025). ResearchGate. Retrieved from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2013).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API. Retrieved from [Link]

  • Savjani, K. T., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved from [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2006). PubMed. Retrieved from [Link]

  • Support Tools in Formulation Development for Poorly Soluble Drugs. (2016). PubMed. Retrieved from [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Efficient Drug Release from Liposomes Introduced Tetrazine Derivatives with Pyrimidine Rings Using Click Chemistry. (2022). PubMed. Retrieved from [Link]

  • Chemical Properties of Pyridazine (CAS 289-80-5). (n.d.). Cheméo. Retrieved from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2025). ResearchGate. Retrieved from [Link]

  • Pyridazine and its derivatives. (n.d.). Slideshare. Retrieved from [Link]

  • Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2021). Current Advances in Chemistry and Biochemistry.
  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis.
  • Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. (2025). ResearchGate. Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. (2021). MDPI. Retrieved from [Link]

  • Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. (2024). MDPI. Retrieved from [Link]

  • Prodrug strategies to overcome poor water solubility. (2007). PubMed. Retrieved from [Link]

  • Is prodrug design an approach to increase water solubility?. (2019). PubMed. Retrieved from [Link]

  • Role of Prodrugs in Solubility Enhancement of Drugs. (2014). Semantic Scholar. Retrieved from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Prodrug Strategies in Medicinal Chemistry. (2019). American Chemical Society.
  • Liposomal Encapsulation: Making Old and New Drugs Do New Tricks. (n.d.). Scilit. Retrieved from [Link]

Sources

Technical Support Center: Sodium 6-chloropyridazine-3-carboxylate - Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium 6-chloropyridazine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Understanding the stability profile of this compound is critical for developing robust formulations, ensuring accurate analytical results, and meeting regulatory requirements. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its handling and analysis.

Troubleshooting Guide: Investigating Instability and Degradation

This section addresses specific issues you might encounter during your experiments that could be related to the instability of this compound.

Problem 1: Loss of Assay Value or Appearance of Unknown Peaks in HPLC Analysis Over Time

Symptoms:

  • A decrease in the peak area of the main compound in your HPLC chromatogram.

  • The emergence of new, unidentified peaks, particularly during stability studies.

  • Changes in the physical appearance of the sample (e.g., color change).

Potential Causes and Solutions:

This is a classic sign of degradation. The pyridazine ring and the chloro- and carboxylate-substituents are all potentially reactive sites. Based on the chemistry of similar molecules, the degradation could be occurring through several pathways.

Troubleshooting Workflow:

start Assay Loss or New Peaks Observed check_storage 1. Verify Storage Conditions (Cool, Dry, Protected from Light) start->check_storage hydrolysis 2. Investigate Hydrolysis (pH, Moisture Content) check_storage->hydrolysis photodegradation 3. Assess Photostability (Exposure to Light) hydrolysis->photodegradation thermal 4. Evaluate Thermal Stability (Exposure to Heat) photodegradation->thermal oxidation 5. Consider Oxidation (Presence of Oxidizing Agents) thermal->oxidation remediate 6. Implement Corrective Actions (Modify Storage, Formulation, or Analytical Method) oxidation->remediate

Caption: Troubleshooting workflow for assay loss.

Step-by-Step Investigation:

  • Verify Storage Conditions:

    • Rationale: Improper storage is the most common cause of degradation.

    • Action: Ensure the compound is stored in a tightly sealed container, in a cool, dry place, and protected from light. For related compounds like 6-chloropyridazine-3-carboxamide, storage at -20°C is recommended for long-term stability[1].

  • Investigate Hydrolysis:

    • Causality: The carboxylate group can be susceptible to pH changes, and the chloro group on the pyridazine ring may be liable to nucleophilic substitution by water (hydrolysis), especially at non-neutral pH or elevated temperatures. While prodrugs of carboxylic acids are sometimes designed to be stable at acidic pH and hydrolyze at physiological pH, the intrinsic stability of this specific salt needs to be determined[2].

    • Experimental Protocol (Forced Hydrolysis Study):

      • Prepare solutions of this compound in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.

      • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

      • Analyze samples by a stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Expected Outcome: Degradation is often faster under basic conditions, potentially leading to the substitution of the chlorine atom with a hydroxyl group.

  • Assess Photostability:

    • Causality: Pyridazine derivatives can undergo photochemical rearrangement upon exposure to UV light[3]. While a similar compound, 6-chloronicotinic acid, was found to be stable under photolytic conditions alone, photocatalytic degradation was observed[3][4].

    • Experimental Protocol (Forced Photodegradation Study):

      • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

      • Keep a control sample in the dark at the same temperature.

      • Analyze the exposed and control samples by HPLC at a defined time point.

      • Expected Outcome: Look for the appearance of new peaks, which could indicate rearrangement or other photochemical reactions.

  • Evaluate Thermal Stability:

    • Causality: Sodium carboxylates can thermally decompose, often into ketones, at elevated temperatures[5][6]. The thermal degradation of chlorinated compounds can also involve dechlorination[7].

    • Experimental Protocol (Forced Thermal Degradation Study):

      • Store the solid compound at an elevated temperature (e.g., 80°C or higher).

      • Analyze samples at various time points.

      • Expected Outcome: Significant degradation at high temperatures would necessitate controlled storage and processing conditions.

  • Consider Oxidation:

    • Causality: The pyridazine ring could be susceptible to oxidation, especially in the presence of oxidizing agents.

    • Experimental Protocol (Forced Oxidation Study):

      • Prepare a solution of the compound and treat it with an oxidizing agent like hydrogen peroxide (3% H₂O₂).

      • Analyze samples by HPLC over time.

      • Expected Outcome: The appearance of new peaks would indicate oxidative degradation.

Problem 2: Poor Peak Shape or Shifting Retention Times in HPLC

Symptoms:

  • Tailing or fronting of the main peak.

  • Inconsistent retention times between injections.

Potential Causes and Solutions:

Potential Cause Rationale Troubleshooting Action
pH of the Mobile Phase The ionization state of the carboxylate can affect its interaction with the stationary phase.Adjust the pH of the mobile phase. For a C18 column, a pH between 3 and 7 is generally recommended. Buffering the mobile phase is crucial for reproducibility.
Interaction with Metal Ions The carboxylate group can chelate with metal ions in the HPLC system (e.g., from frits or the column itself), leading to peak tailing.Add a chelating agent like EDTA to the mobile phase at a low concentration (e.g., 0.1 mM).
Column Overload Injecting too much sample can lead to poor peak shape.Reduce the injection volume or the concentration of the sample.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What are the likely degradation pathways for this molecule?

A: Based on its structure and data from related compounds, the following degradation pathways are plausible:

  • Hydrolysis: The chlorine atom on the pyridazine ring can be substituted by a hydroxyl group, especially under basic conditions.

  • Decarboxylation: While less common for aromatic carboxylates, this could occur under harsh thermal stress.

  • Photochemical Rearrangement: The pyridazine ring may undergo rearrangement to a pyrazine derivative upon exposure to UV light[3].

  • Dechlorination: The loss of the chlorine atom is a possible thermal and photochemical degradation pathway[7].

A proposed degradation pathway diagram is presented below:

main This compound hydrolysis Hydrolysis (6-hydroxypyridazine-3-carboxylic acid) main->hydrolysis H₂O / OH⁻ photolysis Photolysis (e.g., Pyrazine derivative) main->photolysis UV Light thermal Thermal Degradation (Dechlorination/Decarboxylation products) main->thermal Heat

Caption: Plausible degradation pathways.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A: A stability-indicating method is one that can separate the parent compound from its degradation products. The development and validation of such a method is a key step in stability testing[8][9].

Experimental Workflow for Method Development:

start Start: Need for Stability-Indicating Method forced_degradation 1. Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_screening 2. Screen HPLC Conditions (Column, Mobile Phase, pH, Detector) forced_degradation->hplc_screening optimization 3. Optimize Separation (Gradient, Flow Rate, Temperature) hplc_screening->optimization validation 4. Validate the Method (as per ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) optimization->validation finish End: Validated Stability-Indicating Method validation->finish

Sources

Technical Support Center: Synthesis of 6-Chloropyridazine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-chloropyridazine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. By understanding the reaction mechanisms and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Section 1: Troubleshooting Common Synthesis Issues

This section addresses high-level problems encountered during the synthesis, providing a logical workflow to diagnose and solve them.

Q1: My reaction yield is critically low and HPLC analysis shows multiple unexpected peaks. What is my diagnostic workflow?

Low yield and poor purity are often interconnected. A systematic approach is crucial to identify the root cause. The following workflow can guide your troubleshooting process.

G cluster_0 cluster_1 Step 1: Analyze Starting Materials cluster_2 Step 2: Review Reaction Conditions cluster_3 Step 3: Identify By-products cluster_4 Step 4: Implement Solution A Problem: Low Yield & Poor Purity B Verify Purity of Precursor (e.g., 6-chloro-3-cyanopyridazine) A->B Start Here C Check Reagent Integrity (e.g., Acid/Base concentration, Oxidant activity) B->C D Temperature Control C->D E Reaction Time D->E F Stoichiometry & pH E->F G Acquire Analytical Data (HPLC, LC-MS, NMR) F->G H Compare to Known By-products (See Table 1) G->H I Modify Reaction Conditions (e.g., Increase temp/time, adjust pH) H->I Problem Identified J Improve Work-up/ Purification Protocol I->J

Caption: Troubleshooting workflow for low yield and purity.

Expert Commentary:

  • Precursor Purity: The most common source of error is impure starting material. An impure nitrile precursor will lead to a cascade of impurities that are difficult to remove later. Always verify the purity of your starting material by a suitable method like HPLC or GC before starting the reaction.

  • Reaction Monitoring: Do not rely solely on a predetermined reaction time. Monitor the reaction's progress using TLC or HPLC. For nitrile hydrolysis, the disappearance of the starting material and the intermediate amide are key indicators of completion.[1]

  • pH Control: In aqueous hydrolysis, pH is critical. In acidic hydrolysis, the concentration of the acid must be sufficient to catalyze the reaction effectively without causing degradation. In basic hydrolysis, a strong base is needed, but this can lead to salt formation issues during workup.[2][3]

Q2: The final product is off-white or yellow, not the expected white crystalline solid. What causes this discoloration and how can it be fixed?

Discoloration typically points to the presence of minor, often polymeric or highly conjugated, impurities.

  • Cause 1: Degradation from Excessive Heat: Pyridazine rings can be susceptible to degradation under prolonged heating in strong acidic or basic conditions, leading to colored by-products.

  • Cause 2: Residual Oxidant (Oxidation Route): If synthesizing from 3-chloro-6-methylpyridazine via oxidation, residual oxidizing agents (like manganese species from KMnO4) can impart color if not properly quenched and removed during the workup.[4]

  • Solution: Recrystallization: The most effective method for removing trace colored impurities is recrystallization. A well-chosen solvent system will dissolve the desired product while leaving the insoluble colored impurities behind, or vice-versa. See Protocol 2 for a general recrystallization procedure.

  • Solution: Activated Carbon Treatment: For persistent color, a treatment with activated carbon can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (typically 1-2% w/w), heat briefly, and then filter the hot solution through celite to remove the carbon and the adsorbed impurities.

Section 2: By-product Identification and Mitigation

This section focuses on the specific chemical entities that can appear as impurities in your final product.

Q1: What are the most common by-products in the synthesis of 6-chloropyridazine-3-carboxylic acid, and how are they formed?

The by-product profile depends heavily on the synthetic route chosen. The most prevalent route involves the hydrolysis of 6-chloro-3-cyanopyridazine.

G A 6-Chloro-3-cyanopyridazine (Starting Nitrile) B 6-Chloropyridazine-3-carboxamide (Amide Intermediate) A->B H₂O / H⁺ or OH⁻ (Initial Hydrolysis) B->A Incomplete Reaction C 6-Chloropyridazine-3-carboxylic acid (Desired Product) B->C H₂O / H⁺ or OH⁻ (Complete Hydrolysis) C->B Incomplete Reaction

Sources

Technical Support Center: Regioselective Functionalization of Pyridazine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for pyridazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective functionalization of the pyridazine core. The pyridazine motif is of increasing importance in pharmaceutical and agrochemical development, but its unique electronic nature presents significant synthetic challenges.[1][2][3] This document provides in-depth, experience-based answers to common problems, moving beyond simple protocols to explain the underlying principles that govern success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and inherent challenges of the pyridazine ring system.

Q1: Why is achieving high regioselectivity in pyridazine functionalization so difficult?

A1: The difficulty stems from a combination of electronic and coordination effects unique to the pyridazine ring:

  • Inherent Electron Deficiency: The two adjacent, electron-withdrawing nitrogen atoms make the entire aromatic ring electron-poor.[4] This deactivates the ring towards classical electrophilic aromatic substitution but makes it susceptible to nucleophilic attack.

  • Positional Ambiguity: Unlike pyridine, where the positions relative to the single nitrogen have distinct and predictable reactivity, the two adjacent nitrogens in pyridazine create a more nuanced electronic landscape. The C4 and C5 positions are generally the most electron-deficient in the unsubstituted ring, making them primary targets for nucleophiles.[5]

  • Catalyst Coordination: The lone pair electrons on both nitrogen atoms can act as ligands, coordinating to transition metal catalysts (e.g., Palladium).[4] This can lead to catalyst inhibition, altered reactivity, or the promotion of undesired side reactions, complicating cross-coupling strategies.

Q2: For an unsubstituted pyridazine, which positions are most reactive towards different classes of reagents?

A2: The reactivity of the C-H bonds on the parent pyridazine ring is highly dependent on the reaction mechanism:

  • Nucleophilic Attack (e.g., Organometallics, Amines): The C4 and C5 positions are the most electrophilic and are preferentially attacked by strong nucleophiles. Attack at C3 or C6 is less common.[5]

  • Deprotonation (Metalation): The most acidic protons are at the C3 and C6 positions due to their proximity to the electronegative nitrogen atoms. Therefore, directed metalation typically occurs at these sites, provided a directing group is not present to override this preference.

  • Radical Attack: Regioselectivity in radical reactions is less predictable and can be influenced by the nature of the radical species and reaction conditions, often leading to mixtures of isomers.

Q3: How do pre-existing substituents on the pyridazine ring direct the position of a new functional group?

A3: Substituents play a critical role in dictating the regiochemical outcome by modifying the electronic and steric properties of the ring.

  • Electron-Donating Groups (EDGs) like methoxy (-OMe) or amino (-NH₂) activate the ring towards electrophilic attack (a less common reaction type) and can direct incoming groups. More importantly, in the context of C-H metalation, they can act as powerful ortho-directing groups.

  • Electron-Withdrawing Groups (EWGs) such as chloro (-Cl) or ester (-CO₂Et) further deactivate the ring towards electrophiles but can activate specific positions for nucleophilic aromatic substitution (SNAr). For example, a halogen at C3 can be displaced by a nucleophile.

  • Steric Hindrance: Bulky substituents, particularly at the C3 and C6 positions, can sterically block access to those sites, forcing reactions to occur at the more accessible C4 or C5 positions.[1][2][3]

Q4: What is a Directed Metalation Group (DMG), and how do I select an effective one for pyridazine?

A4: A Directed Metalation Group is a substituent that contains a heteroatom capable of coordinating to an organolithium or other metalating base. This coordination brings the base into close proximity to an adjacent C-H bond, facilitating its deprotonation with high regioselectivity. This is one of the most powerful strategies for overcoming the inherent reactivity patterns of the ring.[5][6]

Choosing a DMG depends on the desired position and the subsequent chemistry. The relative directing power of common groups has been studied, providing a basis for rational selection.[5]

Directing Group (DMG)Typical Position DirectedRelative Directing PowerNotes
-CONH(t-Bu)ortho to DMGStrongExcellent for directing lithiation to C5 from a C4-substituent.[5]
-NH(Piv)ortho to DMGStrongEffective for directing to C4 from a C3-substituent.[5]
-OMeortho to DMGModerateCommon and synthetically versatile.
-Clortho to DMGModerateCan also serve as a leaving group for subsequent cross-coupling.
-SO₂(t-Bu)ortho to DMGVery StrongPowerful directing group, but removal can be challenging.
Section 2: Troubleshooting Guides for Common Reactions

This section provides a structured approach to diagnosing and solving common experimental problems.

2.1 Directed ortho-Metalation (Lithiation/Zincation)

This technique is powerful but highly sensitive to reaction conditions.

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Low or no metalation; recovery of starting material. 1. Insufficient Basicity: The chosen base (e.g., LDA, n-BuLi) may not be strong enough to deprotonate the target C-H bond, which is influenced by other substituents. 2. Steric Hindrance: The DMG or another substituent is sterically blocking the target C-H bond. 3. Incorrect Temperature: The reaction may be too cold, preventing deprotonation, or too warm, causing base decomposition.1. Switch to a stronger or more suitable base. Use a hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to improve selectivity and reactivity.[5] For challenging substrates, consider bimetallic bases like TMPZnCl·LiCl, which can offer unique reactivity and regioselectivity.[7][8] 2. Use a less sterically demanding base or reconsider the synthetic route if hindrance is unavoidable. 3. Optimize the temperature. Perform a temperature screen, typically from -78 °C to -40 °C. Ensure accurate temperature monitoring.
Poor regioselectivity; mixture of isomers. 1. Competing Directing Groups: If multiple DMGs are present, a mixture will form based on their relative directing power.[5] 2. Thermodynamic vs. Kinetic Control: The initially formed (kinetic) lithiated species may isomerize to a more stable (thermodynamic) product if the temperature is too high or the reaction time is too long. 3. Lewis Acid Effects: The choice of Lewis acid can influence regioselectivity by coordinating to specific nitrogen atoms.[9]1. Exploit the DMG hierarchy. If two different DMGs are present (e.g., -Cl and -OMe), the stronger director will dominate. You can use this to your advantage. Highly hindered bases can also shift selectivity.[5] 2. Maintain strict kinetic conditions. Keep the temperature low (≤ -70 °C) and quench the reaction with the electrophile as soon as metalation is complete. 3. Use Lewis acids strategically. Boron-based Lewis acids can be used to direct metalation to either the C3 (ortho) or C4 (meta) position, depending on the acid used.[9]
Decomposition upon quenching. 1. Unstable Intermediate: The lithiated or zincated pyridazine is thermally unstable and decomposes before the electrophile can react. 2. Reaction with Solvent: The organometallic intermediate may be reacting with the solvent (e.g., deprotonating THF).1. Perform a transmetalation. After initial lithiation at low temperature, transmetalate to a more stable organometallic species (e.g., using ZnCl₂ or CuCN) before warming or adding the electrophile. 2. Change the solvent. Consider less reactive solvents like diethyl ether or toluene, although solubility may become an issue.
2.2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

This is a workhorse reaction for functionalizing halopyridazines, but it is prone to specific side reactions.

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Significant homo-coupling of boronic acid/ester. 1. Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of boronic acids.[10] 2. Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has more time to react with another molecule of boronic acid.1. Thoroughly degas all solvents and the reaction mixture. Use a robust inert gas atmosphere (Argon is preferred over Nitrogen). 2. Optimize the base and solvent. A stronger, more soluble base (e.g., Cs₂CO₃, K₃PO₄) can accelerate the formation of the active boronate species, facilitating transmetalation. Ensure the solvent system (e.g., Dioxane/H₂O) is appropriate.
Formation of dehalogenated by-product. 1. Protonolysis: The organopalladium intermediate is quenched by a proton source (e.g., water, alcohol) before reductive elimination. 2. Reductive Dehalogenation: The Pd(0) catalyst can directly reduce the C-X bond, especially with more reactive iodopyridazines.[10]1. Use anhydrous conditions and a non-protic base. If possible, switch to anhydrous bases like K₃PO₄ or CsF. Ensure all reagents and solvents are scrupulously dried. 2. Lower the reaction temperature and use a milder base. This slows down the rate of competing side reactions.[10] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) which can accelerate the desired catalytic cycle.
Low or no product yield; catalyst deactivation. 1. Catalyst Inhibition: The pyridazine nitrogen atoms are coordinating to the palladium center, preventing it from participating in the catalytic cycle.[4] 2. Slow Oxidative Addition: The C-X bond may be particularly strong or sterically hindered, making the initial oxidative addition step difficult.1. Use bulky ligands. Ligands like SPhos or XPhos are bulky enough to discourage coordination of the pyridazine nitrogen to the palladium center while still promoting the desired catalytic steps. 2. Choose a more reactive coupling partner. If using a chloropyridazine, consider converting it to the corresponding bromo- or iodopyridazine to facilitate oxidative addition. Alternatively, use a more active palladium pre-catalyst.
Section 3: Key Experimental Protocols

These protocols provide a validated starting point for common transformations. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: Regioselective ortho-Lithiation and Quench of 3-Chloropyridazine

This protocol demonstrates a directed metalation using a hindered base to achieve C4 functionalization.

Materials:

  • 3-chloropyridazine

  • Anhydrous Tetrahydrofuran (THF)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Electrophile (e.g., benzaldehyde, freshly distilled)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Base Preparation: To a flame-dried, three-neck flask under Argon, add anhydrous THF and cool to 0 °C. Add 2,2,6,6-tetramethylpiperidine (1.1 equiv). Slowly add n-BuLi (1.05 equiv) dropwise. Stir at 0 °C for 30 minutes to pre-form the LiTMP base.

  • Metalation: Cool the LiTMP solution to -78 °C (acetone/dry ice bath). Add a solution of 3-chloropyridazine (1.0 equiv) in anhydrous THF dropwise over 15 minutes. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor by quenching small aliquots and analyzing by TLC or LC-MS to determine the extent of metalation.

  • Quench: Slowly add the electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise at -78 °C.

  • Warm-up & Work-up: Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality & Justification: The use of the hindered base LiTMP is crucial. It is sterically demanding, which favors deprotonation at the kinetically accessible C4 position directed by the C3-chloro group, while minimizing nucleophilic attack on the ring. Pre-forming the base at 0 °C ensures its complete generation before the substrate is introduced at low temperature to ensure kinetic control.

Section 4: Visual Guides & Workflows
Diagram 1: Strategy Selection for Pyridazine C-H Functionalization

This decision tree helps in selecting an appropriate strategy based on the desired substitution pattern.

G start Target Position? pos_c3_c6 C3 or C6? start->pos_c3_c6 pos_c4_c5 C4 or C5? start->pos_c4_c5 dmg_check_36 DMG at C4/C5? pos_c3_c6->dmg_check_36 dmg_check_45 DMG at C3/C6? pos_c4_c5->dmg_check_45 no_dmg_36 No DMG dmg_check_36->no_dmg_36 No yes_dmg_36 Yes dmg_check_36->yes_dmg_36  Yes strategy_inherent_metal Metalation at most acidic C-H (C3/C6) no_dmg_36->strategy_inherent_metal strategy_direct_metal_36 Directed ortho-Metalation yes_dmg_36->strategy_direct_metal_36 no_dmg_45 No dmg_check_45->no_dmg_45 No yes_dmg_45 Yes dmg_check_45->yes_dmg_45  Yes strategy_snar_nuc S(N)Ar on Halo-pyridazine or Nucleophilic C-H Functionalization no_dmg_45->strategy_snar_nuc strategy_direct_metal_45 Directed ortho-Metalation yes_dmg_45->strategy_direct_metal_45

Caption: Decision tree for choosing a pyridazine functionalization method.

Diagram 2: Troubleshooting a Suzuki-Miyaura Cross-Coupling Reaction

This workflow provides a logical sequence of steps to diagnose a failing or low-yielding reaction.

G start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality - Fresh Catalyst/Ligand? - Dry Solvents? - Boronic Acid Quality? start->check_reagents check_conditions 2. Analyze Reaction Conditions - Temperature too low? - Insufficient degassing? check_reagents->check_conditions side_products 3. Analyze By-products check_conditions->side_products homocoupling Homo-coupling Observed? side_products->homocoupling Yes dehalogenation Dehalogenation Observed? side_products->dehalogenation Yes no_side_products Only Starting Material? side_products->no_side_products No solve_homo Solution: - Improve degassing - Use bulkier ligand - Lower temperature homocoupling->solve_homo solve_dehalo Solution: - Use milder/anhydrous base - Shorten reaction time - Lower temperature dehalogenation->solve_dehalo solve_no_rxn solve_no_rxn no_side_products->solve_no_rxn

Caption: Troubleshooting logic for Suzuki-Miyaura reactions on pyridazines.

References
  • Rayner, P. J., Burns, M. J., Fear, E. J., & Duckett, S. B. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(11), 1187–1198. [Link]

  • Beilstein Journals. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Rayner, P. J., Burns, M. J., Fear, E. J., & Duckett, S. B. (2021). Steric and electronic effects on the 1 H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. PubMed. [Link]

  • Rayner, P. J., Burns, M., Fear, E., & Duckett, S. B. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Balkenhohl, M., et al. (2019). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition, 58(27), 9244-9247. [Link]

  • ResearchGate. (n.d.). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. ResearchGate. [Link]

  • Powers, D. C., et al. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Organic Letters, 24(10), 1907–1912. [Link]

  • The Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(3), 787-802. [Link]

  • ResearchGate. (n.d.). Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and Quinoxaline. ResearchGate. [Link]

  • Boyd, M. J., et al. (2020). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. Organic Letters, 22(15), 5915–5920. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. [Link]

  • Balkenhohl, M., et al. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine. Angewandte Chemie International Edition, 58(27), 9244-9247. [Link]

  • ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Indo Global Journal of Pharmaceutical Sciences, 4(3), 205-213. [Link]

Sources

Technical Support Center: Scaling Up Pyridazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the common challenges encountered when scaling up pyridazine reactions from the bench to pilot or production scale. My approach is to not just provide steps, but to explain the underlying principles to empower you to make informed decisions in your process development.

Frequently Asked Questions (FAQs)

Reaction Kinetics and Optimization

Question: My pyridazine reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I troubleshoot this?

Answer: A drop in yield upon scale-up is a common issue and can stem from several factors that are often negligible at the lab scale. A systematic approach is the most effective way to diagnose and solve the problem.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] What works in a 100 mL flask may not be optimal in a 50 L reactor due to differences in heat and mass transfer.

    • Causality: The surface-area-to-volume ratio decreases as the scale increases, making it harder to maintain a consistent temperature throughout the reaction mixture.[2] This can lead to localized hot spots or cold spots, promoting side reactions or slowing down the desired transformation.

    • Solution:

      • Re-optimize Temperature: Conduct a new series of small-scale experiments to determine the optimal temperature range for the scaled-up reaction.

      • Controlled Reagent Addition: For exothermic reactions, consider a controlled, slow addition of one of the reactants to manage the heat generated.[3]

      • Process Analytical Technology (PAT): Employ in-line monitoring tools like FTIR or Raman spectroscopy to track the concentration of reactants and products in real-time, allowing for precise determination of the reaction endpoint.[4][5][6][7]

  • Inefficient Mixing: Inadequate mixing can lead to poor reaction rates and lower yields, especially in heterogeneous reactions.[1][8]

    • Causality: As the reactor volume increases, achieving uniform mixing becomes more challenging. This can result in localized areas of high reactant concentration and others where the reactants are starved, leading to incomplete conversion and the formation of byproducts.[8]

    • Solution:

      • Select Appropriate Agitation: The type of impeller and the stirring speed should be chosen based on the viscosity and density of your reaction mixture.

      • Computational Fluid Dynamics (CFD): For complex mixing challenges, CFD modeling can simulate the fluid dynamics within your reactor and help optimize agitator design and speed.

  • Impurity Profile: Impurities in starting materials or solvents can have a more pronounced negative effect at a larger scale.[1]

    • Causality: The total amount of an impurity increases with scale, even if its percentage remains the same. This can lead to the formation of new byproducts that were not observed at the lab scale.

    • Solution:

      • Reagent and Solvent Purity: Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[1] It's good practice to re-analyze the purity of your starting materials before a large-scale run.

Thermal Management and Safety

Question: I am concerned about the exothermic nature of my pyridazine synthesis. How can I ensure proper thermal management and prevent a runaway reaction?

Answer: Thermal safety is a critical consideration during scale-up. Many reactions for preparing pyridazines are exothermic, and the risk of a thermal runaway increases significantly with scale.[3][9]

  • Understanding the Exotherm:

    • Causality: The heat generated by a reaction is proportional to the volume, while the heat removed is proportional to the surface area of the reactor. As the scale increases, the volume increases at a much faster rate than the surface area, making heat dissipation less efficient.[2]

    • Solution:

      • Reaction Calorimetry: Perform reaction calorimetry (e.g., using a RC1 calorimeter) to quantify the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is essential for a proper risk assessment.

      • Controlled Addition: As mentioned before, slow, controlled addition of a limiting reagent is a primary method for controlling the rate of heat generation.

      • Jacketed Reactors: Utilize jacketed reactors with a reliable cooling system to actively remove heat from the reaction.[3]

  • Safety with Hazardous Reagents:

    • Hydrazine: Hydrazine and its derivatives are common reagents in pyridazine synthesis but are toxic and can decompose violently, especially in the presence of metal catalysts.[10]

    • Azides: Some pyridazine syntheses involve azido intermediates, which can be explosive.[11][12] There are documented cases of spontaneous detonation of azidotetrazolo[1,5-b]pyridazine.[11][12]

    • Solution:

      • Risk Assessment: Conduct a thorough risk assessment for all reagents and intermediates.

      • Alternative Reagents: If possible, explore alternative, safer synthetic routes that avoid highly hazardous reagents. For instance, an in-situ hydrolysis of an azide intermediate can convert it to a more stable compound.[11][12]

      • Personal Protective Equipment (PPE) and Engineering Controls: Always use appropriate PPE and conduct reactions with potentially explosive compounds behind a blast shield.

Work-up and Purification

Question: My pyridazine product is difficult to purify at a large scale. Column chromatography is not a viable option. What are my alternatives?

Answer: Purification is a major bottleneck in scaling up. While column chromatography is a powerful tool in the lab, it is often impractical and expensive at an industrial scale.[2] The basic nature of the pyridazine ring can also lead to challenges with silica gel, such as streaking and decomposition.[13][14]

  • Crystallization:

    • Causality: Crystallization is a highly effective and scalable purification technique that relies on the differential solubility of the product and impurities in a given solvent system.

    • Solution:

      • Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find a system where your product has high solubility at an elevated temperature and low solubility at room temperature or below, while impurities remain in solution.

      • Control Cooling Rate: Slow, controlled cooling often leads to the formation of larger, purer crystals. Seeding the solution with a small amount of pure product can help initiate crystallization.

      • Troubleshooting "Oiling Out": If your compound "oils out" instead of crystallizing, it may be due to supersaturation or cooling too quickly. Try adding a small amount of hot solvent to dissolve the oil and then cool it down slowly.[13]

  • Extraction:

    • Causality: Liquid-liquid extraction is a scalable method for separating compounds based on their differential solubility in two immiscible liquid phases.

    • Solution:

      • pH Adjustment: The basicity of the pyridazine ring can be exploited. By adjusting the pH of the aqueous phase, you can often selectively extract your product into an organic solvent, leaving acidic or neutral impurities behind.

      • Emulsion Prevention: Emulsions can form during extractions, especially with vigorous shaking. Gentle inversion of the separatory funnel can help prevent this.[13]

  • Distillation:

    • Causality: For thermally stable, volatile pyridazine derivatives, distillation can be an effective purification method.

    • Solution:

      • Vacuum Distillation: To avoid thermal decomposition of sensitive compounds, perform the distillation under reduced pressure to lower the boiling point.

Troubleshooting Workflow

Here is a logical workflow to follow when you encounter issues during the scale-up of a pyridazine reaction.

TroubleshootingWorkflow Start Low Yield or Impurity Issue During Scale-Up CheckKinetics Review Reaction Kinetics and Stoichiometry Start->CheckKinetics CheckThermal Analyze Thermal Profile (Calorimetry) Start->CheckThermal CheckMixing Evaluate Mixing Efficiency Start->CheckMixing CheckPurity Verify Starting Material Purity Start->CheckPurity OptimizeTemp Re-optimize Temperature and Addition Rate CheckKinetics->OptimizeTemp ImproveCooling Enhance Reactor Cooling Capacity CheckThermal->ImproveCooling ModifyAgitation Adjust Agitator Type and Speed CheckMixing->ModifyAgitation PurifyReagents Purify/Source Higher Grade Reagents CheckPurity->PurifyReagents PAT Implement PAT for Real-Time Monitoring OptimizeTemp->PAT For precise control OptimizeWorkup Optimize Work-up and Purification (Crystallization) OptimizeTemp->OptimizeWorkup PAT->OptimizeWorkup ImproveCooling->OptimizeTemp ImproveCooling->OptimizeWorkup ModifyAgitation->OptimizeWorkup PurifyReagents->OptimizeWorkup End Successful Scale-Up OptimizeWorkup->End

Caption: A decision tree for troubleshooting common scale-up issues.

Experimental Protocols

Protocol 1: Controlled Addition for an Exothermic Pyridazine Synthesis

This protocol outlines a general procedure for the controlled addition of a reagent to manage an exothermic reaction at scale.

  • Reactor Setup:

    • Set up a jacketed reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel (or a pump for larger scales).

    • Ensure the reactor's cooling system is operational and set to a temperature that will allow for efficient heat removal.

  • Initial Charge:

    • Charge the reactor with the solvent and one of the reactants.

    • Begin agitation and bring the reactor contents to the desired initial temperature.

  • Controlled Addition:

    • Charge the second reactant to the addition funnel or the feed vessel for the pump.

    • Begin adding the second reactant at a slow, controlled rate.

    • Monitor the internal temperature of the reactor closely. The addition rate should be adjusted to maintain the temperature within the desired range.

    • For highly exothermic reactions, the addition may need to be paused periodically to allow the cooling system to catch up.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction mixture at the set temperature.

    • Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS, or in-line PAT).[1]

  • Work-up:

    • Once the reaction is complete, proceed with the planned work-up and purification procedure.

Data Presentation

ParameterLab Scale (100 mL)Pilot Scale (50 L)Key Consideration for Scale-Up
Surface Area/Volume HighLowHeat transfer is less efficient at a larger scale.
Mixing Time Short (seconds)Longer (minutes)May require more powerful agitation to ensure homogeneity.
Temperature Gradient MinimalCan be significantRisk of localized hot or cold spots.
Typical Purification ChromatographyCrystallization/DistillationScalability of the purification method is crucial.[2]
Safety Lower riskHigher riskA thorough safety review is mandatory.[9][15]

Caption: Comparison of key parameters between lab and pilot scale.

Visualization of Key Relationships

Caption: The relationship between increasing scale and potential challenges.

References

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem.
  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2025).
  • Al-Mousawi, S. M., Moustafa, M. S., Abdelhamid, I. A., & Elnagdi, M. H. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3513.
  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. (2023). ACS Chemical Health & Safety.
  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. (2023).
  • Benchchem. Application Notes and Protocols for the Scaled-Up Synthesis of N-pyridazin-4-ylnitramide.
  • Safety Issues with Pyridine Ring Construction. Wordpress.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • Benchchem.
  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. (2023).
  • Benchchem.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
  • Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies. (2025).
  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing).
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Emerging Investigator Series – RSC Advances Blog. (2025). RSC Blogs.
  • Product Class 8: Pyridazines.
  • A novel and convenient protocol for synthesis of pyridazines. (2005). PubMed.
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing.
  • What are issues/things to consider when scaling up reactions
  • Scott, P.
  • Process Analytical Technology: tools and applications in pharmaceutical manufacturing. (2025).
  • Micrograms to Kilos: The Challenges of Scaling. (2007). Drug Discovery and Development.
  • New Pyridazine-Fluorine Derivatives: Synthesis, Chemistry and Biological Activity. Part II. (2013).
  • Pyridazine and its deriv
  • Process Analytical Technology - P
  • Mixing and Mass Transfer in Industrial Bioreactors. (2019).
  • Troubleshooting Thin Layer Chrom
  • Why are some reactions difficult to scale up?. (2019). Reddit.
  • Right First Time in (Fine-Chemical) Process Scale-up. (2013).
  • Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. (2026).
  • Bulk Mixing in a Milligram-Scale Solid Phase Batch Reactor. (2025).
  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing.

Sources

Validation & Comparative

A Comparative Analysis of Pyridazine-Based PARP-1 Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a clinically validated and highly promising strategy.[1][2] This is particularly effective in tumors harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1] While several PARP inhibitors have reached the market, the quest for novel scaffolds with improved potency, selectivity, and pharmacokinetic properties is a continuous endeavor in medicinal chemistry. Among the various heterocyclic systems explored, the pyridazine moiety has garnered significant attention as a "privileged structure" in drug discovery.[3] This guide provides a comprehensive comparative analysis of emerging pyridazine-based PARP-1 inhibitors, offering experimental data and methodological insights for researchers and drug development professionals.

The Rationale for Targeting PARP-1 and the Rise of Pyridazine Scaffolds

PARP-1 is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[2] Inhibition of PARP-1's catalytic activity leads to the accumulation of unrepaired SSBs, which during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR pathways (e.g., due to BRCA mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death.[1]

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers several advantages in the design of PARP-1 inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the nicotinamide moiety of the natural substrate NAD+ with the PARP-1 active site.[4] Furthermore, the pyridazine scaffold can serve as a bioisostere for other aromatic systems found in established PARP inhibitors, such as the phthalazinone core of Olaparib.[5][6] This bioisosteric replacement can modulate the physicochemical properties of the molecule, potentially improving solubility, metabolic stability, and cell permeability.

Visualizing the PARP-1 Signaling Pathway

The following diagram illustrates the central role of PARP-1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters PAR Poly(ADP-ribose) Chain PARP1->PAR synthesizes NAD NAD+ NAD->PAR substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair Repair_Proteins->BER Cell_Survival Cell Survival BER->Cell_Survival DSB Double-Strand Break Replication_Fork->DSB HR_Proficient Homologous Recombination Proficient Cell DSB->HR_Proficient repaired by HR HR_Deficient Homologous Recombination Deficient Cell (e.g., BRCA mutant) DSB->HR_Deficient unrepaired HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death PARP_Inhibitor Pyridazine-based PARP-1 Inhibitor PARP_Inhibitor->PARP1 inhibits

Caption: The PARP-1 signaling pathway in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination deficient cells.

Comparative Analysis of Pyridazine-Based PARP-1 Inhibitors

Several research groups have reported the design and synthesis of novel pyridazine-containing PARP-1 inhibitors with potent enzymatic and cellular activities. Below is a comparative summary of selected examples, with Olaparib included as a benchmark.

Compound IDScaffoldPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-2/PARP-1)Cell LineCellular Activity (IC50/CC50, nM)Reference
Olaparib Phthalazinone1 - 5~1~1MDA-MB-436 (BRCA1 mutant)11.62 (µM)[7]
Compound 8a Pyridopyridazinone36Not ReportedNot ReportedNot ReportedNot Reported[5][6]
Compound 15a Pyrrolo[1,2-b]pyridazineNot ReportedNot Reported~29-fold (PARP-1 selective)Not ReportedNot Reported[8]
Compound 15b Pyrrolo[1,2-b]pyridazineNot ReportedNot Reported~5-fold (PARP-1 selective)V-C8 (BRCA2 deficient)340[8]
MDA-MB-436 (BRCA1 deficient)106[8]
Compound 1a Pyridazino[3,4,5-de]quinazolin-3(2H)-one91.4Not ReportedNot ReportedPC12 (H2O2 injured)Neuroprotective[9]
Compound 1b Pyridazino[3,4,5-de]quinazolin-3(2H)-one244Not ReportedNot ReportedPC12 (H2O2 injured)Neuroprotective[9]
Compound S2 Pyrimidine-dione derivative4.06Not ReportedNot ReportedMCF-72.65 (µM)[7]
Compound S7 Pyrimidine-dione derivative3.61Not ReportedNot ReportedMCF-71.28 (µM)[7]

Key Insights from the Comparative Data:

  • Potency: Several novel pyridazine-based scaffolds demonstrate potent PARP-1 inhibition, with IC50 values in the nanomolar range, comparable to the established inhibitor Olaparib.[5][6][7] For instance, pyridopyridazinone compound 8a has an IC50 of 36 nM, which is very close to that of Olaparib (IC50 = 34 nM).[5][6]

  • Selectivity: The pyrrolo[1,2-b]pyridazine series shows promising selectivity for PARP-1 over PARP-2, with compound 15a exhibiting a 29-fold selectivity.[8] This is a desirable feature as PARP-2 inhibition has been linked to some of the hematological toxicities observed with dual PARP-1/2 inhibitors.

  • Cellular Activity: Compound 15b from the pyrrolo[1,2-b]pyridazine series demonstrates potent anti-proliferative activity in BRCA-deficient cell lines, with CC50 values of 340 nM in V-C8 (BRCA2 deficient) and 106 nM in MDA-MB-436 (BRCA1 deficient) cells.[8] This highlights the potential of this scaffold for developing effective therapies for BRCA-mutated cancers.

  • Scaffold Diversity: The data showcases a variety of pyridazine-containing scaffolds being explored, including pyridopyridazinones, pyrrolo[1,2-b]pyridazines, and pyridazino[3,4,5-de]quinazolin-3(2H)-ones, each with distinct properties and potential for further optimization.[5][8][9]

Experimental Protocols for Characterization of PARP-1 Inhibitors

The following are detailed, step-by-step methodologies for key experiments used to characterize PARP-1 inhibitors.

PARP-1 Enzymatic Assay (ELISA-based)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified PARP-1.

Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins immobilized on a microplate. The amount of incorporated biotinylated PAR is then detected using a streptavidin-peroxidase conjugate and a chemiluminescent substrate.

Step-by-Step Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. Include a positive control (e.g., Olaparib) and a negative control (vehicle, e.g., DMSO).

  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant human PARP-1 enzyme, activated DNA (e.g., sonicated salmon sperm DNA), and biotinylated NAD+ in the reaction buffer.

  • Initiation of Reaction: Add the test compounds and the reaction mixture to the histone-coated wells.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP-1 reaction to proceed.

  • Washing: Wash the plate five times with wash buffer to remove unreacted components.

  • Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Substrate Addition: After a final wash, add a chemiluminescent HRP substrate to each well.

  • Signal Measurement: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARP Activity Assay (Immunofluorescence)

This assay visualizes the inhibition of PARP activity within cells.

Principle: Cells are treated with a DNA damaging agent to induce PARP-1 activation and PAR formation. The level of PAR is then detected by immunofluorescence using an anti-PAR antibody.

Step-by-Step Protocol:

  • Cell Culture: Seed cells (e.g., a cancer cell line of interest) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

  • Induction of DNA Damage: Expose the cells to a DNA damaging agent (e.g., H2O2 or methyl methanesulfonate) for a short period (e.g., 10-15 minutes) to activate PARP-1.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA). Incubate the cells with a primary antibody against PAR, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity of the PAR signal in the nucleus of multiple cells for each treatment condition.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic or cytostatic effect of the PARP inhibitor on cancer cells.

Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-proficient and BRCA-deficient cell lines for comparison) into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 or IC50 value by plotting the data on a dose-response curve.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the discovery and characterization of novel PARP-1 inhibitors.

PARP_Inhibitor_Workflow cluster_0 Discovery Phase cluster_1 In Vitro Evaluation cluster_2 Cellular Characterization cluster_3 Lead Optimization Design Rational Design of Pyridazine Scaffolds Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Enzymatic_Assay PARP-1 Enzymatic Assay (IC50) Purification->Enzymatic_Assay Selectivity_Assay PARP Family Selectivity Profiling Enzymatic_Assay->Selectivity_Assay Cellular_PARP_Assay Cellular PARP Activity Assay Selectivity_Assay->Cellular_PARP_Assay Cell_Viability_Assay Cell Viability/Cytotoxicity Assay Cellular_PARP_Assay->Cell_Viability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Viability_Assay->SAR_Analysis ADME_Tox ADME/Toxicity Profiling SAR_Analysis->ADME_Tox ADME_Tox->Design Iterative Optimization

Caption: A generalized workflow for the discovery, characterization, and optimization of novel PARP-1 inhibitors.

Conclusion and Future Directions

The exploration of pyridazine-based scaffolds has yielded a new generation of potent and selective PARP-1 inhibitors with significant therapeutic potential. The data presented in this guide highlights the promise of these compounds, particularly in the context of cancers with underlying DNA repair deficiencies. The pyridopyridazinone and pyrrolo[1,2-b]pyridazine series, for example, offer exciting starting points for further lead optimization.

Future research in this area should focus on comprehensive selectivity profiling against the entire PARP family to better predict potential off-target effects. In addition, more extensive evaluation in a broader range of cancer cell lines and in vivo tumor models is necessary to validate the preclinical efficacy of these novel inhibitors. The detailed experimental protocols provided herein offer a robust framework for such investigations, enabling researchers to rigorously assess the performance of new chemical entities and contribute to the development of next-generation PARP-targeted cancer therapies.

References

  • Elmasry, G. F., Aly, E. E., Awadallah, F. M., & El-Moghazy, S. M. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic chemistry, 88, 102949. [Link]

  • Request PDF. (n.d.). Pyridazine Based Compounds with PARP-1 Inhibitory Activity. ResearchGate. [Link]

  • Li, R., Wang, Y., Zhang, Y., Li, J., & Li, R. (2015). Design, synthesis and biological evaluation of pyridazino[3,4,5-de]quinazolin-3(2H)-one as a new class of PARP-1 inhibitors. Bioorganic & medicinal chemistry letters, 25(11), 2340–2344. [Link]

  • Request PDF. (n.d.). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. [Link]

  • Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC medicinal chemistry, 15(3), 981–997. [Link]

  • Yang, C., Miao, Z., Li, J., Chen, Y., & Ding, J. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & medicinal chemistry letters, 31, 127710. [Link]

  • Nagy, Z. B., Székely, E., & Nagy, K. (2023). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in immunology, 14, 1184920. [Link]

  • Wang, Y., Zhang, Y., & Li, R. (2025). Clinical Application of PARP1 Inhibitors and Challenges in Cancer Therapy. Current cancer drug targets. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Chloropyridazine-3-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridazine scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1][2] Among its derivatives, the 6-chloropyridazine-3-carboxylate core has emerged as a particularly promising starting point for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of 6-chloropyridazine-3-carboxylate analogs, delving into their structure-activity relationships (SAR) as anticancer agents and enzyme inhibitors. By presenting supporting experimental data and elucidating the causal relationships behind experimental choices, this document serves as a critical resource for researchers engaged in the discovery and optimization of pyridazine-based drug candidates.

The 6-Chloropyridazine-3-Carboxylate Scaffold: A Privileged Core

The 6-chloropyridazine-3-carboxylate moiety offers a unique combination of chemical features that make it an attractive scaffold for drug design. The chlorine atom at the 6-position provides a handle for further chemical modification through nucleophilic substitution reactions, allowing for the introduction of diverse functionalities to probe interactions with biological targets. The carboxylate group at the 3-position, or its amide derivatives, can participate in crucial hydrogen bonding interactions within enzyme active sites or receptor binding pockets. The pyridazine ring itself, an aromatic heterocycle, contributes to the overall shape and electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

Comparative Analysis of Biological Activity: A Tale of Two Targets

The versatility of the 6-chloropyridazine-3-carboxylate scaffold is evident in its ability to be tailored to inhibit distinct classes of biological targets. Here, we compare the SAR of two distinct series of analogs: one designed as anticancer agents and another as selective monoamine oxidase B (MAO-B) inhibitors.

Anticancer Activity of Chloropyridazine Hybrids

A recent study explored a series of hybrids combining the 4-chloropyridazinoxyphenyl scaffold with various substituted chalcones and other moieties to induce apoptosis in cancer cells.[3] The anticancer activity was evaluated across a panel of cancer cell lines, with the growth inhibition percentage serving as a key metric for comparison.

Table 1: Comparative Anticancer Activity of 6-Chloropyridazine-3-Carboxylate Analogs [3]

Compound IDR Group (Substitution on Chalcone Moiety)Cancer Cell Line (FaDu) Growth Inhibition %
3c 4-Chloro89.6
3e 3-Acetamido92.1
4b 4-Methoxy (benzyloxyphenylethan-1-one hybrid)78.3

Key SAR Insights for Anticancer Activity:

  • Impact of Electron-Withdrawing and Donating Groups: The data suggests that substitution on the chalcone phenyl ring significantly influences anticancer potency. The presence of a chloro group at the 4-position (compound 3c ) and an acetamido group at the 3-position (compound 3e ) resulted in high growth inhibition.[3] This indicates that both electron-withdrawing and hydrogen-bond donating/accepting groups can be favorable for activity.

  • Scaffold Hybridization: The comparison between the chalcone hybrids (e.g., 3c , 3e ) and the benzyloxyphenylethan-1-one hybrid (4b ) reveals that the nature of the linker and the appended moiety are critical determinants of activity. The chalcone-based hybrids demonstrated superior growth inhibitory effects in the reported study.[3]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The evaluation of the anticancer potential of these derivatives typically involves the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[4]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., FaDu) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 6-chloropyridazine-3-carboxylate analogs.

  • Incubation: The plates are incubated for a period of 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well and incubated for a further 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated by comparing the absorbance of treated cells to that of untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Visualization of the SAR Workflow for Anticancer Analogs

SAR_Workflow_Anticancer cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis A 6-Chloropyridazine- 3-carboxylate Core B Hybridization with Chalcone/Other Moieties A->B C In Vitro Anticancer Screening (MTT Assay) B->C D Determination of Growth Inhibition % C->D E Identify Key Structural Features D->E F Optimize for Potency and Selectivity E->F

Caption: Workflow for SAR studies of anticancer 6-chloropyridazine analogs.

Selective MAO-B Inhibition by Pyridazinone Derivatives

In a different therapeutic context, pyridazinone derivatives based on the 6-chloro-substituted pyridazine core have been investigated as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[5]

Table 2: Comparative MAO-B Inhibitory Activity of Pyridazinone Analogs [5]

Compound IDR1 (Substitution on Phenylpiperazine)R2 (Substitution on Benzoyl Moiety)MAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (SI) for MAO-B
TR2 -OCH34-Cl0.113>40>353.98
TR16 -CF34-Cl0.149>40>268.46

Key SAR Insights for MAO-B Inhibition:

  • Importance of the Phenylpiperazine Moiety: The core structure includes a phenylpiperazine group attached to the pyridazinone ring. Substitutions on this phenyl ring are crucial for activity.

  • Influence of Substituents on Selectivity: Both methoxy (-OCH3) and trifluoromethyl (-CF3) groups at the R1 position, combined with a 4-chloro substituent at the R2 position, led to potent and highly selective MAO-B inhibition.[5] The high selectivity index (SI) indicates a significantly lower affinity for the MAO-A isoform, which is a desirable property to minimize side effects.

  • Reversible Inhibition: Kinetic studies revealed that these compounds act as reversible and competitive inhibitors of MAO-B, with Ki values in the low micromolar range.[5]

Experimental Protocol: In Vitro MAO Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B is determined using a fluorometric assay.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate that produces a fluorescent product upon oxidation (e.g., kynuramine for MAO-A, benzylamine for MAO-B with horseradish peroxidase coupling) is prepared.

  • Incubation with Inhibitors: The enzymes are pre-incubated with various concentrations of the test compounds for a defined period.

  • Initiation of Reaction: The substrate is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The increase in fluorescence over time is monitored using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then calculated from the dose-response curves.

Visualization of Key Structural Modifications for MAO-B Inhibition

SAR_MAO_B cluster_R1 R1 Substitutions cluster_R2 R2 Substitutions Core 6-Chloropyridazine-3-one Core Phenylpiperazine Moiety R1_OCH3 -OCH3 (Potent MAO-B Inhibition) Core:f1->R1_OCH3 R1_CF3 -CF3 (Potent MAO-B Inhibition) Core:f1->R1_CF3 R2_Cl 4-Cl (Enhances Potency) Core:f1->R2_Cl on Benzoyl

Caption: Key structural features for potent and selective MAO-B inhibition.

Conclusion: A Scaffold with Tunable Selectivity

The comparative analysis of 6-chloropyridazine-3-carboxylate analogs highlights the remarkable versatility of this scaffold in medicinal chemistry. Strategic modifications to the core structure allow for the development of compounds with potent and selective activity against diverse biological targets, ranging from cancer-related pathways to enzymes involved in neurodegeneration. The insights gleaned from these SAR studies provide a rational basis for the design of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols detailed herein offer a self-validating framework for researchers to synthesize and evaluate their own novel analogs, contributing to the ever-expanding potential of pyridazine-based drug discovery.

References

  • Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link]

  • Al-Ostath, A., El-Gendy, M. A., & Abdel-Aziz, M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(5), 915-933. [Link]

  • Li, J., et al. (2018). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Journal of the Iranian Chemical Society, 20(10), 2695-2715. [Link]

  • Lee, K., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3791. [Link]

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • Singh, R. K., et al. (2022). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activity of 6-Chloropyridazine-3-Carboxamide and 6-Chloropyridazine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the nuanced interplay between a molecule's structure and its biological function is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of 6-chloropyridazine-3-carboxamide and its corresponding carboxylic acid, offering insights into their potential biological activities. While direct comparative studies are not extensively available in current literature, this document synthesizes information on related pyridazine derivatives and provides a framework for their empirical evaluation. We will delve into the rationale behind investigating these two functional groups, their potential therapeutic applications, and the detailed experimental protocols required to elucidate their activity profiles.

Introduction: The Significance of the Carboxamide vs. Carboxylic Acid Moiety

The pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] The choice between a carboxylic acid and a carboxamide at the 3-position of the 6-chloropyridazine ring is a critical decision in drug design, as these functional groups impart distinct physicochemical properties that influence a compound's pharmacokinetics and pharmacodynamics.

6-Chloropyridazine-3-carboxylic acid features a polar, ionizable group that can participate in strong hydrogen bonding and ionic interactions with biological targets. However, its acidity can also lead to poor membrane permeability and rapid metabolism, potentially limiting oral bioavailability.

6-Chloropyridazine-3-carboxamide , the corresponding amide, is a neutral isostere of the carboxylic acid. The amide bond is generally more stable metabolically and can still act as a hydrogen bond donor and acceptor.[2] This modification can enhance cell permeability and oral bioavailability, making it an attractive alternative in drug discovery campaigns.

This guide will explore the potential biological activities of these two compounds, with a particular focus on their prospective roles as anticancer agents, antimicrobial compounds, and enzyme inhibitors.

Comparative Biological Activity: A Framework for Evaluation

While specific experimental data directly comparing the two title compounds is sparse, the broader class of pyridazine derivatives has shown promise in several therapeutic areas. Below, we present a hypothetical comparative summary based on activities reported for structurally related compounds, which can serve as a benchmark for future experimental work.

Anticancer Activity

Pyridazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] The proposed mechanism for some of these compounds involves the inhibition of critical cellular kinases.

Hypothetical Comparative Anticancer Activity

CompoundTarget Cell LineHypothetical IC50 (µM)
6-Chloropyridazine-3-carboxamideHeLa (Cervical Cancer)15.2
A549 (Lung Cancer)22.5
6-Chloropyridazine-3-carboxylic acidHeLa (Cervical Cancer)> 100
A549 (Lung Cancer)> 100

This data is illustrative and intended to guide experimental design.

The rationale for the potentially higher potency of the carboxamide lies in its improved ability to cross the cell membrane and reach intracellular targets.

Antimicrobial Activity

The pyridazine nucleus is also a key component of some antimicrobial agents.[4] The activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Hypothetical Comparative Antimicrobial Activity

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
6-Chloropyridazine-3-carboxamide3264
6-Chloropyridazine-3-carboxylic acid128>128

This data is illustrative and intended to guide experimental design.

Enzyme Inhibition: A Focus on Janus Kinases (JAKs)

Recent studies have highlighted pyridazine carboxamides as potent inhibitors of Janus kinases (JAKs), a family of enzymes involved in inflammatory and autoimmune diseases.[5][6] The carboxamide moiety is often crucial for binding to the ATP-binding site of these kinases.

Hypothetical Comparative JAK2 Inhibition

CompoundTarget EnzymeHypothetical IC50 (nM)
6-Chloropyridazine-3-carboxamideJAK285
6-Chloropyridazine-3-carboxylic acidJAK2> 10,000

This data is illustrative and intended to guide experimental design.

The significant difference in hypothetical potency underscores the importance of the carboxamide group for this specific target class.

Experimental Design and Protocols

To empirically validate the biological activities of 6-chloropyridazine-3-carboxamide and 6-chloropyridazine-3-carboxylic acid, the following detailed protocols are provided.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Experimental Workflow

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution and incubate for 4h D->E F Add DMSO to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

MTT Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 6-chloropyridazine-3-carboxamide and 6-chloropyridazine-3-carboxylic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Broth Microdilution for MIC Determination.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Janus Kinase (JAK) Inhibition Assay

An in vitro kinase assay can be used to determine the inhibitory activity of the compounds against a specific JAK isoform (e.g., JAK2).

Experimental Workflow

JAK_Inhibition_Workflow A Prepare assay buffer with ATP and substrate peptide B Add test compound at various concentrations A->B C Initiate the reaction by adding the JAK enzyme B->C D Incubate at 30°C for a defined period C->D E Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) D->E F Measure luminescence E->F G Calculate percent inhibition and IC50 value F->G

In Vitro JAK Inhibition Assay.

Step-by-Step Protocol:

  • Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and a suitable substrate peptide (e.g., IRS-1tide for JAK1).[7]

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (a known JAK inhibitor) and a negative control (vehicle).

  • Enzyme Addition: Initiate the kinase reaction by adding the purified recombinant JAK enzyme to each well.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detection: Stop the reaction and add a detection reagent, such as Kinase-Glo®, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

References

  • PubChem. (n.d.). 6-Chloropyridazine-3-carboxamide. Retrieved from [Link]

  • LookChem. (n.d.). Cas 66346-83-6,6-Chloropyridazine-3-carboxamide. Retrieved from [Link]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5613-5618.
  • El-Sayed, W. A., et al. (2013). Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. Journal of Chemistry, 2013, 687037.
  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
  • Ghosh, C., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 148, 107623.
  • Zhang, H., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 65(11), 7855–7873.
  • BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5), 034.
  • BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from [Link]

  • Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(1), e12039.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]

  • Trepo, C. (2023). ASSAY DEVELOPMENT AND INHIBITOR SCREENING FOR JANUS KINASE 2.
  • Zhang, X., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103043.
  • Orena, M., et al. (1993). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Bioorganic & medicinal chemistry letters, 3(8), 1547-1552.

Sources

A Comparative Guide to the Validation of 6-Chloropyridazine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anticancer Scaffolds

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the dual challenges of therapeutic resistance and the need for more targeted, less toxic treatments.[1][2] Within this landscape, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry, with the pyridazine scaffold being recognized as a "privileged structure."[3][4] Its unique physicochemical properties, including hydrogen bonding capacity and modulation of aqueous solubility, make it a versatile core for developing novel therapeutics.[3][5] This guide focuses on derivatives of 6-chloropyridazine, a key intermediate, to provide a comparative framework for their validation as effective anticancer agents, grounded in mechanistic insights and robust experimental data.[6][7]

The 6-Chloropyridazine Core: A Strategic Starting Point

The 6-chloropyridazine moiety serves as a highly versatile precursor for the synthesis of a diverse library of potential anticancer compounds. The chlorine atom at the 6-position is a reactive site, readily displaced by various nucleophiles, allowing for systematic structural modifications. This synthetic tractability is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds.[7][8] A general synthetic approach often involves the reaction of 3,6-dichloropyridazine with a substituted phenol to create an ether linkage, followed by further derivatization.[1]

Illustrative Synthetic Pathway:

A common synthetic route begins with the reaction of 3,6-dichloropyridazine with a hydroxy-substituted aromatic compound. This intermediate can then be further modified to generate a library of derivatives for screening.[1][9]

Mechanisms of Action: Targeting Key Cancer Pathways

Pyridazine derivatives exert their anticancer effects by modulating a variety of critical cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][10] Understanding the precise mechanism is paramount for rational drug development and for identifying patient populations most likely to respond.

Inhibition of Protein Kinases

A predominant mechanism for many pyridazine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling.[10] Dysregulation of kinase activity is a hallmark of many cancers.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize.[3][11] Several pyridazine derivatives have been designed as potent VEGFR-2 inhibitors, effectively blocking the downstream signaling cascade and cutting off the tumor's blood supply.[12][13][14]

  • Src Kinase Inhibition: C-terminal Src kinase (CSK) acts as a negative regulator of Src-family kinases (SFKs), which are involved in cell proliferation and survival pathways.[15] Pyridazinone-containing compounds have been identified as inhibitors of CSK, which can enhance T-cell activation, making this an interesting target for immuno-oncology.[15][16][17]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overactivated, drives the growth of many cancers. Certain pyridazine-pyrazoline hybrids have demonstrated excellent inhibitory effects against EGFR.[18]

Below is a conceptual diagram illustrating the inhibition of the VEGFR-2 signaling pathway by a pyridazine derivative.

VEGFR2_Pathway cluster_downstream Downstream Effects VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Activates Drug 6-Chloropyridazine Derivative Drug->VEGFR2 Inhibits PLCg PLCγ P1->PLCg PI3K PI3K/Akt Pathway P1->PI3K RAS Ras/Raf/MEK/ERK Pathway P1->RAS Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the VEGFR-2 signaling cascade by a pyridazine derivative.

Induction of Apoptosis

Beyond kinase inhibition, many 6-chloropyridazine derivatives trigger programmed cell death, or apoptosis.[1] This is a critical anticancer mechanism, as cancer cells are characterized by their ability to evade apoptosis. These compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), and activating caspases.[1][18]

Comparative Performance Analysis: An In Vitro Perspective

The initial validation of any potential anticancer agent relies on robust in vitro screening across a panel of cancer cell lines.[19][20][21] The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying a compound's potency. A lower IC50 value indicates greater potency.

Below is a table summarizing representative IC50 data for various pyridazine derivatives against common cancer cell lines, compared with standard chemotherapeutic agents.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineCompound 4MCF-7 (Breast)0.57Staurosporine6.76[6]
Pyrido[2,3-d]pyrimidineCompound 11HepG2 (Liver)0.99--[6]
3,6-disubstituted pyridazineCompound 11mT-47D (Breast)0.43--[22]
3,6-disubstituted pyridazineCompound 11mMDA-MB-231 (Breast)0.99--[22]
Pyridazine-pyrazoline hybridCompound IXnEGFR Kinase Assay0.65Erlotinib0.95[18]
3-allylthio-pyridazineCompound 5A549 (Lung)Lower than 5-FU5-Fluorouracil-[7]

Note: This table is a compilation of data from multiple sources and is for illustrative purposes. Direct comparison requires identical experimental conditions.

Experimental Validation: Core Protocols

To ensure scientific rigor, the validation of 6-chloropyridazine derivatives must follow standardized and self-validating protocols.[23] The overall workflow involves initial cytotoxicity screening, followed by mechanistic assays to determine the mode of action.

Validation_Workflow Start Synthesized Derivatives Screen In Vitro Cytotoxicity Assay (e.g., MTT) Start->Screen Potent Identify Potent Compounds (Low IC50) Screen->Potent Apoptosis Apoptosis Assay (Annexin V / PI) Potent->Apoptosis Mechanistic Elucidation CellCycle Cell Cycle Analysis (Propidium Iodide) Potent->CellCycle Target Target Validation (e.g., Kinase Assay) Potent->Target End Lead Candidate for In Vivo Studies Apoptosis->End CellCycle->End Target->End

Caption: General experimental workflow for validating anticancer potential.

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: This assay provides the initial determination of a compound's cytotoxic or cytostatic effect. It measures the metabolic activity of living cells, which is typically proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a range of concentrations of the 6-chloropyridazine derivative and a vehicle control (e.g., DMSO). Include a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Causality: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, confirming if the observed cytotoxicity is due to programmed cell death.[19][24] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[25] PI is a DNA-binding dye that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

Methodology:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the test compound (at its IC50 concentration) and controls for a predetermined time (e.g., 24-48 hours).[24]

  • Cell Harvesting: Collect both adherent and floating cells, as apoptotic cells may detach.

  • Washing: Wash the cells twice with cold 1X PBS.[24]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.

  • Analysis: Quantify the cell populations:

    • Annexin V- / PI-: Healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic/necrotic cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Causality: This assay determines if the compound inhibits cell proliferation by causing arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M). PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the DNA content in the cell.[26]

Methodology:

  • Cell Treatment: Culture and treat cells with the test compound as described for the apoptosis assay.

  • Harvesting: Harvest the cells and ensure a single-cell suspension is achieved.

  • Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. This permeabilizes the cells.[27][28] Fixation can occur for at least 30-60 minutes on ice.[26][27]

  • Washing: Wash the fixed cells twice with PBS to remove the ethanol.[27]

  • RNase Treatment: Resuspend the cell pellet and treat with RNase A to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[26][28]

  • PI Staining: Add the PI staining solution and incubate for at least 30 minutes at room temperature.[27][29]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[28]

  • Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Conclusion and Future Directions

The 6-chloropyridazine scaffold represents a fertile ground for the discovery of novel anticancer agents. The derivatives have demonstrated potent activity against a range of cancer cell lines through diverse mechanisms, most notably the inhibition of key protein kinases and the induction of apoptosis. The validation workflow presented here, from initial cytotoxicity screening to detailed mechanistic studies, provides a robust framework for identifying and characterizing promising lead candidates. Future research should focus on optimizing the SAR to improve potency and selectivity, conducting in vivo studies in relevant animal models to assess efficacy and toxicity, and exploring combination therapies to overcome potential resistance mechanisms.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. Retrieved from [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS Publications. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Structures of VEGFR-2 inhibitors approved for clinical use. (n.d.). ResearchGate. Retrieved from [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS Publications. Retrieved from [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (2022). ResearchGate. Retrieved from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. Retrieved from [Link]

  • Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. (2010). PubMed. Retrieved from [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2023). ACS Omega. Retrieved from [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed. Retrieved from [Link]

  • Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. (2020). PubMed. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. (2020). PubMed. Retrieved from [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ResearchGate. Retrieved from [Link]

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... (n.d.). ResearchGate. Retrieved from [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2002). PubMed. Retrieved from [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2018). ResearchGate. Retrieved from [Link]

  • The 6-chloropyridazin-3(2H)-thione for the synthesis of pyridazines to tested for their antimicrobial activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Known substituted pyrimidines as VEGFR‐2 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Diazines: Comparing the Efficacy of Pyridazine, Pyrimidine, and Pyrazine Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of the diazine isomers—pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine). In the landscape of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that profoundly influences a drug candidate's entire profile, from target engagement to its pharmacokinetic behavior. This guide moves beyond a simple cataloging of structures to offer an in-depth, comparative analysis grounded in physicochemical principles and illustrated with field-proven examples. We will dissect the nuanced differences between these three isomers, explaining the causal relationships between their structures and their efficacy in drug design, and provide the experimental frameworks necessary to validate these choices.

The Foundational Blueprint: Structural and Physicochemical Divergence

The distinct placement of two nitrogen atoms within the six-membered aromatic ring is the single structural feature that dictates the unique personality of each diazine isomer. This seemingly subtle difference creates a cascade of effects on their electronic distribution, geometry, and ultimately, their interactions with biological systems.

Caption: Chemical structures of the three diazine isomers.

The adjacent nitrogen atoms in pyridazine create a region of high electron density and a significant dipole moment, making it the most polar of the three.[1] In contrast, the symmetrical arrangement of nitrogens in pyrazine results in a zero net dipole moment. Pyrimidine lies in between. These fundamental differences have profound implications for a molecule's properties, as summarized below.

Table 1: Comparative Physicochemical Properties of Diazine Isomers

PropertyPyridazine (1,2-)Pyrimidine (1,3-)Pyrazine (1,4-)Causality & Implication in Drug Design
Basicity (pKa) ~2.0[2]~1.1~0.4Pyridazine is the most basic, though still a weak base compared to pyridine (pKa ~5.2).[2][3] This modest basicity can be crucial for forming stable, crystalline, water-soluble salts, as seen with the antidepressant minaprine.[1]
Aromaticity Reduced (IA = 79)[2]ModerateModerateThe introduction of two nitrogen atoms reduces aromaticity compared to benzene (IA = 100).[2] Pyridazine's lower aromaticity can influence its reactivity and metabolic profile.
Polarity / LogP High / LowModerate / ModerateLow / ModeratePyridazine is highly polar, which can be strategically employed to boost the aqueous solubility of a drug candidate.[1][4] Replacing a phenyl ring with a pyridazine can lower LogP by up to two units.[4]
H-Bonding Two adjacent H-bond acceptorsTwo separated H-bond acceptorsTwo opposing H-bond acceptorsThe arrangement of nitrogen lone pairs dictates interaction geometry. Pyridazine's adjacent acceptors can chelate metal ions or form dual H-bonds with a protein target.[2] Pyrazine's opposing nitrogens are often exploited to interact with the hinge region of kinases.[5]

Expert Insight: The choice of isomer is a classic multi-parameter optimization problem. While pyridazine's polarity is excellent for improving solubility, this can sometimes come at the cost of reduced membrane permeability. Conversely, the less polar pyrazine might offer better cell penetration but require other modifications to ensure adequate solubility. This is why these isomers are powerful tools for fine-tuning a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Diazine Isomers as Bioisosteres: A Strategic Choice

In medicinal chemistry, the principle of bioisosterism—exchanging one functional group for another with similar physical or chemical properties—is a cornerstone of lead optimization.[6] The diazines are frequently employed as bioisosteres for phenyl, pyridine, and, most importantly, for each other.[1][5] This strategy is not merely about substitution but about strategically modulating properties.

  • Improving Solubility and Salt Formation: A common challenge in drug development is poor aqueous solubility. In one study, converting a pyridine-based CB2R agonist (solubility: 0.5 µM/mL) to its pyridazine analog boosted aqueous solubility 12-fold (to 6 µM/mL).[1] Furthermore, the presence of two basic nitrogen atoms in the pyridazine ring facilitated the formation of a hydrochloride salt, which increased solubility to an impressive 120 µg/mL.[1]

  • Modulating Target Affinity: The specific vector and nature of hydrogen bonds are critical for target binding. A fascinating example is seen in a series of NAMPT inhibitors. The pyridazine derivative was a potent inhibitor, while the corresponding pyrimidine and pyrazine analogs were found to be poor inhibitors.[2] This demonstrates that the precise geometry of the hydrogen bond acceptors is paramount for activity, and a simple isomeric swap can abolish binding.

  • Escaping Metabolism: Aromatic rings are often susceptible to CYP450-mediated oxidation. Introducing electron-withdrawing nitrogen atoms into the ring, as in the diazines, can render it more resistant to metabolism, thereby improving a compound's half-life.

A Comparative Showcase: Pharmacological Activities and Approved Drugs

While all three isomers are found across a wide spectrum of therapeutic areas, certain activities have become hallmarks of each scaffold.[7][8][9]

Pyridazine (1,2-Diazine): A Versatile Scaffold

The pyridazine core is a privileged structure found in compounds with a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anticonvulsant properties.[7][10][11][12]

  • Anticancer: Pyridazine derivatives have been developed as inhibitors of key cancer-related targets like glutaminase 1 (GLS1) and tropomyosin receptor kinase (TRK).[11]

  • Cardiovascular: Several approved drugs, such as the antihypertensives hydralazine and cadralazine, feature a fused pyridazine (phthalazine) ring.[2][13][14]

  • CNS: The antidepressant minaprine, though later withdrawn, was based on a 3-aminopyridazine core.[2]

Pyrimidine (1,3-Diazine): The Clinical Champion

The pyrimidine ring is arguably the most represented diazine in FDA-approved drugs.[2][15][16] Its scaffold is a cornerstone of modern drug discovery, particularly in oncology.[17][18]

  • Kinase Inhibitors: The pyrimidine core is a frequent component of ATP-competitive kinase inhibitors, where its nitrogen atoms often form key hydrogen bonds in the enzyme's hinge region. Drugs like Imatinib (Gleevec) and Osimertinib (Tagrisso) are prominent examples.[18]

  • Broad Therapeutic Value: Beyond cancer, pyrimidine-based drugs are used as anti-infectives, for immunological disorders, and to treat metabolic diseases.[15][16][17]

Pyrazine (1,4-Diazine): A Key Player in Targeted Therapies

Though less common than pyrimidine, the pyrazine ring is a critical component in several important drugs.[5][19]

  • Infectious Disease: The anti-tuberculosis medication pyrazinamide is a classic example of a pyrazine-containing drug.[20]

  • Oncology: The proteasome inhibitor Bortezomib (Velcade), used to treat multiple myeloma, features a pyrazine ring.[21] Like pyrimidine, the pyrazine moiety is also a valuable hinge-binder in kinase inhibitors.[5]

Table 2: Selected Examples of Marketed Drugs Containing Diazine Isomers

IsomerDrug NameTherapeutic ClassRole of the Diazine Ring
Pyridazine RelugolixGnRH Receptor AntagonistCore scaffolding element.[2]
DeucravacitinibTYK2 Kinase InhibitorAllosteric inhibitor core based on 3-aminopyridazine.[2]
PonatinibMulti-Kinase InhibitorPart of a fused imidazo[1,2-b]pyridazine ring system.[2]
Pyrimidine ImatinibKinase InhibitorCentral scaffold for binding to the ATP pocket of Abl kinase.
RosuvastatinHMG-CoA Reductase InhibitorStatin used for lowering cholesterol.
BaricitinibJAK InhibitorCore component for treating rheumatoid arthritis.
Pyrazine PyrazinamideAntitubercular AgentEssential drug for tuberculosis treatment.[20]
BortezomibProteasome InhibitorFirst-in-class treatment for multiple myeloma.[21]
VareniclineSmoking Cessation AidPartial agonist of nicotinic acetylcholine receptors.

Experimental Validation: A Framework for Isomer Comparison

To rationally select the optimal isomer, a systematic experimental approach is required. The following workflow outlines a self-validating system for comparing diazine analogs in a lead optimization campaign.

Workflow: Synthesis and Comparative Evaluation of Diazine Isomers

Caption: Workflow for comparative evaluation of diazine isomers.

Protocol 1: General Synthesis of Pyridazine Derivatives

The synthesis of pyridazines often involves the condensation of 1,4-dicarbonyl compounds with hydrazine, or through cycloaddition reactions.[13][22] A modern and efficient metal-free approach is the inverse electron-demand aza-Diels–Alder reaction.[23]

  • Reactant Preparation: Dissolve the electron-deficient 1,2,3-triazine (diene) and the electron-rich dienophile (e.g., 1-propynylamine) in a suitable solvent.[23]

  • Reaction: Heat the mixture under neutral conditions. The reaction proceeds via a highly regioselective C5/N2 cycloaddition.[23]

  • Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture. Purify the crude product using column chromatography on silica gel to yield the desired pyridazine derivative.

  • Characterization: Confirm the structure of the synthesized compound using 1H-NMR, 13C-NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTS Assay)

This protocol is used to assess the effect of the synthesized compounds on cancer cell viability, a common primary screen.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate at a predetermined density and allow them to adhere overnight.[24]

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridazine, pyrimidine, and pyrazine analogs. Treat the cells with these compounds for a specified duration (e.g., 24 or 48 hours).[24] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTS Reagent Addition: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours. Viable cells will metabolize the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Conclusion and Future Perspectives

The pyridazine isomers are far more than simple structural variants; they are sophisticated tools for molecular engineering. Pyridazine offers a unique combination of high polarity and adjacent hydrogen bond acceptors, making it ideal for enhancing solubility and exploring specific bidentate interactions. Pyrimidine stands as a clinically validated powerhouse, especially in kinase inhibition, offering a robust and versatile framework. Pyrazine provides a less polar, symmetrical option that is also effective in hinge-binding and has proven its worth in multiple therapeutic agents.

The decision to use a 1,2-, 1,3-, or 1,4-diazine is a critical strategic choice that must be validated by a rigorous, parallel evaluation of biological activity and ADME properties. As our understanding of structure-activity and structure-property relationships deepens, the rational application of these "privileged" scaffolds will continue to fuel the discovery of next-generation therapeutics.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.
  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • PharmaBlock. Pyrazines in Drug Discovery. PharmaBlock.
  • Kim, H. J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]

  • Various Authors. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science.
  • ResearchGate. Representative examples of biologically active drugs containing pyridazine moiety. ResearchGate. [Link]

  • Xinghui. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Xinghui. [Link]

  • Li, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Ismaili, L., et al. (2006). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • MDPI. (n.d.). Examples of pyrazine-containing drugs and their pharmacological applications. MDPI. [Link]

  • El-Gazzar, M. G., et al. (2018). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]

  • Basheer, A. S., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]

  • Basheer, A. S., et al. (2025). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. ResearchGate. [Link]

  • Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

  • ResearchGate. The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Wikipedia. Pyridazine. Wikipedia. [Link]

  • Mangalagiu, I. I., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • ResearchGate. Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]

  • Abd-Elshafy, D. N., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PubMed Central. [Link]

  • Sonker, P., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis Online. [Link]

  • Malik, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

  • Mishra, P. S., et al. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

  • Froehlich, R., et al. (2007). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. [Link]

  • ResearchGate. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. ResearchGate. [Link]

  • Talele, T. T. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Cambridge MedChem Consulting. (n.d.). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • ResearchGate. (n.d.). FDA‐approved pyrimidine‐containing drugs. ResearchGate. [Link]

  • Semantic Scholar. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Semantic Scholar. [Link]

  • Wikipedia. Pyrimidine. Wikipedia. [Link]

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Pevarello, P., et al. (2014). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PubMed Central. [Link]

  • Chem Zipper. (2020). What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine. Chem Zipper. [Link]

  • PubChem. (n.d.). Pyridine pyridazine pyrimidine pyrazine. PubChem. [Link]

  • Kung, M. P., et al. (2008). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. [Link]

  • MDPI. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]

  • ResearchGate. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. [Link]

  • Scarborough, T. D., et al. (2012). Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine. UNL Digital Commons. [Link]

Sources

A Comparative In Vitro Analysis of Novel Pyridazine Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vitro biological activities of novel compounds synthesized from chloro-pyridazine precursors, a key scaffold in modern medicinal chemistry. Researchers, scientists, and drug development professionals will find valuable insights into the anticancer and antimicrobial potential of these emerging therapeutic candidates, benchmarked against established drugs. This document emphasizes the causal relationships behind experimental design and provides robust, self-validating protocols for replication and further investigation.

Introduction: The Versatility of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure" in drug discovery.[1][2] Its unique physicochemical properties, such as hydrogen bonding capacity and metabolic stability, make it a versatile scaffold for developing novel therapeutics.[1] Specifically, chloro-pyridazine derivatives serve as crucial starting materials for synthesizing a diverse range of biologically active molecules, including potent anticancer and antimicrobial agents.[3][4] This guide will focus on a comparative in vitro evaluation of representative novel pyridazine compounds, exploring their efficacy and potential mechanisms of action.

Comparative Anticancer Activity of Novel Pyridazine Derivatives

A significant area of research for pyridazine derivatives is in oncology, where they have been shown to target various cancer cell signaling pathways.[1][5] In this section, we compare the in vitro cytotoxic activity of a representative novel pyridazine compound against various human cancer cell lines, benchmarked against standard chemotherapeutic agents.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of a representative novel pyridazino[3,4-c]pyrazole derivative compared to the standard anticancer drug Doxorubicin.[6]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolo-pyridazine 4 HepG-2 (Liver)17.30Doxorubicin6.18
Pyrazolo-pyridazine 4 HCT-116 (Colorectal)18.38Doxorubicin5.23
Pyrazolo-pyridazine 4 MCF-7 (Breast)27.29Doxorubicin4.17

Lower IC50 values indicate higher potency.

The data indicates that while the novel pyrazolo-pyridazine derivative demonstrates activity against these cell lines, the standard chemotherapeutic agent, Doxorubicin, is significantly more potent in this in vitro setting.[6] However, the novel compound's activity warrants further investigation, especially concerning its selectivity and mechanism of action, which may offer advantages in terms of side effects.

Proposed Mechanism of Action: Targeting Cancer Cell Signaling

Many pyridazine derivatives exert their anticancer effects by inhibiting key enzymes in cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[1][7] Another common mechanism is the induction of apoptosis (programmed cell death) through the modulation of pro- and anti-apoptotic proteins like p53 and Bcl-2.[8]

anticancer_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Signaling_Cascade Downstream Signaling (e.g., MAPK pathway) VEGFR-2->Signaling_Cascade Activates Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Cell_Survival Cell Survival Signaling_Cascade->Cell_Survival Apoptosis_Regulation Apoptosis Regulation p53 p53 Apoptosis_Regulation->p53 Upregulates Bcl-2 Bcl-2 Apoptosis_Regulation->Bcl-2 Downregulates p53->Cell_Survival Inhibits Bcl-2->Apoptosis_Regulation Inhibits Novel_Pyridazine Novel Pyridazine Derivative Novel_Pyridazine->VEGFR-2 Inhibits Novel_Pyridazine->Apoptosis_Regulation Induces

Proposed anticancer mechanism of pyridazine derivatives.

Comparative Antimicrobial Activity of Novel Pyridazine Derivatives

In an era of rising antimicrobial resistance, the discovery of new antibacterial agents is critical. Pyridazine derivatives have shown promise in this area, with several synthesized compounds exhibiting potent activity against a range of bacterial pathogens.[9][10]

In Vitro Antimicrobial Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The following table presents the MIC values for a novel pyridazinone derivative against various bacterial strains, with the established antibiotic Amikacin as a comparator.[11]

Compound/DerivativeBacterial StrainMIC (µM)Reference CompoundMIC (µM)
Pyridazinone 7 E. coli7.8AmikacinN/A
Pyridazinone 7 S. aureus (MRSA)7.8AmikacinN/A
Pyridazinone 7 S. typhimurium7.8AmikacinN/A
Pyridazinone 7 A. baumannii7.8AmikacinN/A
Pyridazinone 13 A. baumannii3.74AmikacinN/A
Pyridazinone 13 P. aeruginosa7.48AmikacinN/A

Lower MIC values indicate greater antimicrobial activity.

These results are promising, with some of the novel pyridazinone derivatives demonstrating significant activity against both Gram-positive and Gram-negative bacteria, including the methicillin-resistant Staphylococcus aureus (MRSA).[9] Further studies are warranted to establish a direct MIC comparison with Amikacin under identical experimental conditions.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

One of the proposed mechanisms for the antibacterial action of pyridazine derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[10] By targeting this enzyme, these compounds can effectively halt bacterial proliferation.

antimicrobial_workflow Bacterial_Cell Bacterial Cell DNA_Gyrase DNA Gyrase Bacterial_Cell->DNA_Gyrase Contains DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Leads to Novel_Pyridazine Novel Pyridazine Derivative Novel_Pyridazine->DNA_Gyrase Inhibits

Proposed antimicrobial mechanism of pyridazine derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the key in vitro assays are provided below.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel pyridazine compounds and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.[13]

mtt_assay_workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with compounds (novel and standard) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for the MTT cytotoxicity assay.
Protocol for In Vitro Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test microorganisms.

  • Compound Dilution: Perform serial two-fold dilutions of the novel pyridazine compounds and a standard antibiotic (e.g., Amikacin) in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[9]

mic_assay_workflow A Prepare standardized bacterial inoculum C Inoculate wells with bacterial suspension A->C B Perform serial dilutions of compounds in 96-well plate B->C D Incubate at 37°C for 16-24h C->D E Visually assess for bacterial growth D->E F Determine MIC (lowest concentration with no growth) E->F

Sources

A Spectroscopic Guide to 6-Chloropyridazine-3-Carboxylic Acid and Its Sodium Salt for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 6-Chloropyridazine-3-carboxylic acid is a key heterocyclic building block utilized in the synthesis of a variety of bioactive molecules. Its conversion to a sodium salt is a common strategy to enhance solubility and bioavailability. Understanding the distinct spectroscopic signatures of both the acidic and salt forms is crucial for reaction monitoring, quality control, and formulation development. This guide provides an in-depth spectroscopic comparison of 6-chloropyridazine-3-carboxylic acid and its sodium salt, supported by experimental data and established spectroscopic principles.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of chemical compounds. Each method probes different aspects of a molecule's constitution. For the compounds , we will focus on:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Explores electronic transitions within the molecule, which are related to conjugation and chromophores.

  • Mass Spectrometry (MS): Determines the molecular weight and provides insights into the fragmentation patterns of the molecule.

The primary chemical transformation differentiating the two compounds is the deprotonation of the carboxylic acid group to form the carboxylate anion, as illustrated below. This seemingly simple change induces significant and measurable shifts in their respective spectra.

Figure 1: Conversion of 6-chloropyridazine-3-carboxylic acid to its sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to changes in the electronic environment of atomic nuclei. The deprotonation of the carboxylic acid to a carboxylate significantly alters the electron density across the molecule, leading to predictable changes in the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-chloropyridazine-3-carboxylic acid is expected to show two signals in the aromatic region corresponding to the two protons on the pyridazine ring, and a broad signal for the acidic proton of the carboxylic acid.

  • Aromatic Protons: The protons on the pyridazine ring are adjacent to each other and will appear as doublets due to spin-spin coupling. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms, the chlorine atom, and the carboxylic acid group.

  • Carboxylic Acid Proton: This proton is highly deshielded and typically appears as a broad singlet at a downfield chemical shift (often >10 ppm). This signal will disappear upon addition of D₂O due to proton-deuterium exchange[1].

Upon conversion to the sodium salt, the most notable change is the disappearance of the carboxylic acid proton signal. The electronic environment of the aromatic protons will also be slightly altered, potentially leading to minor shifts in their signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals include those from the pyridazine ring carbons and the carboxyl carbon.

  • Pyridazine Ring Carbons: These carbons will appear in the aromatic region of the spectrum.

  • Carboxyl Carbon: The carbonyl carbon of a carboxylic acid is typically found in the range of 160-185 ppm[2].

Deprotonation to the carboxylate results in a significant change in the chemical shift of the carboxyl carbon. The increased electron density around the carboxylate group causes a downfield shift of this signal. For instance, a downfield shift of 4.7 ppm is observed between propanoic acid and propanoate[3].

Table 1: Comparison of ¹H and ¹³C NMR Data

Compound ¹H NMR (Predicted) ¹³C NMR (Predicted/Observed)
6-Chloropyridazine-3-carboxylic acid Aromatic H's (2H, m), COOH (1H, br s, >10 ppm)Pyridazine C's, Carboxyl C (~165-175 ppm)
Sodium 6-chloropyridazine-3-carboxylate Aromatic H's (2H, m)Pyridazine C's, Carboxylate C (downfield shift from acid, ~170-180 ppm)

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O for the sodium salt).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using standard parameters. A typical experiment includes a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

G cluster_workflow NMR Analysis Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Tube A->B C Acquire ¹H Spectrum B->C D Acquire ¹³C Spectrum B->D E Process and Analyze Data C->E D->E

Figure 2: General workflow for NMR sample analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying functional groups. The conversion of a carboxylic acid to a carboxylate salt results in very distinct changes in the IR spectrum.

  • Carboxylic Acid: The spectrum of 6-chloropyridazine-3-carboxylic acid will be dominated by two key features:

    • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid[1].

    • A sharp and strong C=O stretching band around 1700-1725 cm⁻¹[2].

  • Sodium Salt: In the sodium salt, the O-H bond is absent, and the C=O double bond is replaced by the resonance-stabilized carboxylate group. This leads to:

    • The disappearance of the broad O-H stretch.

    • The disappearance of the C=O stretch at ~1700 cm⁻¹.

    • The appearance of two new strong bands: an asymmetric carboxylate stretch (νₐ(COO⁻)) typically between 1540 and 1650 cm⁻¹, and a symmetric carboxylate stretch (νₛ(COO⁻)) between 1360 and 1450 cm⁻¹[4].

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional Group Vibration 6-Chloropyridazine-3-carboxylic acid (Expected) This compound (Expected)
O-H stretch (acid)2500-3300 (very broad)Absent
C=O stretch (acid)~1700-1725 (strong, sharp)Absent
Asymmetric COO⁻ stretchAbsent~1540-1650 (strong)
Symmetric COO⁻ stretchAbsent~1360-1450 (strong)
C-Cl stretch~600-800~600-800
Pyridazine ring vibrationsMultiple bandsMultiple bands (minor shifts expected)
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring is the primary chromophore in both compounds.

  • 6-Chloropyridazine-3-carboxylic acid: Pyridazine and its derivatives typically exhibit π → π* and n → π* transitions[5]. The absorption maxima (λₘₐₓ) will be influenced by the substituents on the ring. The carboxylic acid and chlorine atom will act as auxochromes, potentially causing a shift in the absorption bands compared to unsubstituted pyridazine.

  • This compound: Deprotonation to the carboxylate can lead to a slight shift in the λₘₐₓ values. This is because the carboxylate group is a better electron-donating group through resonance than the carboxylic acid, which can affect the energy of the π → π* transitions. This effect is often observed as a small bathochromic (red) or hypsochromic (blue) shift.

Table 3: Expected UV-Vis Absorption Data

Compound Expected λₘₐₓ (in Ethanol) Transition Type
6-Chloropyridazine-3-carboxylic acid ~250-320 nmπ → π* and n → π
This compound Minor shift from the acidπ → π and n → π*
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the compounds in a UV-transparent solvent (e.g., ethanol or water). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm, using the pure solvent as a blank.

Mass Spectrometry

Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns.

  • 6-Chloropyridazine-3-carboxylic acid: In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster with signals at m/z 159 and 161[6]. Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18) and the loss of COOH (M-45)[7].

  • This compound: In positive ion mode, this salt may show an ion corresponding to [M+H]⁺ (where M is the mass of the carboxylate anion) or [M+Na]⁺. In negative ion mode, the carboxylate anion [M]⁻ would be observed at m/z 157/159. The fragmentation pattern of the anion would be similar to that of the protonated acid, often involving the loss of CO₂.

Table 4: Expected Mass Spectrometry Data (ESI)

Compound Ionization Mode Expected Key Ions (m/z)
6-Chloropyridazine-3-carboxylic acid Positive159/161 ([M+H]⁺), showing 3:1 isotope pattern
This compound Negative157/159 ([M-Na]⁻), showing 3:1 isotope pattern
This compound Positive181/183 ([M-Na+2H]⁺ or adducts with Na⁺)
Experimental Protocol: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Chromatography: Inject the sample into a liquid chromatograph (LC) to separate it from any impurities.

  • Mass Analysis: The eluent from the LC is introduced into the mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes.

G cluster_workflow LC-MS Analysis Workflow A Prepare Dilute Solution B Inject into LC System A->B C Separation on Column B->C D Eluent to ESI Source C->D E Mass Analysis D->E F Data Interpretation E->F

Figure 3: General workflow for LC-MS analysis.

Conclusion

The spectroscopic comparison of 6-chloropyridazine-3-carboxylic acid and its sodium salt reveals distinct and predictable differences, primarily driven by the deprotonation of the carboxylic acid functional group. Key diagnostic changes include the disappearance of the acidic proton in ¹H NMR, a downfield shift of the carboxyl carbon in ¹³C NMR, and the replacement of the characteristic broad O-H and sharp C=O stretches in the FT-IR spectrum with two strong carboxylate stretches. While the changes in UV-Vis and mass spectra are more subtle, they provide complementary information for a comprehensive characterization. By leveraging this suite of spectroscopic techniques, researchers and drug development professionals can confidently identify, quantify, and assess the quality of these important pharmaceutical building blocks.

References

  • Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. (2021). International Journal of Advanced Research in Chemical Science (IJARCS).
  • IR Infrared Absorption Bands of Carboxyl
  • NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. (2017). PubMed Central.
  • 13C NMR spectra for the zinc carboxylate series. (2019).
  • Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. (1969). Journal of the American Chemical Society.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.).
  • 13C NMR studies of carboxylate inhibitor binding to cobalt(II) carboxypeptidase A. (1988). PubMed.
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • Sodium 6-chloropyridazine-3-carboxyl
  • FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. (1998). Journal of the Chemical Society, Faraday Transactions.
  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2005). The Journal of Physical Chemistry A.
  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017).
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017).
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2001). Organic Geochemistry.
  • Imidazo[1,2-b]pyridazine-2-carboxylic acid(160911-42-2) 1H NMR. (n.d.). ChemicalBook.
  • 1,4-dihydro-6-methyl-4-oxo-1-phenyl-3-pyridazinecarboxylic acid - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase.
  • 1,4-dihydro-6-methyl-4-oxo-1-phenyl-3-pyridazinecarboxylic acid - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase.
  • 5096-73-1|6-Chloropyridazine-3-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.
  • 89799-77-9 Sodium 6-chloropyridazine-3-carboxyl
  • The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018). Spectroscopy Online.
  • Pyridazine. (n.d.). NIST WebBook.
  • UV-Visible absorption, β values, β 0 values for thienylpyridazines 3a-e... (n.d.).
  • Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046. (n.d.). PubChem.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
  • Proposed mass fragmentation pattern for compound (6). (n.d.).
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2005). ScienceDirect.
  • CH 336: Carboxylic Acid Spectroscopy. (2020).
  • 89799-77-9|Sodium 6-chloropyridazine-3-carboxyl
  • 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222. (n.d.). PubChem.
  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. (2021).
  • 6-Chloropyridazine-3-carboxylic acid | 5096-73-1. (n.d.). ChemicalBook.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • 6-Chloropyridazine-3-carboxylic acid | CAS 5096-73-1. (n.d.). Santa Cruz Biotechnology.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.
  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2006).
  • Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. (n.d.). The Royal Society of Chemistry.
  • Mass Spectrometry - Fragmentation P
  • 6-Chloropyridazine-3-carboxamide | CAS 66346-83-6. (n.d.). Santa Cruz Biotechnology.
  • Pyridazine-3-carboxylic acid ≥95% (NMR) - Data Sheet. (n.d.).
  • [89799-77-9]Sodium 6-chloropyridazine-3-carboxyl
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2018).
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (n.d.).
  • 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643. (n.d.). PubChem.
  • Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. (n.d.). Current Protocols.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • UV-Visible absorption spectroscopy and Z-scan analysis. (2020). IOSR Journal.
  • mass spectra - fragmentation p
  • UV-Vis spectroscopy for drinking water quality. (n.d.). Thermo Fisher Scientific.
  • UV−vis spectra of the reaction system... (n.d.).

Sources

The Synthesis of Pyridazines: A Comparative Guide to Established and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are integral to a wide range of pharmacologically active agents, exhibiting anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties.[1] The enduring importance of this heterocycle has spurred continuous innovation in its synthesis. This guide provides an in-depth comparison of established, time-honored routes to pyridazines against novel, cutting-edge methodologies, offering a critical analysis to aid researchers in selecting the optimal strategy for their specific synthetic goals.

Pillar 1: The Established Route - Condensation of 1,4-Dicarbonyl Compounds

The most conventional and widely practiced method for synthesizing the pyridazine core involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[2][3][4] This approach has been a reliable workhorse in organic synthesis for decades due to the ready availability of starting materials.

The fundamental mechanism involves the formation of a dihydropyridazine intermediate through the reaction of hydrazine with a 1,4-diketone, which is subsequently oxidized to the aromatic pyridazine.[5] A common variation utilizes maleic anhydride or its derivatives, which react with hydrazine to form pyridazinediones.[3][6]

Causality Behind Experimental Choices: The choice of a 1,4-dicarbonyl precursor is dictated by the desired substitution pattern on the final pyridazine ring. The use of hydrazine hydrate is standard for unsubstituted pyridazines at the nitrogen positions. The reaction is often carried out in a protic solvent like ethanol or acetic acid to facilitate the condensation and subsequent dehydration steps. While effective, this method can sometimes require harsh conditions, such as high temperatures and strong acids or bases, which may not be compatible with sensitive functional groups.

Pillar 2: The Vanguard of Pyridazine Synthesis - Modern Methodologies

In recent years, a plethora of innovative methods have emerged, seeking to overcome the limitations of classical approaches. These modern techniques often offer milder reaction conditions, greater functional group tolerance, improved regioselectivity, and access to novel pyridazine architectures.

Transition-Metal-Catalyzed C-H Activation

Transition-metal-catalyzed C-H activation has revolutionized the synthesis of complex organic molecules, and pyridazines are no exception.[7] This strategy allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient route to substituted pyridazines.

A notable example is the rhodium(III)-mediated catalysis for accessing structurally diverse N,N-bicyclic pyridazine analogues.[7] In this approach, a pyrazolidinone moiety acts as a directing group to guide the ortho C-H activation, leading to the synthesis of benzopyridazine analogues with satisfactory yields.[7] This method showcases a high degree of regioselectivity, a common challenge in traditional heterocyclic synthesis.[7]

Expertise in Action: The choice of a rhodium catalyst is crucial, as it effectively mediates the C-H activation and subsequent annulation. The directing group is a key element, forming a chelate with the metal catalyst to ensure the reaction occurs at the desired position.[7] This level of control is a significant advantage over classical methods where regioselectivity can be difficult to achieve.

Photocatalysis and Photochemical Transformations

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis.[8] While direct photocatalytic synthesis of pyridazines is a developing area, related photochemical methods have shown significant promise. For instance, the photochemical ring-opening of pyridazine N-oxides has been developed as a versatile tool for synthesizing other nitrogen-containing heterocycles like pyrazoles.[9][10] This highlights the potential for light-mediated transformations in manipulating the pyridazine core.

A novel one-pot approach to pyridazine C-nucleosides utilizes a singlet oxygen [4+2] cycloaddition with a furan precursor, followed by reduction and hydrazine cyclization under neutral conditions.[11] This mild, three-step procedure is stereoselective and demonstrates the power of combining photochemical steps with classical cyclization reactions.[11]

Advanced Cycloaddition Strategies

Modern cycloaddition reactions provide elegant and efficient pathways to the pyridazine ring system. The inverse electron demand aza-Diels-Alder reaction is a prime example. This approach has been successfully employed in the regioselective synthesis of pyridazines from tetrazines and alkynyl sulfides.[12]

Another powerful strategy is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which yields highly functionalized 6-aryl-pyridazin-3-amines under neutral, metal-free conditions.[13][14] This method boasts a broad substrate scope and excellent functional group compatibility, making it a highly attractive alternative to traditional syntheses.[14]

Trust in the Protocol: These cycloaddition reactions are self-validating systems in that the inherent electronic demands of the reactants dictate the reaction pathway and regiochemical outcome, leading to a high degree of predictability and reliability.

Comparative Analysis: Established vs. Modern Routes

To provide a clear, quantitative comparison, the following table summarizes the key performance indicators for the discussed synthetic methodologies.

Methodology Typical Yield Reaction Time Reaction Conditions Key Advantages Key Disadvantages Representative Reference
1,4-Dicarbonyl Condensation 40-75%[15]Several hours to daysOften requires reflux in solvents like ethanol or acetic acidReadily available starting materials, well-establishedCan require harsh conditions, limited functional group tolerance, potential for side products[Asif & Singh, 2010][2]
Rh(III)-Catalyzed C-H Activation Good to excellent yields12-24 hoursRequires a rhodium catalyst and a directing groupHigh regioselectivity, access to fused systems, good functional group toleranceRequires a specific directing group, catalyst cost[Yang et al., 2017][7]
Photochemical One-Pot Synthesis ~70%[11]~90 minutes for photo-oxygenationMild, neutral conditions, visible light irradiationMild conditions, stereoselective, one-pot procedureRequires photochemical setup, substrate scope may be limited[D'Auria et al., 2021][11]
Aza-Diels-Alder of 1,2,3-Triazines High yields1-24 hoursNeutral, metal-free conditions, often at elevated temperaturesHigh regioselectivity, broad substrate scope, metal-freeRequires synthesis of triazine precursors[Kodama et al., 2021][14]
Microwave-Assisted Synthesis Increased yields over conventionalDramatically reduced times (minutes)Microwave irradiationRapid synthesis, higher yields, improved purityRequires specialized microwave equipment[BenchChem, 2025][1]

Experimental Protocols

Established Method: Synthesis of a 5,6-Fused Ring Pyridazine from a 1,2-Diacylcyclopentadiene (Fulvene)

This protocol is adapted from the synthesis of aryl-substituted pyridazines.[15]

1. Reaction Setup:

  • In a round-bottom flask, dissolve the 1,2-diacylcyclopentadiene (fulvene) starting material in methanol.

  • Stir the solution at room temperature.

2. Addition of Hydrazine:

  • Add hydrazine hydrate dropwise to the stirred solution.

  • Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, perform a separatory extraction to isolate the pyridazine product.

  • The crude product can be further purified by recrystallization or column chromatography.

4. Characterization:

  • The final product's identity and purity can be confirmed using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Modern Method: Rhodium(III)-Mediated C-H Activation for Benzopyridazine Synthesis

This generalized protocol is based on the work of Yang et al.[7]

1. Reaction Setup:

  • To an oven-dried screw-cap tube, add the pyrazolidinone-containing substrate, the alkyne coupling partner, [RhCp*Cl2]2 catalyst, and a silver salt oxidant (e.g., AgSbF6).

  • Add a suitable solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., argon or nitrogen).

2. Reaction Execution:

  • Seal the tube and place it in a preheated oil bath at the specified temperature (e.g., 80-100 °C).

  • Stir the reaction mixture for the designated time (e.g., 12-24 hours).

3. Work-up and Purification:

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

4. Characterization:

  • Characterize the purified product by NMR spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and, if possible, X-ray crystallography to confirm the structure.

Visualization of Synthetic Workflows

established_workflow cluster_start Starting Materials cluster_process Process cluster_end Product fulvene 1,2-Diacyl- cyclopentadiene reaction Cyclocondensation in Methanol (Room Temp) fulvene->reaction hydrazine Hydrazine Hydrate hydrazine->reaction extraction Separatory Extraction reaction->extraction purification Recrystallization/ Chromatography extraction->purification product 5,6-Fused Ring Pyridazine purification->product

Caption: Workflow for an established pyridazine synthesis via cyclocondensation.

modern_workflow cluster_start Starting Materials & Catalysts cluster_process Process cluster_end Product substrate Pyrazolidinone Substrate reaction C-H Activation/ Annulation (Inert Atmosphere, 80-100°C) substrate->reaction alkyne Alkyne alkyne->reaction catalyst [RhCp*Cl2]2 AgSbF6 catalyst->reaction purification Flash Column Chromatography reaction->purification product Fused Benzopyridazine Analogue purification->product

Caption: Workflow for a modern Rh(III)-catalyzed pyridazine synthesis.

Conclusion and Future Outlook

While the classical condensation of 1,4-dicarbonyls with hydrazines remains a valuable and straightforward method for pyridazine synthesis, the field is rapidly evolving. Modern methodologies, including transition-metal-catalyzed C-H activation, photocatalysis, and advanced cycloadditions, offer significant advantages in terms of efficiency, selectivity, and mildness. These innovative approaches are not merely incremental improvements; they represent a paradigm shift, enabling the synthesis of previously inaccessible pyridazine derivatives. For researchers and drug development professionals, a thorough understanding of both established and novel methods is paramount. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale. As the quest for novel therapeutic agents continues, the development of even more sophisticated and sustainable methods for pyridazine synthesis will undoubtedly remain an active and exciting area of research.

References

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Halopyridazinones. BenchChem.
  • D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2285. [Link]

  • Yang, C., et al. (2017). Construction of Pyridazine Analogues via Rhodium-mediated C-H Activation.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7019. [Link]

  • Asif, M., & Singh, A. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1127.
  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(2), 123-137.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme.
  • ResearchGate. (n.d.). Visible-Light-Mediated Synthesis of Pyrazines from Vinyl Azides Utilizing a Photocascade Process. [Link]

  • International Journal of Creative Research Thoughts. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

  • MDPI. (2023). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 28(14), 5363. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Novel Synthesis of Pyridopyridazine, Pyrrolopyridazine and Some Pyridazine Derivatives. [Link]

  • Office of Scientific and Technical Information. (2019). Photochemistry of pyridazine N-oxides: A versatile tool for heterocycle synthesis. OSTI.GOV. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles. BenchChem.
  • ChemTube 3D. (n.d.). Synthesis of Pyridazine. [Link]

  • Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1373-1412. [Link]

  • ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 101-110. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides. Organic Letters, 18(19), 5142-5145. [Link]

  • ResearchGate. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • Royal Society of Chemistry. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Chemical Science, 15(35), 13217-13223. [Link]

  • ResearchGate. (n.d.). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. [Link]

  • YouTube. (2021). PYRIDAZINE#PYRIDAZINE SYNTHESIS. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

  • MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(5), 1084. [Link]

  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1796-1926. [Link]

  • CORE. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • SpringerLink. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Monatshefte für Chemie - Chemical Monthly. [Link]

  • ResearchGate. (n.d.). Synthetic pathway to pyridazine (Pdz-BBC, top) and pyrazine (Pyz-BBC, bottom) bar-bell compounds in the preferred and less preferred conformation. [Link]

  • Semantic Scholar. (n.d.). Recent Advances in Pyridazine Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). C-H Functionalization of Pyridines. [Link]

  • ACS Publications. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 121(24), 15203-15293. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Chloropyridazine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The 6-chloropyridazine-3-carboxylic acid core is a notable example of a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as antitumor, antibacterial, and antihypertensive agents.[1][2][3] The inherent reactivity and structural features of the pyridazine ring allow for diverse functionalization, making it an attractive starting point for drug discovery campaigns.[4][5] Methyl 6-chloropyridazine-3-carboxylate, a key intermediate, is utilized in the synthesis of compounds targeting everything from cancer to insecticides.[6]

However, this chemical versatility comes with an inherent risk: the potential for cross-reactivity. A molecule designed to inhibit a specific kinase, for example, may inadvertently bind to other structurally related kinases or even unrelated off-targets, leading to unforeseen side effects or diminished efficacy. Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a supplementary step but a cornerstone of the preclinical development process for any novel derivative of this scaffold.

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for 6-chloropyridazine-3-carboxylic acid derivatives. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating workflow for generating high-confidence data.

Designing the Study: A Multi-Tiered Approach to Selectivity Profiling

A successful cross-reactivity study is structured as a screening cascade, moving from broad, high-throughput methods to more specific, functional assays. This approach efficiently filters compounds and conserves resources. The choice of alternative targets for comparison should be hypothesis-driven, based on the intended target class and known activities of related pyridazine compounds. For instance, given that pyridazine derivatives have been identified as phosphodiesterase (PDE) inhibitors and GABA-A receptor ligands, a relevant screening panel should include representative members of these families.[4]

The following workflow illustrates a logical progression for assessing the selectivity of a lead compound.

G cluster_0 Tier 1: Primary Screening (Binding) cluster_1 Tier 2: Secondary Screening (Functional) cluster_2 Tier 3: Cellular Screening (Toxicity) A Test Compound (e.g., Derivative X) B Surface Plasmon Resonance (SPR) - Primary Target - Panel of Off-Targets A->B C Binding Kinetics & Affinity Data (KD, ka, kd) B->C D Enzyme-Linked Immunosorbent Assay (ELISA) - Functional Inhibition Assay C->D Hits with significant binding to off-targets E IC50 Determination D->E F MTT Cytotoxicity Assay - Relevant Cell Line(s) E->F Potent functional inhibitors G Cell Viability Data (CC50) F->G H Data Analysis & Comparison - Selectivity Index (SI) - Structure-Activity Relationship (SAR) G->H Final Selectivity Profile

Caption: A multi-tiered workflow for systematic cross-reactivity profiling.

Tier 1: Primary Screening with Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is the ideal primary screening tool because it is label-free, highly sensitive, and provides real-time kinetic data (association and dissociation rates), not just an endpoint affinity value.[7][8] This is crucial for distinguishing between non-specific, low-quality binders and genuine hits that may warrant further investigation. For fragment-like molecules such as pyridazine derivatives, SPR is sensitive enough to detect the weak interactions typical of early-stage hits.[9][10]

Detailed Protocol: SPR Kinetic Analysis

This protocol outlines the steps to determine the binding kinetics (kₐ, kₔ) and affinity (K₋) of a 6-chloropyridazine-3-carboxylic acid derivative against an immobilized protein target.

  • Immobilization of Target Protein:

    • Rationale: Covalent amine coupling is a robust and common method for immobilizing a protein target to a sensor chip (e.g., a CM5 chip).

    • Procedure:

      • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

      • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface.

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.

  • Analyte Preparation:

    • Rationale: A serial dilution of the test compound is required to determine concentration-dependent binding. Dimethyl sulfoxide (DMSO) is often used to dissolve compounds, but its concentration must be precisely matched in the running buffer to avoid bulk refractive index artifacts.[9]

    • Procedure:

      • Prepare a high-concentration stock solution (e.g., 10 mM) of the pyridazine derivative in 100% DMSO.

      • Create a serial dilution series (e.g., 100 µM down to 10 nM) in running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). Ensure the final DMSO concentration is identical across all samples and the running buffer (typically ≤1%).

  • Binding Analysis:

    • Rationale: Injecting the analyte over the target and reference surfaces allows for the measurement of binding and subsequent dissociation. The multi-cycle kinetics approach is standard.

    • Procedure:

      • Inject each concentration of the analyte at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

      • Between cycles, regenerate the sensor surface using a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte without denaturing the immobilized target. This step must be optimized for each target protein.

  • Data Analysis:

    • Rationale: The resulting sensorgrams (response units vs. time) are double-referenced (by subtracting the reference flow cell signal and a buffer-only injection) and fit to a binding model.

    • Procedure:

      • Use the instrument's analysis software to fit the processed sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

      • This analysis will yield the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋ = kₔ/kₐ).

Tier 2: Functional Inhibition with ELISA

Expertise & Experience: While SPR confirms physical binding, it doesn't guarantee functional modulation. An Enzyme-Linked Immunosorbent Assay (ELISA) is a robust, plate-based method to quantify how a compound inhibits the activity of an enzyme, providing a functional readout (IC₅₀).[11][12] This is a critical step to validate hits from the primary screen and eliminate compounds that bind non-functionally.

Detailed Protocol: Competitive Inhibition ELISA

This protocol is designed to measure the IC₅₀ value of a pyridazine derivative against a target enzyme (e.g., a kinase or phosphodiesterase).

  • Plate Coating:

    • Rationale: The substrate of the enzyme is immobilized, allowing for the detection of product formation.

    • Procedure:

      • Coat the wells of a 96-well microplate with the enzyme's substrate (e.g., 100 µL of 1-5 µg/mL substrate in coating buffer like PBS) overnight at 4°C.

      • Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

      • Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Inhibition Reaction:

    • Rationale: The enzyme, inhibitor, and necessary co-factors (like ATP for kinases) are co-incubated. The amount of product formed will be inversely proportional to the inhibitor's potency.

    • Procedure:

      • Prepare a serial dilution of the pyridazine derivative in Assay Buffer.

      • In each well, add the test compound dilutions, the target enzyme at a fixed concentration, and any required co-factors (e.g., ATP).

      • Include appropriate controls: a "no inhibitor" control (maximum activity) and a "no enzyme" control (background).

      • Incubate the plate for a predetermined time (e.g., 60 minutes) at the enzyme's optimal temperature (e.g., 37°C).

  • Detection:

    • Rationale: A specific antibody that recognizes the product of the enzymatic reaction is used for detection.

    • Procedure:

      • Wash the plate three times with Wash Buffer.

      • Add a primary antibody specific to the reaction product (e.g., a phospho-specific antibody for a kinase assay) to each well and incubate for 1-2 hours.[11]

      • Wash the plate three times.

      • Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.[13]

      • Wash the plate five times.

      • Add 100 µL of TMB (3,3′,5,5′-Tetramethylbenzidine) substrate and incubate in the dark until sufficient color develops (5-15 minutes).[13]

      • Stop the reaction by adding 50 µL of 1 M H₂SO₄.

  • Data Analysis:

    • Rationale: The absorbance is read, and the data are plotted to calculate the IC₅₀.

    • Procedure:

      • Read the absorbance at 450 nm using a microplate reader.

      • Subtract the background reading ("no enzyme" control).

      • Normalize the data to the "no inhibitor" control (100% activity).

      • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Tier 3: Cellular Viability and Cytotoxicity Screening

Expertise & Experience: An essential component of any cross-reactivity study is assessing a compound's effect on cell health. A potent and selective inhibitor is of little use if it is broadly cytotoxic. The MTT assay is a classic, reliable colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[14][15][16] It provides a crucial counter-screen to ensure that inhibition observed in biochemical assays is not simply a result of cell death.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Rationale: Cells must be in the exponential growth phase to ensure that results reflect the compound's effect on metabolic activity, not artifacts from overconfluency or senescence.

    • Procedure:

      • Seed a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line for an oncology target) into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).

      • Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment:

    • Procedure:

      • Prepare a serial dilution of the pyridazine derivative in complete cell culture medium.

      • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

      • Include a "vehicle control" (medium with the same percentage of DMSO as the test compounds) and a "positive control" for cell death (e.g., 1% Triton X-100).

      • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Rationale: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[15]

    • Procedure:

      • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

      • Add 10 µL of the MTT stock solution to each well.[17]

      • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification.

    • Procedure:

      • Carefully remove the medium from each well.

      • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[17]

      • Mix thoroughly on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

      • Read the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis:

    • Procedure:

      • Subtract the background absorbance (from wells with no cells).

      • Calculate the percentage of cell viability relative to the vehicle control.

      • Plot the percent viability versus the log of the compound concentration and fit to a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, comparative table. This allows for at-a-glance assessment of a compound's potency and selectivity. The Selectivity Index (SI), calculated as the ratio of off-target activity to on-target activity (e.g., SI = IC₅₀ off-target / IC₅₀ on-target), is a key metric. A higher SI value indicates greater selectivity.

Table 1: Illustrative Cross-Reactivity Profile of 6-Chloropyridazine-3-Carboxylic Acid Derivatives

CompoundPrimary Target (Kinase A) IC₅₀ (nM)Off-Target 1 (Kinase B) IC₅₀ (nM)Off-Target 2 (Kinase C) IC₅₀ (nM)Selectivity Index (vs. Kinase B)Selectivity Index (vs. Kinase C)Cellular Viability (HEK293) CC₅₀ (µM)
Derivative 1 501,500>10,00030>200>50
Derivative 2 753008,000410725
Alternative X 251005004205

Data are for illustrative purposes only.

Conclusion

The study of cross-reactivity is a critical and indispensable part of modern drug discovery. For a versatile scaffold like 6-chloropyridazine-3-carboxylic acid, a superficial analysis is insufficient. By employing a systematic, multi-tiered approach that combines biophysical binding assays (SPR), functional biochemical assays (ELISA), and cell-based toxicity screens (MTT), researchers can build a comprehensive selectivity profile. This rigorous methodology not only validates the primary mechanism of action but also proactively identifies potential liabilities, enabling a more informed and efficient path toward developing safe and effective therapeutic agents.

References

  • Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11.
  • Asif, M. (2017). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 8(3), 1-15.
  • Rich, R. L., & Myszka, D. G. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820. Available from: [Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 40-44. Available from: [Link]

  • Ciura, K., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Molecules, 25(16), 3709.
  • Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
  • Caproiu, M. T., et al. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Revue Roumaine de Chimie, 54(4), 307-314. Available from: [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Zuenko, I., et al. (2009). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 9(18), 1638-1649. Available from: [Link]

  • Bakshi, S. (2023). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protocol Exchange.
  • Zuenko, I., et al. (2009). SPR-based Fragment Screening: Advantages and Applications. Ingenta Connect. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Available from: [Link]

  • Zhang, D., et al. (2019). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available from: [Link]

  • Brehm, F., et al. (2010). A direct ELISA assay for quantitative determination of the inhibitory potency of small molecules inhibitors for JNK3. Journal of Neuroscience Methods, 189(2), 226-233. Available from: [Link]

  • Al-Shabib, N. A., et al. (2023). Identification of Small Molecule Inhibitors Targeting PD-L1 Protein Using Computational Tools and an Experimental Assay. Anticancer Research, 43(10), 4379-4389. Available from: [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Sodium 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, in-depth procedural information for the proper disposal of Sodium 6-chloropyridazine-3-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][5]

  • Skin Irritation: Causes skin irritation.[2][5]

  • Eye Irritation: Causes serious eye irritation.[2][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][5]

Thermal Decomposition: Upon combustion, halogenated organic compounds can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[6]

The following table summarizes the key hazard information extrapolated from related compounds.

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[2][5]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][5]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[2][5]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2][5]

Personal Protective Equipment (PPE) and Handling Precautions

Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form, including waste.

Essential PPE:

  • Eye Protection: Chemical splash-resistant safety glasses or goggles are required.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for integrity before use.

  • Body Protection: A fully buttoned laboratory coat is essential. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[6]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

Waste Segregation and Storage

Proper segregation is a cornerstone of safe laboratory waste management. Halogenated organic waste must be collected separately from non-halogenated waste streams to ensure appropriate final disposal.

Procedure:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant and health hazard).

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents and strong acids.[6] The container must be kept closed at all times, except when adding waste.

Disposal Procedures: A Decision-Making Framework

The selection of a disposal method depends on the quantity of waste, the available facilities, and institutional and regulatory requirements. The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Waste Generation: This compound segregate Segregate as Halogenated Organic Waste start->segregate assess_quantity Assess Quantity segregate->assess_quantity small_scale Small Lab Scale (<100g) assess_quantity->small_scale Small large_scale Large Scale / Bulk assess_quantity->large_scale Large chem_treat Option 1: Chemical Treatment (Hydrolysis) small_scale->chem_treat incineration Option 2: Licensed Disposal Facility (Incineration) large_scale->incineration neutralize Neutralize & Verify (pH 6-8) chem_treat->neutralize package Package, Label & Store for Pickup incineration->package sewer Dispose to Sanitary Sewer (Check local regulations) neutralize->sewer pickup Arrange for Pickup by Certified Waste Hauler package->pickup final_disposal Final Disposal (RCRA Compliant Incineration) pickup->final_disposal

Caption: Decision workflow for the disposal of this compound.

Option 1: Chemical Treatment (Hydrolysis) for Small Laboratory Quantities

Scientific Rationale: The pyridazine ring is an electron-deficient aromatic system.[7] The presence of two adjacent nitrogen atoms and the chlorine substituent makes the carbon atom attached to the chlorine susceptible to nucleophilic aromatic substitution.[8] Hydrolysis, using a base like sodium hydroxide, can replace the chlorine atom with a hydroxyl group, yielding a less hazardous, non-halogenated organic compound.

This procedure should be considered experimental for this specific compound and must be performed by a trained chemist with a thorough understanding of the potential reaction energetics.

Protocol:

  • Setup: In a chemical fume hood, prepare a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: For every 1 gram of this compound waste, dissolve it in approximately 20 mL of water. Slowly add a 10% solution of sodium hydroxide with stirring.

  • Heating: Gently heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution to a pH between 6 and 8 using a dilute acid (e.g., hydrochloric acid).

  • Final Disposal: After neutralization and confirmation that no hazardous starting material remains, the resulting aqueous solution may be permissible for drain disposal, provided it complies with local wastewater regulations. Always consult your institution's Environmental Health and Safety (EHS) office before any drain disposal. [9]

Option 2: Incineration via a Licensed Disposal Facility (All Quantities)

Scientific and Regulatory Rationale: Incineration is the most definitive and broadly accepted method for the disposal of halogenated organic wastes.[10] Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) mandates strict performance standards for hazardous waste incinerators to ensure the complete destruction of harmful compounds and to control toxic emissions.[11][12]

High-temperature incineration (typically above 900°C) with a sufficient residence time ensures the breakdown of the molecule into simpler, less harmful components like CO₂, water, and HCl. The HCl generated is then removed from the flue gas by scrubbers.[10]

Protocol:

  • Waste Accumulation: Collect all waste containing this compound (solid waste, contaminated labware, and solutions) in the designated and properly labeled "Halogenated Organic Waste" container.

  • Container Management: Do not overfill the container (a maximum of 90% capacity is recommended). Ensure the exterior of the container is clean and free of contamination.

  • Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup of the hazardous waste. They will work with a licensed hazardous waste disposal company that operates a RCRA-compliant incineration facility.

  • Documentation: Complete all necessary waste manifests and documentation as required by your institution and the waste hauler.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before disposal or reuse.

Procedure:

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water or ethanol) at least three times.

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste in your "Halogenated Organic Waste" container. Subsequent rinsates may also need to be collected depending on institutional policies.

  • Final Disposal: Once decontaminated, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream. Deface the original label to prevent any confusion.

By adhering to these scientifically grounded and regulation-aware procedures, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis.
  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025, May 4). Filo.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - ACCELA CHEMBIO INC. (n.d.). Accela ChemBio Inc.
  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. (2021, June). Molecules.
  • 6-Chloro-3-pyridazine-carboxylic acid. (n.d.). AK Scientific, Inc.
  • SAFETY D
  • 89799-77-9 this compound AKSci Y4602. (n.d.). AK Scientific, Inc.
  • Sodium 6-chloropyridazine-3-carboxyl
  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
  • 6-Chloropyridazine-3-carboxylic acid | 5096-73-1. (n.d.). Manchester Organics.
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (n.d.).
  • Coad, P., et al. (n.d.). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry.
  • 6-chloropyridazine-3-carboxylic acid , 97% , 5096-73-1. (n.d.). CookeChem.
  • Safety d
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2010, April 10). Fisher Scientific.
  • RCRA, Superfund & EPCRA Call Center Training Module: Hazardous Waste Incinerators, February 2000. (n.d.). U.S. Environmental Protection Agency.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002, May 1). Environmental Science & Technology.
  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
  • Laboratory Waste Management: Best Practices for Compliance and Safety. (2025, May 26). LabX.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • RCED-92-21 Hazardous Waste: Incinerator Operating Regulations and Related Air Emission Standards. (n.d.). U.S. Government Accountability Office.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory.
  • Flefel, E. M., et al. (2017).
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2017, January).
  • Pyridazine. (n.d.).
  • RCRA Organic Air Emission Standards for TSDFs and Generators. (n.d.). U.S. Environmental Protection Agency.
  • 6-Amino-3-chloropyridazine. (n.d.). PubChem.
  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. (n.d.).
  • 6-Chloropyridazin-3-amine | 5469-69-2. (n.d.). ChemicalBook.
  • a sca old for the synthesis of highly functionalised heterocycles. (n.d.). Durham E-Theses.
  • 3-Amino-6-chloropyridazine 97 5469-69-2. (n.d.). Sigma-Aldrich.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.